Product packaging for cis-Caffeic acid(Cat. No.:CAS No. 4361-87-9)

cis-Caffeic acid

Cat. No.: B7766512
CAS No.: 4361-87-9
M. Wt: 180.16 g/mol
InChI Key: QAIPRVGONGVQAS-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-Caffeic Acid is the cis-isomer of the naturally occurring phenolic compound, caffeic acid, with the chemical formula C9H8O4 and a molecular weight of 180.16 g/mol . It is characterized by a light yellow to greenish-yellow physical appearance and is typically a powder that is soluble in hot water . The compound has a melting point of 194-198°C (with decomposition) and a density of 1.478 g/cm³ . As a phenolic acid, this compound is part of the hydroxycinnamic acid family, featuring a phenylpropanoid (C6-C3) structure with a 3,4-dihydroxylated aromatic ring (catechol group) connected to a carboxylic acid via a cis-ethylene bridge . This specific stereochemistry differentiates it from the more common trans-isomer and may influence its biological activity and interaction with cellular targets. The presence of free phenolic hydroxyls in the ortho-position and the double bond in the carbon side chain are key structural features that contribute to its antioxidant and pro-oxidant capacities, enabling it to effectively scavenge free radicals and chelate metal ions . In research settings, this compound is a compound of significant interest for its potential pharmacological properties. Studies on caffeic acid, in general, have demonstrated a range of bioactivities, including anticarcinogenic, anti-inflammatory, antibacterial, and antiviral effects . Its anticarcinogenic potential is of particular note; the mechanism is associated with both its antioxidant activity and its ability to act as a pro-oxidant under specific conditions, inducing DNA oxidation in cancer cells . Research on hepatocellular carcinoma (HCC) cells suggests that caffeic acid can reduce tumor cell angiogenesis by inhibiting key pathways, such as the stabilization of HIF-1α and the activity of NF-κB/IL-6/STAT3 signaling, leading to decreased expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) . Furthermore, it has been shown to exhibit antiproliferative effects in other cancer cell lines, including breast cancer, by downregulating estrogen receptor expression and PKB/Akt signaling . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, referring to the safety data sheet for detailed hazard information. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), and H361 (Suspected of damaging fertility or the unborn child) . Precautionary statements recommend using appropriate personal protective equipment and avoiding inhalation, contact with eyes, skin, and clothing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B7766512 cis-Caffeic acid CAS No. 4361-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis-Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4361-87-9
Record name cis-Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of cis-Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Caffeic acid, a geometric isomer of the more abundant trans-caffeic acid, has garnered increasing interest in the scientific community due to its distinct biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound, primarily through photoisomerization of its trans counterpart, and details its structural characterization using a suite of modern analytical techniques. This document offers detailed experimental protocols, presents quantitative data in structured tables for ease of comparison, and includes visual diagrams to elucidate key processes, serving as a valuable resource for researchers in chemistry, pharmacology, and drug development.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the photoisomerization of the readily available trans-caffeic acid. This process involves the exposure of a solution of trans-caffeic acid to ultraviolet (UV) radiation, which induces the conversion to the cis isomer.

Experimental Protocol: Photoisomerization of trans-Caffeic Acid

This protocol outlines the UV-induced isomerization of trans-caffeic acid to this compound.

Materials:

  • trans-Caffeic acid

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp, with emission at 254 nm and 366 nm)

  • Stirring plate and stir bar

  • Nitrogen or Argon gas source

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Solution Preparation: Prepare a solution of trans-caffeic acid in a suitable solvent such as methanol or tetrahydrofuran. The concentration can be optimized, but a starting point of 1-10 mg/L is common.[1]

  • Inert Atmosphere: Place the solution in a quartz reaction vessel equipped with a stir bar. Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the isomerization process.

  • UV Irradiation: While stirring, irradiate the solution with a UV lamp. The choice of wavelength (e.g., 254 nm or 366 nm) can influence the rate of isomerization and the formation of byproducts.[1] The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by HPLC.

  • Solvent Removal: Once the desired conversion to the cis isomer is achieved (as determined by HPLC), stop the irradiation and transfer the solution to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting mixture of cis and trans isomers, along with any minor photoproducts, can be purified using preparative HPLC to isolate the this compound.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis This compound Synthesis Trans_CA trans-Caffeic Acid Solution UV_Irradiation UV Irradiation (e.g., 254/366 nm) Trans_CA->UV_Irradiation Isomer_Mixture Mixture of cis/trans Isomers UV_Irradiation->Isomer_Mixture Purification Preparative HPLC Isomer_Mixture->Purification Cis_CA Pure this compound Purification->Cis_CA

Caption: Workflow for the synthesis of this compound via photoisomerization.

Structural Characterization of this compound

The definitive identification and structural elucidation of this compound require a combination of spectroscopic techniques. The following sections provide detailed protocols and key quantitative data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound, particularly for distinguishing it from its trans isomer based on the coupling constants of the vinylic protons.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the purified this compound in a deuterated solvent. For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration (10-20 mg/mL) may be required depending on the instrument's sensitivity.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective protons and carbons in the this compound molecule.

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in different deuterated solvents.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm) in D₂OChemical Shift (δ, ppm) in DMSO-d₆Coupling Constant (J, Hz)
H-α~5.93Not explicitly foundd, J ≈ 12.8 Hz
H-β~7.11Not explicitly foundd, J ≈ 12.8 Hz
H-2'~7.14~7.27s
H-5'~6.91~6.74d, J ≈ 8.0 Hz
H-6'~7.05~7.06d, J ≈ 8.0 Hz

Data compiled from multiple sources.[2][3][4][5] The key distinguishing feature for the cis isomer is the smaller coupling constant (J ≈ 12.8 Hz) for the vinylic protons compared to the trans isomer (J ≈ 16.0 Hz).[4]

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm) in DMSO-d₆
C-1~127.5
C-2~115.2
C-3~146.4
C-4~149.9
C-5~117.6
C-6~123.0
C-α~117.0
C-β~147.4
C=O~169.7

Data compiled from various sources.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Materials and Equipment:

  • This compound sample

  • Solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration will depend on the type of mass spectrometer and ionization source used.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically infused directly or via an LC system. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first derivatized (e.g., silylation) to increase its volatility.[1]

  • Mass Analysis: The ionized molecules and their fragments are separated based on their m/z ratio by the mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Da)Fragmentation
[M-H]⁻179.0Molecular Ion (Negative Mode)
[M-H-CO₂]⁻135.0Loss of Carbon Dioxide

Data obtained from various sources.[9][10][11][12] The molecular weight of caffeic acid is 180.16 g/mol .[13]

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions. It is useful for confirming the presence of the chromophore in caffeic acid and can distinguish between the cis and trans isomers due to their different absorption maxima.

Materials and Equipment:

  • This compound sample

  • Solvent (e.g., ethanol, methanol, water)

  • Quartz cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Table 4: UV-Visible Absorption Maxima for Caffeic Acid Isomers

Isomerλmax (nm)
This compound~280, ~310
trans-Caffeic acid~295, ~325

Data compiled from multiple sources.[14][15][16][17] The cis isomer typically exhibits a hypsochromic (blue) shift in its absorption maxima compared to the trans isomer.[14]

Analytical Workflow

Analytical_Workflow cluster_analysis Structural Characterization of this compound Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UVVis UV-Visible Spectroscopy Sample->UVVis Structure Structural Confirmation NMR->Structure MS->Structure UVVis->Structure

Caption: Analytical workflow for the structural characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive structural characterization of this compound. The photoisomerization of trans-caffeic acid remains the most accessible synthetic route. A combination of NMR spectroscopy, mass spectrometry, and UV-Visible spectroscopy is crucial for unambiguous identification and structural confirmation. The provided protocols and tabulated data serve as a valuable starting point for researchers and professionals working with this important bioactive molecule. Further research into optimizing synthetic yields and exploring alternative synthetic pathways is warranted.

References

In-Depth Technical Guide to the Photochemical Isomerization of trans-Caffeic Acid to cis-Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical isomerization of trans-caffeic acid to its cis-isomer. This document details the underlying scientific principles, experimental methodologies, and analytical techniques pertinent to this reversible photochemical reaction. The information is intended to support research and development activities where the specific properties of either isomer are of interest.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a widely studied phenolic compound with significant biological activities. In nature and in commercially available forms, it predominantly exists as the thermodynamically more stable trans-isomer. However, upon exposure to ultraviolet (UV) radiation, trans-caffeic acid undergoes a reversible isomerization to the cis-form.[1] This conversion can significantly alter the molecule's biological and physicochemical properties, making the study and control of this photoisomerization crucial in fields ranging from phytochemistry to drug development.

Reaction Mechanism and Kinetics

The photochemical isomerization of trans-caffeic acid to cis-caffeic acid is initiated by the absorption of UV light, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁), specifically the 1¹ππ* state.[2] From this excited state, the molecule can relax through a conical intersection, a point of degeneracy between two electronic states, which facilitates the rotation around the carbon-carbon double bond of the propenoic acid side chain. This rotation leads to the formation of the cis-isomer. The reaction is reversible, and the cis-isomer can also absorb UV light and convert back to the trans-form. This process eventually leads to a photostationary state (PSS), which is a dynamic equilibrium mixture of the two isomers under continuous irradiation.[3]

The overall reaction can be depicted as follows:

trans-Caffeic Acid + hν ⇌ this compound

Recent theoretical studies suggest that the photoisomerization may also involve higher excited states, such as the 2¹ππ* (S₃) state, following initial excitation to the 1¹ππ* state.[2]

The presence of oxygen has been observed to increase the rate of photoisomerization.[4] Furthermore, the isomerization process can be influenced by the presence of metal ions and the solvent environment.[1][4]

Experimental Protocols

General Laboratory Protocol for Photochemical Isomerization

This protocol outlines a general procedure for the laboratory-scale photochemical isomerization of trans-caffeic acid.

3.1.1 Materials and Equipment

  • trans-Caffeic acid (high purity)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • Quartz reaction vessel

  • UV lamp (e.g., mercury lamp with emission at 254 nm or 365 nm, or a tunable light source)

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.2 Procedure

  • Solution Preparation: Prepare a stock solution of trans-caffeic acid in the chosen solvent (e.g., 100 µg/mL in methanol). Protect the solution from light until irradiation.

  • Irradiation:

    • Transfer a known volume of the trans-caffeic acid solution into the quartz reaction vessel.

    • Place the vessel at a fixed distance from the UV lamp. The distance should be consistent across experiments.

    • Continuously stir the solution during irradiation to ensure uniform light exposure.

    • Irradiate the solution for a predetermined period. It is recommended to take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction progress.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the irradiated solution.

    • If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system to quantify the concentrations of trans- and this compound.

Protocol for the Synthesis and Purification of this compound

For studies requiring a pure standard of this compound, the following preparative-scale procedure can be adapted.

  • Preparative Irradiation: Prepare a more concentrated solution of trans-caffeic acid in a suitable solvent. Irradiate the solution under conditions that favor a high proportion of the cis-isomer at the photostationary state (this may require optimization of wavelength and solvent).

  • Monitoring: Monitor the isomerization process using analytical HPLC until the desired cis/trans ratio is achieved.

  • Purification: Isolate the cis-isomer from the mixture using preparative HPLC with a suitable stationary and mobile phase combination.

  • Solvent Removal: Remove the solvent from the collected fraction containing the cis-isomer under reduced pressure (e.g., using a rotary evaporator).

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, NMR, and mass spectrometry.

Analytical Methodologies

The separation and quantification of trans- and this compound are most commonly achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for stability studies.[5]

High-Performance Liquid Chromatography (HPLC)

Table 1: Representative HPLC Methods for the Analysis of Caffeic Acid Isomers

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)Diphenyl (150 x 3 mm, 5 µm)
Mobile Phase A: 0.5% Acetic Acid in WaterB: MethanolA: Water/Formic Acid (1000:0.005, v/v)B: MethanolA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution GradientGradient: 10-70% B in 60 minGradient: 15% A for 8 min, 15-30% A for 4 min
Flow Rate 1.0 mL/min0.5 mL/min0.8 mL/min
Detection Wavelength 330 nmNot specified330 nm
Reference [6][7][8]
UV-Vis Spectroscopy

The trans- and cis-isomers of caffeic acid exhibit distinct UV-Vis absorption spectra, which can be used for their quantification. The trans-isomer typically shows a higher molar absorptivity and a slightly red-shifted absorption maximum compared to the cis-isomer.

Table 2: UV-Vis Absorption Maxima for Caffeic Acid Isomers

IsomerSolventAbsorption Maxima (λmax)
trans-Caffeic AcidMethanol~325 nm
This compoundMethanol~310 nm

Quantitative Data

The efficiency of the photochemical isomerization can be described by the quantum yield and the composition of the photostationary state.

Quantum Yield

The quantum yield (Φ) for the photoisomerization is the ratio of the number of molecules that isomerize to the number of photons absorbed. While the search results indicate that the quantum yield has been studied, specific numerical values for the trans- to cis-isomerization of caffeic acid are not consistently reported in the reviewed literature. For a related compound, methyl sinapate, the quantum yield for the cis to trans isomerization was found to be significantly higher than for the trans to cis process (0.77 vs 0.22), indicating that the back reaction is more efficient.[9]

Photostationary State (PSS)

The composition of the mixture at the photostationary state depends on the irradiation wavelength, solvent, and temperature. Under certain conditions, the cis-isomer can be the major component at PSS. For instance, one study reported that exposure of polar solutions of trans-caffeic acid to daylight at room temperature for one month resulted in up to 43% isomerization to the cis-form.[5][10] For a derivative of ferulic acid, another hydroxycinnamic acid, complete conversion to the cis-isomer was observed upon irradiation at 350 nm.[11]

Visualizations

Reaction Pathway

G Photochemical Isomerization of Caffeic Acid trans trans-Caffeic Acid (S₀) trans_S1 trans-Caffeic Acid (S₁ - ¹ππ) trans->trans_S1 hν (UV light) CI Conical Intersection trans_S1->CI Rotation cis_S1 This compound (S₁ - ¹ππ) cis_S1->CI Rotation cis This compound (S₀) cis->cis_S1 hν (UV light) CI->trans Relaxation CI->cis Relaxation

Caption: Reaction pathway for the photochemical isomerization of caffeic acid.

Experimental Workflow

G Experimental Workflow for Isomerization Analysis cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare trans-Caffeic Acid Solution irradiate UV Irradiation start->irradiate sample Take Aliquots at Time Intervals irradiate->sample hplc HPLC Analysis sample->hplc quantify Quantify trans and cis Isomers hplc->quantify

Caption: General experimental workflow for studying caffeic acid photoisomerization.

Conclusion

The photochemical isomerization of trans-caffeic acid to its cis-isomer is a well-documented phenomenon of significant scientific and industrial relevance. This technical guide provides a foundational understanding of the reaction mechanism, detailed experimental protocols for its induction and analysis, and a summary of the key analytical techniques. While precise quantum yield data for caffeic acid remains to be definitively established in the literature, the provided methodologies offer a robust framework for researchers to investigate this important photochemical transformation. The careful control of irradiation conditions and the use of validated analytical methods are paramount for obtaining reproducible and accurate results in the study of caffeic acid isomers.

References

The Enigmatic Presence of cis-Caffeic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a hydroxycinnamic acid, is a ubiquitous secondary metabolite in the plant kingdom, playing a crucial role in growth, development, and defense mechanisms. It exists as two geometric isomers, trans-caffeic acid and cis-caffeic acid. While the trans-isomer is the more stable and predominantly occurring form, the cis-isomer, though found in smaller quantities, is gaining increasing attention for its potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of this compound in plants, offering valuable insights for researchers in phytochemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound has been identified in a variety of plant species, although its concentration is generally much lower than that of its trans-counterpart. The isomerization from the trans to the cis form can be induced by UV radiation, which is present in sunlight. This suggests that the levels of this compound in plants can be influenced by environmental light conditions.

While extensive quantitative data specifically for this compound is limited in the literature, the total caffeic acid content (often not distinguishing between isomers) has been reported in numerous plants. The following table summarizes the concentration of total caffeic acid in various plant parts. It is important for researchers to consider that the reported values are for total caffeic acid and that the proportion of the cis-isomer may vary.

Plant SpeciesPlant PartConcentration of Caffeic AcidReference(s)
Coffea canephoraSeeds1.23 g/100 g dried plant[1]
Solanum tuberosumTuber Peel (at end of dormancy)3.7 µg/g crude weight[2]
Solanum tuberosumTuber Eyes (during dormancy)18.7 µg/g crude weight[2]
Solanum tuberosumTuber Pulp (during dormancy)2.3 µg/g crude weight[2]
Ipomoea batatasPeel Extract0.1415 ± 0.015 mg/100mg of extract[3]
Ipomoea batatasLeaf Extract0.00108 ± 0.0022 mg/100mg of extract[3]
Dendropanax morbiferaLeaves20.35 mg/g (optimized extraction)[4]
Salvia officinalisLeaves0.0257 g% (70% ethanolic solution)[5]
Vitex agnus-castusMarmaris Leaf Sample0.277% (w/w)[6]
Vitex agnus-castusAntalya Leaf Sample0.266% (w/w)[6]

Note: The data presented is for total caffeic acid, as most studies do not differentiate between the cis and trans isomers. The concentration of this compound is expected to be a fraction of these values and can be influenced by factors such as light exposure and extraction methods.

Biosynthesis of Caffeic Acid

Caffeic acid is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

Biosynthesis_of_Caffeic_Acid L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid trans-Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H cis_Caffeic_Acid This compound Caffeic_Acid->cis_Caffeic_Acid UV Light / Isomerase

Biosynthetic pathway of caffeic acid.

The key enzymatic steps leading to the formation of trans-caffeic acid are:

  • Deamination of L-Phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[7]

  • Hydroxylation of trans-Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.

  • Hydroxylation of p-Coumaric Acid: p-Coumarate 3-Hydroxylase (C3H) then hydroxylates p-coumaric acid at the 3-position to form trans-caffeic acid. Recent research has identified C3H as a bifunctional peroxidase.[8][9]

The formation of this compound is believed to occur primarily through the isomerization of the more stable trans-isomer. This isomerization can be a photochemical process driven by UV light, but enzymatic catalysis may also be involved.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of the biosynthesis of this compound.

Extraction of Caffeic Acid from Plant Material

The following protocol outlines a general procedure for the extraction of caffeic acid from plant tissues. Optimization may be required depending on the specific plant matrix.

Extraction_Protocol Start Start: Dried Plant Material Grind Grind to a fine powder Start->Grind Extraction Extraction with Solvent (e.g., 80% Methanol (B129727) or 60% Ethanol) Grind->Extraction Sonication Sonication or Reflux Extraction->Sonication Centrifuge Centrifugation/Filtration Sonication->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporate Solvent (Rotary Evaporator) Supernatant->Evaporation Resuspend Resuspend in appropriate solvent for analysis (e.g., Methanol) Evaporation->Resuspend End End: Crude Extract Resuspend->End

General workflow for caffeic acid extraction.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 80% methanol, 60% ethanol)[10]

  • Sonicator or reflux apparatus

  • Centrifuge and centrifuge tubes or filtration apparatus

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Weigh a known amount of the powdered plant material.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 or 1:20 w/v).

  • Perform extraction using either sonication for a specified time (e.g., 30-60 minutes) or reflux at a controlled temperature (e.g., 60°C for 2 hours).[10]

  • Separate the solid material from the liquid extract by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration.

  • Collect the supernatant or filtrate.

  • Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Quantification of cis- and trans-Caffeic Acid by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common and reliable method for the separation and quantification of caffeic acid isomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or 0.2% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).[1][3]

  • Flow Rate: Typically 0.8 to 1.2 mL/min.[1][3]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[1]

  • Detection Wavelength: Caffeic acid isomers can be monitored at their maximum absorbance wavelength, which is around 325-330 nm.[1][3]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of authentic cis- and trans-caffeic acid standards of known concentrations in methanol. Generate a calibration curve by preparing a series of dilutions from the stock solutions.

  • Sample Preparation: Filter the redissolved plant extract through a 0.22 or 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for cis- and trans-caffeic acid in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each isomer using the calibration curve generated from the standards.

Quantification of cis- and trans-Caffeic Acid by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the quantification of caffeic acid isomers, especially in complex matrices.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: Similar to HPLC-DAD, a gradient of acidified water and an organic solvent is used.

  • Ionization Mode: ESI in negative ion mode is typically employed for phenolic acids.

  • MRM Transitions: For quantification, Multiple Reaction Monitoring (MRM) is used. The precursor ion for caffeic acid is [M-H]⁻ at m/z 179. Specific product ions are selected for quantification and confirmation (e.g., m/z 135).

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-DAD method.

  • Method Development: Optimize the MS parameters, including the declustering potential, collision energy, and MRM transitions for both cis- and trans-caffeic acid using authentic standards.

  • Analysis and Quantification: Analyze the samples using the optimized LC-MS/MS method. Quantify the isomers based on the peak areas of their specific MRM transitions and a calibration curve.

Enzyme Assays for Biosynthesis Studies

To investigate the biosynthesis of caffeic acid, the activity of the key enzymes can be measured.

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

  • Plant tissue extract

  • 0.1 M Tris-HCl buffer (pH 8.8)

  • L-phenylalanine solution (e.g., 50 mM in Tris-HCl buffer)

  • Spectrophotometer

Procedure:

  • Prepare a crude enzyme extract from the plant tissue by homogenizing it in an appropriate buffer.

  • The reaction mixture contains the enzyme extract and L-phenylalanine solution in Tris-HCl buffer.

  • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Measure the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.[11]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

This assay typically involves a microsomal preparation and measures the conversion of trans-cinnamic acid to p-coumaric acid.

Materials:

  • Microsomal fraction isolated from plant tissue

  • trans-Cinnamic acid

  • NADPH

  • Reaction buffer

Procedure:

  • Isolate the microsomal fraction from the plant tissue, as C4H is a membrane-bound enzyme.

  • The reaction mixture includes the microsomal preparation, trans-cinnamic acid, and NADPH as a cofactor in a suitable buffer.

  • After incubation, the reaction is stopped, and the product, p-coumaric acid, is extracted.

  • Quantify the amount of p-coumaric acid formed using HPLC.

This assay measures the conversion of p-coumaric acid to caffeic acid.

Materials:

  • Crude or purified enzyme extract

  • p-Coumaric acid

  • Ascorbate (B8700270) and H₂O₂ (for the peroxidase-catalyzed reaction)[9]

  • Reaction buffer

Procedure:

  • Prepare a protein extract from the plant tissue.

  • The reaction mixture contains the enzyme extract, p-coumaric acid, and the necessary co-substrates (ascorbate and H₂O₂) in a suitable buffer.

  • After incubation, stop the reaction and extract the product.

  • Quantify the amount of caffeic acid produced using HPLC.

Signaling Pathways and Logical Relationships

The phenylpropanoid pathway is a complex network with various points of regulation. The following diagram illustrates a simplified logical flow of this pathway leading to caffeic acid.

Phenylpropanoid_Pathway_Logic Start Primary Metabolism (Shikimate Pathway) Phenylalanine L-Phenylalanine Start->Phenylalanine PAL_Activity PAL Enzyme Activity Phenylalanine->PAL_Activity Cinnamic_Acid trans-Cinnamic Acid PAL_Activity->Cinnamic_Acid C4H_Activity C4H Enzyme Activity Cinnamic_Acid->C4H_Activity p_Coumaric_Acid p-Coumaric Acid C4H_Activity->p_Coumaric_Acid C3H_Activity C3H Enzyme Activity p_Coumaric_Acid->C3H_Activity Caffeic_Acid trans-Caffeic Acid C3H_Activity->Caffeic_Acid Isomerization Isomerization (UV Light/Enzymatic) Caffeic_Acid->Isomerization End Downstream Products (Lignin, Flavonoids, etc.) Caffeic_Acid->End cis_Caffeic_Acid This compound Isomerization->cis_Caffeic_Acid

Logical flow of the phenylpropanoid pathway.

Conclusion

The study of this compound in plants is a burgeoning field with significant potential. While its natural occurrence is less abundant than the trans-isomer, its distinct biological activities warrant further investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biosynthesis of this compound, along with detailed experimental protocols to aid researchers in their exploration of this intriguing molecule. Future research should focus on developing analytical methods to accurately quantify this compound in a wider range of plant species and on elucidating the specific enzymatic mechanisms that may be involved in its formation. Such studies will be invaluable for unlocking the full potential of this compound in drug development and other applications.

References

A Technical Guide to the In Vitro Antioxidant and Anti-inflammatory Properties of Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Caffeic acid (3,4-dihydroxycinnamic acid), a prominent hydroxycinnamic acid found extensively in plant-based sources, has garnered significant attention for its potent antioxidant and anti-inflammatory activities. This document provides a comprehensive technical overview of the in vitro evidence supporting these properties, with a focus on cis-caffeic acid where data is available. It details the quantitative antioxidant efficacy of caffeic acid through established assays and outlines its significant anti-inflammatory effects, including the inhibition of key pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). Furthermore, this guide elucidates the underlying molecular mechanisms, primarily the modulation of the NF-κB and MAPK signaling pathways. Detailed experimental protocols and visual diagrams of workflows and signaling cascades are provided to support researchers in the practical application and further exploration of caffeic acid's therapeutic potential.

In Vitro Antioxidant Properties

Caffeic acid's chemical structure, featuring a phenolic ring with two hydroxyl groups, makes it a potent free radical scavenger.[1] Its antioxidant capacity has been extensively evaluated using various in vitro assays, demonstrating its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[2][3]

Summary of Antioxidant Activity

The antioxidant potential of caffeic acid is frequently quantified by its IC₅₀ value—the concentration required to scavenge 50% of free radicals. It often exhibits greater antioxidant activity than standard compounds like ascorbic acid and Trolox.[4][5]

Assay TypeParameterValue (µg/mL)Reference Compound(s)
DPPH Radical Scavenging IC₅₀2.39[5][6]Ascorbic Acid, Trolox[4]
ABTS Radical Scavenging IC₅₀1.96[3][6]Trolox, BHA, BHT[2]
Superoxide Anion Scavenging -Effective Scavenging[2]α-Tocopherol, Trolox, BHA, BHT[2]
Lipid Peroxidation Inhibition % Inhibition68.2% (at 10 µg/mL)[2]BHA (74.4%), BHT (71.2%) at 20 µg/mL[2]
Experimental Protocols for Antioxidant Assays

Detailed methodologies for common antioxidant capacity assays are provided below.

1.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[7][8]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 8 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695) and protect it from light.[9]

    • Prepare a working solution (e.g., 0.1 mM or 600 µM) by diluting the stock solution with the same solvent.[7][9] The absorbance of the working solution should be approximately 1.0 at 517 nm.[8]

  • Assay Procedure:

    • Prepare serial dilutions of caffeic acid and a positive control (e.g., ascorbic acid, Trolox) in the solvent.[10]

    • In a 96-well microplate, add 100 µL of the sample or standard solutions to different wells.[7]

    • Add 100 µL of the DPPH working solution to each well.[7]

    • Prepare a blank well containing solvent and the DPPH solution.[7]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

    • Measure the absorbance at 517 nm using a microplate reader.[8][10]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.[7]

1.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11][12]

  • Reagent Preparation:

    • Prepare the ABTS radical cation by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[11][13]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11][12]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure:

    • Prepare serial dilutions of caffeic acid and a positive control (e.g., Trolox).[14]

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the sample or standard solutions to different wells.[11]

    • Add a larger volume (e.g., 190-200 µL) of the diluted ABTS•+ working solution to each well.[7][14]

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).[7][13]

    • Measure the absorbance at 734 nm.[7][14]

  • Calculation: The percentage of inhibition and the IC₅₀ value are calculated using the same formula as in the DPPH assay.[7]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Radical Solution (DPPH or ABTS•+) a1 Mix Sample/Standard with Radical Solution p1->a1 p2 Prepare Serial Dilutions (Caffeic Acid & Standard) p2->a1 a2 Incubate in Dark (e.g., 30 min) a1->a2 a3 Measure Absorbance (517 nm or 734 nm) a2->a3 d1 Calculate % Inhibition a3->d1 d2 Determine IC₅₀ Value d1->d2

Caption: General workflow for in vitro antioxidant capacity assays.

In Vitro Anti-inflammatory Properties

Caffeic acid demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.[15]

Summary of Anti-inflammatory Activity

Caffeic acid effectively reduces the levels of key inflammatory markers in a dose-dependent manner. The RAW 264.7 macrophage cell line is a standard model for these investigations.[16][17]

Assay / MediatorCell LineStimulantParameterValue / Effect
Nitric Oxide (NO) RAW 264.7LPSIC₅₀2.4 - 21.0 µM (for various esters)[18]
TNF-α RAW 264.7LPS-Significant inhibition[16][19][20]
IL-6 RAW 264.7LPS-Significant inhibition[16][19][20]
IL-1β RAW 264.7LPS-Significant inhibition[20]
COX-2 Expression RAW 264.7LPS-Downregulation of protein expression[20]
COX-2 Expression CCD-18CoIL-1β-Downregulation at 10 and 50 µM[21]
Experimental Protocols for Anti-inflammatory Assays

2.2.1 Cell Culture and LPS Stimulation

  • Cell Line: RAW 264.7 murine macrophages are commonly used.[15][16]

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot) and allow them to adhere for 6-24 hours.[17]

    • Pre-treat the cells with various non-cytotoxic concentrations of caffeic acid for 1-2 hours.[17]

    • Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media.[17]

    • Incubate for a specified period (e.g., 24 hours for NO and cytokine analysis).[17]

2.2.2 Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[15][17]

  • Procedure:

    • After the incubation period with LPS and caffeic acid, collect the cell culture supernatant.

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.[17]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[17]

2.2.3 Cytokine (TNF-α, IL-6) Measurement

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying specific cytokine concentrations in the cell culture supernatant.

  • Procedure: Follow the manufacturer's protocol for the specific ELISA kit being used. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.[22]

2.2.4 COX-2 Expression Analysis

  • Method: Western blotting is used to determine the protein levels of COX-2.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]

Visualization of Experimental Workflow

G cluster_cell_culture Cell Treatment cluster_analysis Analysis of Inflammatory Markers c1 Seed RAW 264.7 Cells in Multi-well Plate c2 Pre-treat with Caffeic Acid c1->c2 c3 Stimulate with LPS (e.g., 1 µg/mL) c2->c3 c4 Incubate (e.g., 24 hours) c3->c4 a1 Collect Supernatant for NO & Cytokine Analysis c4->a1 a2 Lyse Cells for Protein Analysis (COX-2) c4->a2 a3 Perform Griess Assay (NO) & ELISA (TNF-α, IL-6) a1->a3 a4 Perform Western Blot (COX-2) a2->a4

Caption: Workflow for in vitro anti-inflammatory assays.

Molecular Mechanisms of Action

Caffeic acid exerts its anti-inflammatory effects primarily by interfering with key intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[15][19]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[23] In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[24] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[24] This phosphorylation targets IκBα for degradation, allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (for NO production), COX-2, TNF-α, and IL-6.[16][25]

Caffeic acid has been shown to inhibit this pathway by:

  • Inhibiting IKK activation and subsequent IκBα phosphorylation and degradation.[24]

  • Preventing the nuclear translocation of NF-κB subunits p65 and p50.[19][25][26]

  • Directly interfering with the DNA binding of NF-κB in the nucleus.[23][27]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_cyto IκBα p65/p50 IKK->NFkB_cyto:f0 Phosphorylates IkBa IκBα IkBa->IkBa Degradation NFkB_nuc p65/p50 (Nucleus) NFkB_cyto:f1->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription CA Caffeic Acid CA->IKK Inhibits CA->NFkB_nuc Inhibits Translocation/ DNA Binding

Caption: Inhibition of the NF-κB pathway by Caffeic Acid.

Modulation of the MAPK Signaling Pathway

The MAPK family—including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—is another critical pathway in the inflammatory response.[28] LPS stimulation leads to the phosphorylation and activation of these kinases.[26] Activated MAPKs, in turn, activate transcription factors like activator protein-1 (AP-1), which also contributes to the expression of inflammatory genes.[29]

Studies indicate that caffeic acid can suppress the LPS-induced phosphorylation of p38 and JNK, thereby down-regulating the inflammatory cascade.[15][30] The effect on ERK phosphorylation can be variable depending on the specific context.[15][28]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Upstream Upstream Kinases (e.g., TAK1) TLR4->Upstream p38 p38 Upstream->p38 P JNK JNK Upstream->JNK P ERK ERK Upstream->ERK P AP1 AP-1 (Transcription Factor) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Genes Pro-inflammatory Genes AP1->Genes CA Caffeic Acid CA->p38 Inhibits Phosphorylation CA->JNK

Caption: Inhibition of the MAPK pathway by Caffeic Acid.

Conclusion

The available in vitro evidence strongly supports the classification of caffeic acid as a potent antioxidant and anti-inflammatory agent. It effectively neutralizes free radicals and suppresses the production of key inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. While much of the research does not specify the isomer, these findings provide a robust foundation for its therapeutic potential. For drug development professionals, caffeic acid represents a promising scaffold for designing novel therapeutics for oxidative stress and inflammation-related diseases. Future research should focus on directly comparing the bioactivities of the cis and trans isomers to delineate any differences in their efficacy and mechanisms of action.

References

"cis-Caffeic acid stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of cis-Caffeic Acid

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent phenolic acid found extensively throughout the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3][4] It exists as two geometric isomers: trans-caffeic acid and this compound. The trans-isomer is the predominant and more stable form found in nature.[5][6] However, the cis-isomer can be formed through isomerization, particularly upon exposure to UV light.[5] Understanding the stability and degradation of this compound is critical for researchers, scientists, and drug development professionals, as the isomeric form can influence biological activity, bioavailability, and formulation stability.

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound and details its primary degradation pathways. It includes quantitative data from various studies, detailed experimental protocols for stability analysis, and visual diagrams of key degradation processes and workflows.

Factors Influencing the Stability of this compound

The stability of caffeic acid isomers is not inherent but is significantly influenced by a range of environmental factors. The conversion of the more stable trans-isomer to the cis-form is often the first step in degradation, making the stability of this compound intrinsically linked to the conditions that promote its formation and subsequent breakdown.

Influence of Light and UV Radiation

Exposure to sunlight and ultraviolet (UV) radiation is a primary driver for the isomerization of trans-caffeic acid to this compound.[5] This photoisomerization is a key degradation pathway for the trans form and the principal formation route for the cis form.[7] Studies have shown that significant isomerization (up to 43%) can occur when solutions of caffeic acid are exposed to daylight for extended periods.[8][9] The wavelength of UV radiation influences the extent of this conversion, with tests at 366 nm showing greater isomerization than at 254 nm.[7]

Influence of pH

The pH of the medium plays a crucial role in the stability of caffeic acid. Generally, caffeic acid is more stable in acidic conditions (pH 2-3) and is susceptible to degradation in neutral to alkaline environments.[10][11] The lower stability in alkaline conditions is attributed to oxidation and hydrolysis reactions.[10] In simulated gastrointestinal studies, caffeic acid showed high recovery (>98%) in the acidic gastric phase but this dropped to as low as 46% in the alkaline intestinal phase, highlighting its pH-dependent instability.[12] For caffeoylquinic acids (CQAs), derivatives of caffeic acid, degradation and isomerization are known to occur rapidly at neutral and basic pH values.[13][14]

Influence of Temperature

Temperature is another critical factor affecting stability. While many phenolic compounds are heat-labile, the degradation of caffeic acid is significantly accelerated at higher temperatures.[15][16] In studies on green coffee extracts, losses of hydroxycinnamic acids, including caffeic acid derivatives, ranged from 18% to 84% when heated.[15] Interestingly, one study on the effects of ultrasound treatment found that the degradation rate of caffeic acid decreased with increasing temperature (from -5°C to 65°C), a phenomenon attributed to changes in cavitation intensity.[1][17][18] However, under conventional heating, temperatures above 100°C cause significant degradation.[1]

Influence of Solvents

The choice of solvent can impact the rate of isomerization and degradation. Studies have shown that more protic solvents can lead to more significant degradation of trans-caffeic acid into its cis-isomer.[8][9] For instance, the isomerization was observed to a greater extent in methanol (B129727) (a protic solvent) compared to tetrahydrofuran (B95107) (THF, an aprotic solvent) under certain conditions.[8]

Degradation Pathways of this compound

Once formed, this compound can undergo further reactions, leading to various degradation products. The primary pathways involve intramolecular cyclization and further decomposition.

Isomerization and Intramolecular Cyclization to Esculetin (B1671247)

The most well-documented degradation pathway for this compound is its conversion to a lactone called esculetin (also known as aesculetin).[5] This reaction involves an intramolecular cyclization. This process is reported to be pH-dependent, occurring specifically in the presence of oxygen and at alkaline pH values (pH > 6).[8]

G Primary Degradation Pathway of Caffeic Acid TransCA trans-Caffeic Acid CisCA This compound TransCA->CisCA   UV Light / Sunlight (Isomerization) Esculetin Esculetin (Lactone) CisCA->Esculetin   Alkaline pH (>6) + Oxygen (Intramolecular Cyclization)   

Figure 1. Isomerization of trans-caffeic acid and subsequent cyclization of the cis-isomer.

Alternative Degradation Pathways

Other degradation pathways have been identified under specific, high-energy conditions.

  • Photodegradation to Vinyl Catechol and Protocatechuic Acid : Under UV irradiation, trans-caffeic acid can also degrade via two other pathways to form vinyl catechol and protocatechuic acid.[9]

  • Degradation in Subcritical Water : When subjected to high temperatures (160-240°C) in subcritical water, caffeic acid degrades into products such as hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol.[19]

  • Sonodegradation : Under ultrasound treatment, caffeic acid can undergo decomposition and polymerization, yielding decarboxylation products and dimers.[1]

G Alternative High-Energy Degradation Pathways cluster_0 Subcritical Water (160-240°C) cluster_1 Ultrasound Treatment CA1 Caffeic Acid P1 Hydroxytyrosol CA1->P1 P2 Protocatechuic Aldehyde CA1->P2 P3 4-Vinylcatechol CA1->P3 CA2 Caffeic Acid P4 Decarboxylation Products CA2->P4 P5 Dimers / Oligomers CA2->P5

Figure 2. Degradation products of caffeic acid under specific high-energy conditions.

Quantitative Stability Data

The following tables summarize quantitative data on caffeic acid degradation under various conditions as reported in the literature.

Table 1: Stability of Caffeic Acid Under Photolytic Conditions

Condition Solvent Duration Result Reference
Daylight Exposure Polar Solvents 1 Month Up to 43% isomerization of trans- to cis-isomer [8]
UV Radiation (366 nm) Tetrahydrofuran (THF) 6 hours 31.1% formation of this compound [7]
UV Radiation (254 nm) Tetrahydrofuran (THF) 6 hours Lower isomerization than at 366 nm [7]

| UV Radiation (366 nm) | Methanol (MeOH) | 6 hours | 26.8% formation of this compound |[7] |

Table 2: Stability of Caffeic Acid Under Different pH and Temperature Conditions

Condition Medium Temperature Duration Result Reference
Simulated Gastric Phase Aqueous 37°C 2 hours >98% recovery [12]
Simulated Intestinal Phase Aqueous (alkaline) 37°C 2 hours 46-75% recovery [12]
Heating in Food Model Food Matrix 110-180°C 0.5 - 1 hour 18-84% loss of hydroxycinnamic acids [15]
Ultrasound Treatment 80% Ethanol -5°C - 17% degradation (vs. untreated) [1][17]
Ultrasound Treatment 80% Ethanol 65°C - 2% degradation (vs. untreated) [1][17]

| Storage | Black Currant Juice | Room Temp. | 1 Year | 20-40% degradation of hydroxycinnamic acid derivatives |[20][21] |

Experimental Protocols

Detailed methodologies are essential for replicating stability studies and accurately assessing the degradation of caffeic acid isomers.

Forced Degradation Study Protocol (General)

Forced degradation or stress testing is performed to evaluate the stability of a compound and identify potential degradation products.

  • Sample Preparation : Prepare stock solutions of pure trans-caffeic acid standard in various solvents (e.g., methanol, tetrahydrofuran, water) at a known concentration (e.g., 1-100 mg/L).[7][8]

  • Stress Conditions :

    • Photolytic Stress : Expose solutions to UV radiation in a UV cabinet at specific wavelengths (e.g., 254 nm and 366 nm) for a defined period (e.g., 6 hours).[7] Wrap control samples in aluminum foil.

    • Thermal Stress : Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

    • pH Stress : Adjust the pH of aqueous solutions using acids (e.g., HCl) or bases (e.g., NaOH) to desired levels (e.g., pH 3, 7, 9) and store at a constant temperature.

  • Sample Analysis :

    • At specified time intervals, take an aliquot of each solution.

    • If using GC-MS, evaporate the solvent and perform derivatization (e.g., with BSTFA + 1% TMCS at 70°C for 30 minutes) to increase volatility.[8][22]

    • If using HPLC, filter the sample through a 0.22 µm syringe filter before injection.[22]

  • Chromatographic Analysis : Analyze the samples using a validated stability-indicating method (e.g., GC-MS or HPLC-PDA) to separate and quantify the parent compound (trans-caffeic acid) and its degradation products (this compound, esculetin, etc.).[8]

G General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare Stock Solution of trans-Caffeic Acid Stress Expose to Stress Conditions Prep->Stress UV Photolytic (UV/Light) Stress->UV Temp Thermal (Heat) Stress->Temp pH pH (Acid/Base) Stress->pH Deriv Sample Prep / Derivatization (for GC-MS) UV->Deriv Temp->Deriv pH->Deriv Analysis Inject into Analytical System Deriv->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-PDA / MS Analysis->HPLC Data Identify & Quantify Degradation Products GCMS->Data HPLC->Data

Figure 3. Experimental workflow for conducting stability and forced degradation studies.

Analytical Method: GC-MS for Isomer Separation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying closely related isomers after derivatization.

  • Derivatization : To 100 µL of sample solution, add an internal standard, evaporate to dryness under nitrogen. Add 50 µL of anhydrous pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.[8][22]

  • GC Column : Use a capillary column suitable for separating phenolic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., Agilent HP-5ms).

  • Temperature Program : An example program starts at 100°C, holds for 2 minutes, ramps to 250°C at 10°C/min, then ramps to 300°C at 20°C/min, and holds for 5 minutes.

  • MS Detection : Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the silylated derivatives (e.g., m/z 50-500). Identification is based on retention times and comparison of mass spectra with known standards or libraries. The molecular ion (M+) for silylated caffeic acid isomers appears at m/z 396.[7]

Analytical Method: HPLC for Isomer Separation

High-performance liquid chromatography (HPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is widely used for analyzing non-volatile phenolic acids.[2][22][23]

  • Column : A reversed-phase C18 column is commonly used.[17][24]

  • Mobile Phase : A gradient elution is typically employed using a binary solvent system, such as water with an acidifier (e.g., 0.1% formic acid or 0.5% acetic acid) as solvent A and an organic solvent (e.g., methanol or acetonitrile) as solvent B.[24][25]

  • Detection : PDA detection is set to monitor at the maximum absorbance wavelength for caffeic acid (around 320-330 nm).[17][24] MS detection in negative ion mode provides structural information.

  • Identification : cis- and trans-isomers can be distinguished by their retention times and UV spectra. cis-isomers often have a longer retention time in RP-HPLC and their absorption maximum occurs at a shorter wavelength compared to the corresponding trans-isomer.[26]

Conclusion

The stability of this compound is a complex issue governed by multiple environmental factors, including light, pH, and temperature. It is primarily formed via the photoisomerization of the more abundant trans-isomer. Once formed, this compound is susceptible to further degradation, most notably through an intramolecular cyclization to form esculetin, a reaction that is favored under alkaline conditions. Understanding these stability characteristics and degradation pathways is paramount for the effective development of pharmaceuticals, nutraceuticals, and other products containing caffeic acid. The application of robust, stability-indicating analytical methods such as GC-MS and HPLC is essential for accurately quantifying these isomers and ensuring product quality, safety, and efficacy.

References

The Fate of cis-Caffeic Acid In Vivo: A Technical Overview of its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of cis-caffeic acid, a geometric isomer of the widely studied trans-caffeic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While most research has focused on the more stable trans-isomer, evidence confirms the presence and metabolic transformation of this compound in biological systems.

Executive Summary

Caffeic acid, a phenolic compound prevalent in various plant-based foods, exists in both cis and trans isomeric forms, with the trans form being the most common. In vivo studies, primarily conducted in rodent models, indicate that orally administered caffeic acid undergoes significant metabolism. A key finding from radiolabeled studies in rats is the in vivo presence of this compound, suggesting either its absorption from isomeric mixtures or in vivo isomerization from the trans form. The metabolism of caffeic acid is extensive, involving phase II conjugation reactions such as sulfation and glucuronidation, as well as methylation. The intestinal microflora also plays a crucial role in the biotransformation of caffeic acid. This guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and provides visual representations of the metabolic pathways and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic parameters of caffeic acid have been investigated in various animal models, primarily rats and rabbits. It is important to note that these studies generally administer the commercially available form of caffeic acid, which is predominantly the trans-isomer. The appearance of this compound is observed as a metabolite or isomer in vivo.

Table 1: Quantitative Pharmacokinetic Parameters of Caffeic Acid in Rats
ParameterValueAnimal ModelAdministration Route & DoseSource
Absolute Bioavailability (Fabs) 14.7%Sprague-Dawley Ratsi.v. (2 mg/kg) or i.g. (10 mg/kg)[1][2]
Intestinal Absorption 12.4%Sprague-Dawley RatsIntraduodenal (5 mg/kg)[1][2]
Net Absorption (Small Intestine) 19.5%RatsIleum/Jejunum Perfusion (50 µM)[3]
Table 2: Quantitative Pharmacokinetic Parameters of Caffeic Acid in Rabbits
ParameterValue (Mean ± SD)Dose (Oral)Source
Absolute Bioavailability 0.364 ± 0.0525 mg/kg[4]
0.379 ± 0.03710 mg/kg[4]
0.402 ± 0.08725 mg/kg[4]
Urinary Excretion (Unchanged) 23.2 ± 4.9 %5 mg/kg[4]
22.7 ± 3.7 %10 mg/kg[4]
22.0 ± 5.3 %25 mg/kg[4]

In Vivo Metabolism of Caffeic Acid

The metabolism of caffeic acid is a complex process involving both host enzymes and the gut microbiota. Following administration of radiolabeled caffeic acid to rats, nine labeled compounds were identified, including the cis-isomer of caffeic acid[5]. This confirms the presence of this compound within the biological system.

The primary metabolic transformations include:

  • Isomerization: Conversion between trans- and this compound.

  • Phase II Conjugation: Sulfation and glucuronidation of the hydroxyl groups.

  • Methylation: O-methylation, primarily mediated by catechol-O-methyltransferase (COMT).

  • Microbial Metabolism: The intestinal microflora is responsible for various reactions, including dehydroxylation[6][7].

Identified metabolites in rats include 3'-O- and 4'-O-sulfates and glucuronides of caffeic acid, as well as sulfates and glucuronides of its methylated derivative, ferulic acid, and isoferulic acid-4'-O-sulfate[5].

Metabolic Pathway of Caffeic Acid

cluster_absorption Absorption & Isomerization cluster_phase_II Phase II Metabolism cluster_methylation Methylation cluster_methyl_conjugation Methylated Conjugates cluster_microbial Microbial Metabolism trans-Caffeic Acid trans-Caffeic Acid This compound This compound trans-Caffeic Acid->this compound Isomerase Caffeic Acid-3'-O-sulfate Caffeic Acid-3'-O-sulfate trans-Caffeic Acid->Caffeic Acid-3'-O-sulfate SULT Caffeic Acid-4'-O-sulfate Caffeic Acid-4'-O-sulfate trans-Caffeic Acid->Caffeic Acid-4'-O-sulfate SULT Caffeic Acid-3'-O-glucuronide Caffeic Acid-3'-O-glucuronide trans-Caffeic Acid->Caffeic Acid-3'-O-glucuronide UGT Caffeic Acid-4'-O-glucuronide Caffeic Acid-4'-O-glucuronide trans-Caffeic Acid->Caffeic Acid-4'-O-glucuronide UGT Ferulic Acid Ferulic Acid trans-Caffeic Acid->Ferulic Acid COMT Isoferulic Acid Isoferulic Acid trans-Caffeic Acid->Isoferulic Acid COMT Dihydrocaffeic Acid Dihydrocaffeic Acid trans-Caffeic Acid->Dihydrocaffeic Acid Gut Microbiota This compound->trans-Caffeic Acid Isomerase Ferulic Acid-4'-O-sulfate Ferulic Acid-4'-O-sulfate Ferulic Acid->Ferulic Acid-4'-O-sulfate SULT/UGT Ferulic Acid-4'-O-glucuronide Ferulic Acid-4'-O-glucuronide Ferulic Acid->Ferulic Acid-4'-O-glucuronide SULT/UGT Dihydroferulic Acid Dihydroferulic Acid Ferulic Acid->Dihydroferulic Acid Gut Microbiota Isoferulic Acid-4'-O-sulfate Isoferulic Acid-4'-O-sulfate Isoferulic Acid->Isoferulic Acid-4'-O-sulfate SULT Vanillic Acid Vanillic Acid Dihydroferulic Acid->Vanillic Acid Gut Microbiota cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Fasting Fasting Anesthesia Anesthesia Fasting->Anesthesia Cannulation Cannulation Anesthesia->Cannulation Intravenous Intravenous Cannulation->Intravenous Oral Gavage Oral Gavage Cannulation->Oral Gavage Blood Sampling Blood Sampling Intravenous->Blood Sampling Oral Gavage->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Urine Collection Urine Collection Sample Extraction Sample Extraction Urine Collection->Sample Extraction Feces Collection Feces Collection Feces Collection->Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

References

A Technical Guide to the Neuroprotective Effects of Caffeic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific literature on the neuroprotective effects of caffeic acid (CA) and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), in various cellular models. The user's query specified cis-Caffeic acid; however, the vast majority of published research does not specify the isomer used, and it is widely understood that "caffeic acid" in literature refers to the more stable and common trans-isomer. The findings presented herein pertain to this general understanding of caffeic acid.

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to oxidative stress, neuroinflammation, and apoptosis. Caffeic acid (CA), a naturally occurring phenolic compound, has demonstrated significant neuroprotective potential in a variety of preclinical cellular models. This document provides an in-depth technical overview of its mechanisms, summarizing key quantitative data, detailing common experimental protocols, and visualizing the critical signaling pathways involved. CA exerts its effects primarily through potent antioxidant and anti-inflammatory activities, modulating key cellular signaling pathways such as Nrf2/HO-1, MAPK, and NF-κB to enhance cellular defense mechanisms and promote neuronal survival.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of Caffeic Acid (CA) and its phenethyl ester (CAPE) have been quantified across various cellular models and neurotoxic insults. The data is summarized below.

Table 1: Neuroprotective Effects of Caffeic Acid Against Oxidative Stress

Cellular ModelToxin / InsultCompound & ConcentrationKey Quantitative OutcomeCitation(s)
PC12 CellsH₂O₂Caffeic Acid (2.5-40 µg/ml)Increased cell protection to 148% of control at 40 µg/ml.[1]
SH-SY5Y Cells6-Hydroxydopamine (6-OHDA) (150 µM)CAPE (1.25 µM)Decreased apoptotic cell death by ~20%; Inhibited caspase activity ~2-fold.[2]
HT22 Mouse Hippocampal CellsAcroleinCAPE (30 µM)Significantly decreased Reactive Oxygen Species (ROS) levels.[3]
Rat Cortical SlicesFerrous Sulfate (FeSO₄) (25 µM)Caffeic Acid (100 µM)Prevented the loss of reductive capacity and cell damage.[4][5]
SK-N-SH CellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Caffeic AcidSignificantly decreased levels of Malondialdehyde (MDA) and ROS.[6]

Table 2: Neuroprotective Effects of Caffeic Acid Against Amyloid-β (Aβ) and Glutamate (B1630785) Toxicity

Cellular ModelToxin / InsultCompound & ConcentrationKey Quantitative OutcomeCitation(s)
PC12 CellsAmyloid-β (25-35) (10 µM)Caffeic Acid (10 & 20 µg/ml)Significantly reversed Aβ-induced neurotoxicity by attenuating intracellular calcium elevation.[7][8]
SH-SY5Y CellsAmyloid-β (1-42)CA-Aβ₃₈₋₄₂ (CAPE derivative)IC₅₀ of 4 µM for protection against Aβ-induced cytotoxicity.[9]
Primary Mouse Cerebral Cortex CulturesGlutamateChlorogenic Acid (a CA derivative)Inhibited glutamate-induced neuronal cell death and prevented an increase in intracellular Ca²⁺.[10][11]
Rat Cerebellar Granule NeuronsGlutamateCAPEMarkedly protected neurons in a concentration-dependent manner.[12]

Table 3: Anti-inflammatory Effects of Caffeic Acid in Glial Cells

Cellular ModelStimulusCompound & ConcentrationKey Quantitative OutcomeCitation(s)
Microglial CellsLipopolysaccharide (LPS)CAPESignificantly inhibited the expression of iNOS and COX-2 and the production of nitric oxide (NO).[13][14][15]
RAW264.7 CellsLPSCaffeic AcidDramatically lowered ROS and MDA levels.[16]

Core Signaling Pathways in Caffeic Acid-Mediated Neuroprotection

Caffeic acid modulates several critical signaling pathways to exert its neuroprotective effects. The primary mechanisms involve the upregulation of endogenous antioxidant defenses and the suppression of pro-inflammatory and pro-apoptotic cascades.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Caffeic acid can modify Keap1, leading to the release and nuclear translocation of Nrf2.[18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[18][19][20] This response enhances the cell's capacity to neutralize ROS and detoxify harmful compounds.[16][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA Caffeic Acid Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Protective Genes (HO-1, NQO1, GCL) ARE->Genes activates transcription

Caption: Caffeic Acid-mediated activation of the Nrf2/ARE pathway.
MAPK and PI3K/Akt Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are crucial for cell survival and death decisions.[21][22] Caffeic acid has been shown to modulate these pathways to promote pro-survival signals.[22][23] For instance, CAPE can inhibit the phosphorylation of p38 MAPK, a key mediator in stress-induced apoptosis.[12] Simultaneously, it can activate the PI3K/Akt pathway, which upregulates anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic factors, thereby promoting neuronal survival.[2][3]

MAPK_Akt_Pathway cluster_membrane cluster_pathways Receptor Receptor PI3K PI3K Receptor->PI3K CA Caffeic Acid p38 p38 MAPK CA->p38 inhibits Akt Akt CA->Akt activates Stress Neurotoxic Stress (e.g., Glutamate, Aβ) Stress->p38 Apoptosis Apoptosis p38->Apoptosis PI3K->Akt Akt->Apoptosis Survival Neuronal Survival Akt->Survival

Caption: Modulation of MAPK and PI3K/Akt pathways by Caffeic Acid.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α and IL-1β.[21][22] In neuroinflammatory conditions, such as those modeled by LPS treatment in microglial cells, NF-κB is activated. Caffeic acid and its derivatives can suppress the activation of NF-κB, thereby inhibiting the downstream production of these inflammatory mediators and reducing neuroinflammation.[13][24]

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK CA Caffeic Acid CA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocation Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Inflammation activates transcription

Caption: Caffeic Acid's inhibition of the pro-inflammatory NF-κB pathway.

Experimental Protocols in Cellular Neuroprotection Assays

The following are generalized methodologies for key experiments used to evaluate the neuroprotective effects of caffeic acid in cellular models.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat cells with various concentrations of caffeic acid for 1-2 hours.

    • Toxin Induction: Add the neurotoxin (e.g., H₂O₂, Amyloid-β, 6-OHDA) and co-incubate for 24-48 hours.

    • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add Dimethyl Sulfoxide (DMSO) or isopropanol (B130326) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[1]

  • Lactate (B86563) Dehydrogenase (LDH) Assay:

    • Procedure: Follow the same cell seeding and treatment protocol as the MTT assay.

    • Sample Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Use a commercial LDH cytotoxicity kit. Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).[1]

Measurement of Oxidative Stress
  • Intracellular ROS Assay (DCFH-DA):

    • Cell Preparation: Seed and treat cells in 96-well plates or on coverslips as described above.

    • Probe Loading: Wash the cells with Phosphate-Buffered Saline (PBS) and then incubate them with 10-20 µM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[25]

    • Measurement: DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.

Apoptosis Assays
  • Hoechst 33342 Staining:

    • Cell Culture: Grow and treat cells on glass coverslips.

    • Staining: After treatment, fix the cells with 4% paraformaldehyde, wash with PBS, and then stain with Hoechst 33342 solution (1-5 µg/mL) for 10-15 minutes.

    • Visualization: Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells are identified by their condensed, fragmented nuclei with bright blue fluorescence, while normal nuclei are round and faintly stained.[2]

Western Blot Analysis
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Nrf2, anti-p-p38, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[13][15]

General Experimental Workflow

The evaluation of a potential neuroprotective agent like caffeic acid typically follows a structured, multi-stage workflow in cellular models.

Experimental_Workflow start Start: Hypothesis Formulation step1 1. Select Cellular Model (e.g., SH-SY5Y, PC12, Primary Neurons) start->step1 step2 2. Induce Neurotoxic Insult (e.g., Oxidative, Inflammatory, Excitotoxic) step1->step2 step3 3. Caffeic Acid Treatment (Dose-Response & Time-Course) step2->step3 step4 4. Primary Screening: Assess Cell Viability & Cytotoxicity (MTT, LDH assays) step3->step4 step5 5. Mechanistic Assays: - Oxidative Stress (ROS) - Apoptosis (Caspase, Hoechst) - Inflammation (NO, Cytokines) step4->step5 If protective step6 6. Pathway Analysis: Western Blot / qPCR for key proteins (Nrf2, MAPK, Akt, NF-κB) step5->step6 end Conclusion: Neuroprotective Efficacy & Mechanism step6->end

Caption: A typical workflow for assessing neuroprotection in cellular models.

Conclusion

The evidence from cellular models strongly supports the neuroprotective potential of caffeic acid. Its ability to mitigate oxidative stress, suppress neuroinflammation, and inhibit apoptosis is well-documented. These effects are mediated through the sophisticated modulation of key signaling pathways, most notably the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory NF-κB and pro-apoptotic MAPK signaling. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate caffeic acid and its derivatives as promising therapeutic agents for neurodegenerative diseases. Future work should focus on advanced delivery systems to enhance bioavailability and bridge the gap between these promising in vitro results and in vivo efficacy.[21][26]

References

The Role of Caffeic Acid in Inhibiting Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid), a phenolic compound ubiquitously found in plant-based foods such as coffee, fruits, and vegetables, has garnered significant attention in oncological research for its potential anti-cancer properties.[1] This natural phytochemical exists in both cis and trans isomeric forms, with the trans isomer being the more stable and commonly occurring form.[2] While much of the scientific literature refers to "caffeic acid" without specifying the isomer, it is predominantly the trans-isomer that has been studied. This guide provides a comprehensive technical overview of the mechanisms through which caffeic acid and its well-studied derivative, caffeic acid phenethyl ester (CAPE), inhibit cancer cell proliferation, with the acknowledgment that the available data likely pertains to the trans-isomer of caffeic acid. The anti-tumor activities of caffeic acid are attributed to its pro-oxidant and anti-oxidant properties, which can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1]

Mechanisms of Action

Caffeic acid exerts its anti-proliferative effects on cancer cells through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

Caffeic acid is a potent inducer of apoptosis in various cancer cell lines. One of the primary mechanisms is through the intrinsic or mitochondrial pathway of apoptosis.[2] Studies have shown that caffeic acid can decrease the expression of the anti-apoptotic protein Bcl-2.[2] This disruption of Bcl-2 function leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3 and caspase-9.[2][3] The activation of these executioner caspases ultimately leads to the characteristic morphological changes of apoptosis, such as nuclear fragmentation and the formation of apoptotic bodies.[2] Furthermore, caffeic acid has been observed to increase the expression of the tumor suppressor protein p53, which plays a crucial role in initiating the apoptotic process in response to cellular stress.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, caffeic acid can inhibit cancer cell proliferation by arresting the cell cycle at various phases, thereby preventing cancer cells from dividing and multiplying. Flow cytometry analyses have demonstrated that caffeic acid treatment can lead to an accumulation of cells in the G0/G1 and S phases of the cell cycle in some cancer cell lines, while in others, a G2/M phase arrest is observed.[4] This cell cycle arrest is often mediated by the modulation of key regulatory proteins. For instance, caffeic acid has been shown to influence the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical for the progression through the different phases of the cell cycle.[4]

Quantitative Data on the Anti-Proliferative Effects of Caffeic Acid

The efficacy of caffeic acid in inhibiting cancer cell proliferation varies depending on the cancer cell type, the concentration of the compound, and the duration of treatment. The following tables summarize the half-maximal inhibitory concentration (IC50) values, as well as the effects on apoptosis and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of Caffeic Acid and its Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueTreatment DurationReference
Caffeic AcidHeLa (Cervical Cancer)327 ± 11.55 µM24 hours[5]
Caffeic AcidCaSki (Cervical Cancer)220 ± 18.03 µM24 hours[5]
Caffeic AcidSiHa (Cervical Cancer)157 ± 15.28 µM24 hours[5]
Caffeic AcidC33A (Cervical Cancer)40 ± 3.21 µM24 hours[5]
Caffeic AcidPC-3 (Prostate Cancer)9.0 µMNot Specified[2]
Caffeic AcidLNCaP (Prostate Cancer)11.5 µMNot Specified[2]
Caffeic AcidMCF-7 (Breast Cancer)159 µg/mlNot Specified[6]
CAPELNCaP 104-R1 (Prostate Cancer)18.9 µM96 hours[1]
CAPEDU-145 (Prostate Cancer)22.6 µM96 hours[1]
CAPEPC-3 (Prostate Cancer)23.2 µM96 hours[1]
CAPERKO (Colorectal Cancer)108 µM72 hours

Table 2: Effect of Caffeic Acid Phenethyl Ester (CAPE) on Apoptosis and Cell Cycle Distribution in HCT116 Colorectal Cancer Cells (24-hour treatment)

CAPE ConcentrationApoptosis Rate% Cells in G0/G1 Phase% Cells in S PhaseReference
Control5.5% ± 0.9%Not SpecifiedNot Specified[3]
2.5 mg/L10.2% ± 0.7%IncreasedDecreased[3]
5 mg/L16.6% ± 0.6%IncreasedDecreased[3]
10 mg/L25.5% ± 3.3%IncreasedDecreased[3]

Key Signaling Pathways Modulated by Caffeic Acid

Caffeic acid's anti-proliferative effects are mediated through its interaction with and modulation of critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell proliferation and resistance to apoptosis. Caffeic acid and its derivatives have been shown to inhibit the PI3K/Akt pathway.[7] By doing so, they can suppress the downstream signaling events that promote cancer cell survival and proliferation.[7]

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival cis-Caffeic Acid This compound This compound->Akt inhibits

Inhibition of the PI3K/Akt Signaling Pathway by this compound.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is common in many cancers and contributes to cell proliferation, survival, and metastasis. Caffeic acid and particularly its derivative CAPE are potent inhibitors of NF-κB activation.[8] They can prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes that promote cancer cell proliferation and survival.[8]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes This compound This compound This compound->NF-κB inhibits translocation

Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative effects of caffeic acid.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Caffeic acid stock solution (dissolved in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of caffeic acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of caffeic acid. Include a vehicle control (medium with the same concentration of solvent used to dissolve caffeic acid) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of caffeic acid relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the caffeic acid concentration.[9]

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by caffeic acid.

Materials:

  • Cancer cells treated with caffeic acid

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treating the cells with caffeic acid for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer. Collect the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., Akt, p-Akt) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[10]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify the percentage of apoptotic cells in a population treated with caffeic acid.

Materials:

  • Cancer cells treated with caffeic acid

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Annexin V-FITC and PI apoptosis detection kit

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Cell Harvesting and Fixation: Harvest the treated cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Procedure for Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Harvesting and Staining: Harvest the treated cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Conclusion

Caffeic acid demonstrates significant potential as a cancer-inhibiting agent by inducing apoptosis and causing cell cycle arrest in a variety of cancer cell lines. Its ability to modulate key oncogenic signaling pathways, such as the PI3K/Akt and NF-κB pathways, underscores its therapeutic promise. While the majority of research has likely been conducted on the more prevalent trans-isomer, further investigation into the specific effects of this compound is warranted to fully elucidate the anti-cancer potential of all forms of this natural compound. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the mechanisms of action of caffeic acid and its derivatives in the context of cancer cell proliferation.

References

Methodological & Application

Application Note: HPLC-DAD Method for the Quantification of cis--Caffeic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of cis-caffeic acid in plant extracts. Due to the light and heat sensitivity of the predominant trans-isomer of caffeic acid, the presence and quantification of the cis-isomer are crucial for a comprehensive understanding of the phytochemical profile and potential bioactivity of plant extracts. This document provides a complete protocol, including sample preparation, standard preparation through photoisomerization, chromatographic conditions, and method validation parameters in accordance with ICH guidelines.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a widespread phenolic acid in the plant kingdom, known for its antioxidant and other health-beneficial properties. It exists as two geometric isomers: trans-caffeic acid and this compound, with the trans-isomer being the most common naturally occurring form.[1] However, exposure to UV light, heat, and certain extraction conditions can cause the isomerization of the trans- form to the cis- form.[1][2][3][4] Therefore, to accurately assess the total caffeic acid content and to understand the potential changes during processing and storage of plant-based products, a reliable method for the quantification of this compound is essential. This HPLC-DAD method provides a selective and sensitive approach for the separation and quantification of this compound from its trans-isomer and other matrix components in plant extracts.

Experimental

Materials and Reagents
  • trans-Caffeic acid reference standard (≥98.0% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • Plant extract samples

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions

Preparation of this compound Standard by Photoisomerization

  • Prepare a stock solution of trans-caffeic acid: Accurately weigh and dissolve trans-caffeic acid in methanol to obtain a concentration of 1 mg/mL.

  • UV Irradiation: Place the solution in a quartz cuvette and expose it to a UV lamp (e.g., 254 nm) for a specified period (e.g., 2-4 hours) to induce isomerization. The progress of isomerization can be monitored by injecting the solution into the HPLC system at regular intervals until a desirable amount of the cis-isomer is formed.

  • Characterization of the Mixed Standard: The resulting solution will be a mixture of cis- and trans-caffeic acid. The identity of the this compound peak can be confirmed by its earlier retention time compared to the trans-isomer and its distinct UV spectrum.

  • Quantification of the this compound in the Mixed Standard: The concentration of cis- and trans-caffeic acid in the irradiated solution can be determined by assuming that the molar absorptivity of the two isomers is the same at the isosbestic point of their UV spectra. Alternatively, if a validated method for trans-caffeic acid is available, the concentration of the remaining trans-isomer can be quantified, and the initial concentration of the trans-isomer can be used to calculate the concentration of the newly formed cis-isomer.

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the characterized mixed (cis and trans) caffeic acid solution with the mobile phase to achieve a range of concentrations suitable for constructing a calibration curve for this compound.

Sample Preparation
  • Extraction: Extract the plant material using a suitable solvent and method (e.g., methanol-water mixture with ultrasonication). Care should be taken to minimize exposure to light and high temperatures to prevent artificial isomerization.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

Chromatographic Conditions
ParameterCondition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 10% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 325 nm (for quantification), with DAD scanning from 200-400 nm for peak purity
Injection Volume 10 µL

Results and Discussion

Separation of cis- and trans-Caffeic Acid

The described HPLC method allows for the baseline separation of this compound from trans-caffeic acid and other components in the plant extract. The cis-isomer is expected to have a shorter retention time than the trans-isomer on a C18 column. The DAD detector allows for the confirmation of the peaks by comparing their UV spectra with those of the standards. The UV spectrum of this compound shows a slight hypsochromic shift (shift to a shorter wavelength) compared to the trans-isomer.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on the quantification of this compound.

Validation ParameterResults
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank and other matrix components

Table 1: Summary of Method Validation Parameters for this compound.

Quantification of this compound in a Plant Extract

The validated method was applied to determine the concentration of this compound in a sample plant extract. The concentration is calculated using the linear regression equation obtained from the calibration curve of the this compound standard.

SampleThis compound (mg/g of dry extract)trans-Caffeic Acid (mg/g of dry extract)
Plant Extract A1.2525.8
Plant Extract B0.8818.5

Table 2: Quantification of cis- and trans-Caffeic Acid in Sample Plant Extracts.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing trans_CA_standard trans-Caffeic Acid Standard uv_irradiation UV Irradiation (Photoisomerization) trans_CA_standard->uv_irradiation mixed_standard Mixed cis/trans-CA Standard uv_irradiation->mixed_standard calibration_standards Calibration Standards (Serial Dilution) mixed_standard->calibration_standards hplc_injection HPLC Injection calibration_standards->hplc_injection Inject Standards calibration_curve Calibration Curve Construction plant_material Plant Material extraction Extraction (e.g., Sonication) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration filtration->hplc_injection Inject Sample chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation dad_detection DAD Detection (200-400 nm) chromatographic_separation->dad_detection peak_integration Peak Integration & Identification dad_detection->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification logical_relationships cluster_factors Influencing Factors quantification Accurate Quantification of This compound isomerization Isomerization (trans to cis) isomerization->quantification separation Chromatographic Resolution separation->quantification standard Standard Purity & Concentration standard->quantification light Light Exposure light->isomerization heat Heat heat->isomerization ph pH ph->isomerization extraction_method Extraction Method extraction_method->isomerization column_chem Column Chemistry (e.g., C18, Phenyl) column_chem->separation mobile_phase Mobile Phase Composition mobile_phase->separation temperature Column Temperature temperature->separation uv_prep UV Preparation Protocol uv_prep->standard purity_assessment Purity Assessment purity_assessment->standard

References

Application Notes and Protocols for the Isolation and Purification of cis-Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a hydroxycinnamic acid, is a naturally occurring phenolic compound found in various plants. It exists as two geometric isomers: trans-caffeic acid and cis-caffeic acid. The trans-isomer is the predominant and more stable form found in nature. However, the cis-isomer has garnered significant interest due to its distinct biological activities. This document provides a detailed protocol for the isolation of total caffeic acid from a plant source, its subsequent isomerization to the cis-form, and the final purification of this compound.

Data Presentation

Table 1: Summary of a Representative Protocol for Isolation and Purification of trans-Caffeic Acid from Eupatorium adenophorum
StepMethodStarting MaterialSolvent/Mobile PhaseYieldPurityReference
Extraction Reflux Extraction100 g dried Eupatorium adenophorum1500 mL ethanol (B145695)5.50 g crude extract6.7%[1]
Purification High-Speed Countercurrent Chromatography (HSCCC)938 mg crude extractEthyl acetate-methanol-water (10:1:10, v/v)63.2 mg96.0%[1]
Table 2: Summary of a Representative Protocol for Isolation and Purification of trans-Caffeic Acid from Elsholtzia splendens
StepMethodStarting MaterialSolvent/Mobile PhaseYield (% of dried biomass)PurityReference
Extraction Sonication/Ethanol ExtractionDried biomassEthanol25.22% (crude extract 1)-
Liquid-Liquid Extraction Petroleum ether and ethyl acetate (B1210297)Crude Extract 1Petroleum ether, ethyl acetate3.96% (ethyl acetate extract 2)-
Column Chromatography Macroporous Resin (D101)Ethyl acetate Extract 2Gradient elution0.486% (Extract 3)-
Column Chromatography Silica GelExtract 3-0.092%98.46%

Experimental Protocols

Protocol 1: Isolation of trans-Caffeic Acid from Plant Material

This protocol is a generalized procedure based on established methods for extracting phenolic acids from plant sources.

1.1. Materials and Equipment:

  • Dried and powdered plant material (e.g., Eupatorium adenophorum, Elsholtzia splendens)

  • Ethanol (95%)

  • Rotary evaporator

  • High-Speed Countercurrent Chromatography (HSCCC) system or Preparative High-Performance Liquid Chromatography (HPLC) system

  • Solvents for chromatography (e.g., ethyl acetate, methanol (B129727), water, acetonitrile (B52724), formic acid)

  • Freeze-dryer

1.2. Procedure:

  • Extraction:

    • Weigh 100 g of dried, powdered plant material.

    • Perform exhaustive extraction with 95% ethanol using a Soxhlet apparatus or by refluxing for 2-3 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification by Preparative HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Use a preparative C18 HPLC column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient could be: 10-40% B over 30 minutes.

    • Monitor the elution at 320 nm and collect the fractions corresponding to the trans-caffeic acid peak.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Lyophilize the final product to obtain pure trans-caffeic acid.

Protocol 2: trans- to this compound Isomerization

This protocol describes the conversion of the purified trans-caffeic acid to its cis-isomer via UV irradiation.

2.1. Materials and Equipment:

  • Purified trans-caffeic acid

  • Methanol (HPLC grade)

  • Quartz reaction vessel

  • UV lamp (e.g., 254 nm)

  • Stirring plate and stir bar

  • Analytical HPLC system for monitoring the reaction

2.2. Procedure:

  • Prepare a solution of trans-caffeic acid in methanol (e.g., 1 mg/mL) in a quartz reaction vessel.

  • Place the vessel under a UV lamp and stir the solution continuously.

  • Monitor the isomerization process by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by analytical HPLC. The formation of this compound will be indicated by a new peak with a different retention time.

  • Continue the irradiation until the ratio of cis to trans isomer reaches a photostationary state (typically after a few hours).

  • Once the desired conversion is achieved, stop the irradiation.

Protocol 3: Purification of this compound

This protocol outlines the separation and purification of this compound from the mixture obtained after photoisomerization.

3.1. Materials and Equipment:

  • Isomer mixture from Protocol 2

  • Preparative HPLC system with a C18 column

  • Solvents for HPLC (acetonitrile, water, formic acid)

  • Rotary evaporator

  • Freeze-dryer

  • Crystallization solvents (e.g., water, ethanol)

3.2. Procedure:

  • Preparative HPLC Separation:

    • Concentrate the isomer mixture from Protocol 2 under reduced pressure.

    • Redissolve the residue in a minimal amount of the initial mobile phase.

    • Inject the solution onto a preparative C18 HPLC column.

    • Use an isocratic or shallow gradient mobile phase of acetonitrile and water (with 0.1% formic acid) to achieve optimal separation of the cis and trans isomers. The exact conditions should be optimized based on analytical HPLC results.

    • Collect the fractions containing the pure this compound.

  • Final Purification and Crystallization:

    • Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

    • For further purification, crystallization can be attempted. Dissolve the purified this compound in a minimal amount of hot water or ethanol.

    • Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.[2][3][4]

Visualization of Workflow and Signaling Pathways

Experimental Workflow

G cluster_0 Part 1: Isolation of trans-Caffeic Acid cluster_1 Part 2: Isomerization cluster_2 Part 3: Purification of this compound plant_material Dried Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification_trans Purification (e.g., Preparative HPLC) crude_extract->purification_trans trans_ca Pure trans-Caffeic Acid purification_trans->trans_ca uv_irradiation UV Irradiation (e.g., 254 nm in Methanol) trans_ca->uv_irradiation isomer_mixture cis/trans Isomer Mixture uv_irradiation->isomer_mixture purification_cis Purification (e.g., Preparative HPLC) isomer_mixture->purification_cis crystallization Crystallization purification_cis->crystallization cis_ca Pure this compound crystallization->cis_ca

Caption: Workflow for the isolation and purification of this compound.

Caffeic Acid and the NF-κB Signaling Pathway

Caffeic acid has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylation proteasome Proteasomal Degradation IkB->proteasome NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription caffeic_acid Caffeic Acid caffeic_acid->IKK caffeic_acid->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by caffeic acid.

Caffeic Acid and the MAPK Signaling Pathway

Caffeic acid can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.

G cluster_cytoplasm Cytoplasm stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor Ras Ras receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK cJun c-Jun ERK->cJun cFos c-Fos ERK->cFos AP1 AP-1 cJun->AP1 cFos->AP1 nucleus Nucleus AP1->nucleus Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription caffeic_acid Caffeic Acid caffeic_acid->MEK caffeic_acid->ERK

Caption: Modulation of the MAPK/ERK signaling pathway by caffeic acid.

References

"application of cis-Caffeic acid as a standard in chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Application of cis-Caffeic Acid as a Standard in Chromatography

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeic acid, a hydroxycinnamic acid, is a naturally occurring phenolic compound found in a variety of plant sources. It exists as two geometric isomers: trans-caffeic acid and this compound. The trans-isomer is the more stable and predominantly occurring form in nature.[1] While trans-caffeic acid is widely used as a standard in chromatographic analyses, the application of this compound is more specialized. Due to its commercial unavailability as a pure standard, this compound is typically generated in situ from the trans-isomer via UV irradiation.[1] Solutions of caffeic acid and its derivatives are unstable in sunlight and ultraviolet light, which causes the partial conversion of the trans form to the cis form.[1]

This application note provides a detailed protocol for the preparation of a this compound standard from a certified trans-caffeic acid standard and its subsequent use in chromatographic applications, particularly for the validation of analytical methods aimed at separating and identifying both isomers.

Data Presentation

As pure this compound is not commercially available, quantitative data such as linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are typically determined for the stable, certified trans-caffeic acid standard. The in situ generated this compound is then used for qualitative identification (e.g., peak confirmation) and for the validation of chromatographic separation methods. The quantification of this compound can be approached by assuming that the decrease in the trans-caffeic acid concentration upon UV irradiation corresponds to its conversion to the cis-isomer, or more accurately, by using techniques like quantitative NMR (qNMR).

Table 1: Chromatographic Parameters for trans-Caffeic Acid Analysis

ParameterHPLC-UV[1]GC-MS[2]
Linearity Range 10-60 µg/mL1-100 mg/L
Correlation Coefficient (r²) 0.9999>0.999
Limit of Detection (LOD) 1.44 µg/mL0.23 mg/L
Limit of Quantification (LOQ) 4.38 µg/mL0.77 mg/L

Experimental Protocols

In-situ Preparation of this compound Standard

This protocol describes the generation of this compound from a trans-caffeic acid standard solution through UV irradiation.

Materials:

  • trans-Caffeic acid standard (≥98.0% purity)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks

  • Quartz cuvettes or a UV-transparent container

  • UV lamp (e.g., 254 nm or 366 nm)

  • HPLC or UPLC system with a UV or DAD detector

  • GC-MS system (optional, for alternative analysis)

Procedure:

  • Preparation of trans-Caffeic Acid Stock Solution: Accurately weigh a known amount of trans-caffeic acid standard and dissolve it in methanol to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).

  • UV Irradiation: Transfer an aliquot of the trans-caffeic acid stock solution into a quartz cuvette or a UV-transparent vial. Expose the solution to UV light. The duration and wavelength of irradiation will affect the conversion rate. A common starting point is irradiation at 254 nm or 366 nm for several hours.[3]

  • Monitoring Isomerization: Periodically (e.g., every hour), inject an aliquot of the irradiated solution into the HPLC system to monitor the formation of the this compound peak and the decrease of the trans-caffeic acid peak. The cis-isomer typically has a shorter retention time than the trans-isomer in reversed-phase chromatography.

  • Equilibrium: Continue irradiation until a desired ratio of cis to trans isomers is achieved or until the peak areas of the two isomers reach a steady state.

  • Storage: Store the resulting mixed-isomer solution in the dark and at a low temperature (e.g., -20°C) to minimize back-isomerization to the trans form. It is important to note that cis-isomers are generally less stable.

HPLC Method for the Separation of cis- and trans-Caffeic Acid

This protocol provides a starting point for the chromatographic separation of caffeic acid isomers. Method optimization may be required depending on the specific instrument and column used.

Chromatographic Conditions:

  • Instrument: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Phenyl-based columns can also offer different selectivity for isomers.[4]

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 10 µL

Quantification of this compound using 1H-NMR

In the absence of a certified standard, the concentration of this compound in the irradiated solution can be determined using 1H-NMR spectroscopy by comparing the integrals of specific protons of the cis and trans isomers.

Procedure:

  • Acquire a 1H-NMR spectrum of the irradiated caffeic acid solution in a suitable deuterated solvent (e.g., Methanol-d4).

  • Identify the distinct signals for the vinyl protons of the cis and trans isomers. The coupling constants for the vinyl protons are characteristic: ~16 Hz for the trans isomer and ~12 Hz for the cis isomer.

  • Integrate the signals corresponding to a specific proton for both the cis and trans isomers.

  • Calculate the molar ratio of the two isomers from the integral values.

  • Knowing the initial concentration of the trans-caffeic acid solution, the concentration of both isomers in the irradiated solution can be calculated.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Standard Preparation and Use A Prepare trans-Caffeic Acid Stock Solution B UV Irradiation (e.g., 254 nm or 366 nm) A->B C Monitor Isomerization by HPLC B->C D Achieve Desired cis/trans Ratio C->D Iterate E Store Mixed Standard in Dark at Low Temperature D->E G Optional: Quantify cis-Isomer by qNMR D->G F Use as Standard for Chromatographic Method Development and Validation E->F G->F

Caption: Workflow for preparing and using a this compound standard.

Caffeic Acid Isomerization

G Photoisomerization of Caffeic Acid trans trans-Caffeic Acid (More Stable) cis This compound (Less Stable) trans->cis UV Light cis->trans Heat/Light

Caption: Reversible photoisomerization between trans- and this compound.

Caffeic Acid and the NF-κB Signaling Pathway

Note: The following diagram illustrates a general biological activity of caffeic acid and is not directly related to its application as a chromatographic standard.

Caffeic acid has been shown to possess anti-inflammatory properties, in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

G Inhibition of NF-κB Pathway by Caffeic Acid cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Promoter Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory_Genes Gene Transcription

Caption: Caffeic acid can inhibit the NF-κB signaling pathway.

Conclusion

The use of this compound as a standard in chromatography requires a preliminary step of generating the isomer from the commercially available and more stable trans-caffeic acid. This is typically achieved through UV irradiation. The resulting mixture of isomers is invaluable for the development and validation of chromatographic methods intended to separate and identify both forms of caffeic acid in various sample matrices. While direct quantitative analysis using a this compound standard is hampered by its lack of commercial availability in pure form, techniques such as qNMR can be employed for its quantification in the prepared mixed standard. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working with caffeic acid isomers.

References

Application Notes and Protocols: Utilizing cis-Caffeic Acid for Enzyme Kinetics and Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a phenolic compound ubiquitously found in plant sources, has garnered significant attention for its diverse biological activities, including its potential as an enzyme inhibitor. It exists as both trans- and cis-isomers, with the trans-isomer being the more stable and commonly studied form. While a substantial body of research exists on the enzyme inhibitory properties of caffeic acid (generally referring to the trans-isomer), specific data on cis-caffeic acid remains scarce. These application notes provide a comprehensive overview of the known enzyme targets of caffeic acid, detailed protocols for studying its kinetics and inhibition, and a guide for researchers interested in investigating the specific effects of the cis-isomer.

Enzyme Targets of Caffeic Acid

Caffeic acid has been demonstrated to inhibit a range of enzymes with therapeutic relevance. The following sections summarize the key findings for prominent enzyme targets. It is important to note that the data presented below is for "caffeic acid," which in most scientific literature refers to the trans-isomer due to its higher stability.

Cytochrome P450 (CYP) Isoforms

Caffeic acid is a known inhibitor of several cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to significant drug-drug interactions.

  • CYP1A2, CYP2C9, and CYP2D6: Caffeic acid acts as a potent competitive inhibitor of these isoforms.[1]

  • CYP2C19 and CYP3A4: Inhibition of these isoforms by caffeic acid is weak.[1]

Matrix Metalloproteinase-9 (MMP-9)

MMP-9 is an enzyme involved in tissue remodeling, and its dysregulation is implicated in cancer metastasis and inflammatory diseases. Caffeic acid has been shown to inhibit MMP-9 activity.

Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. Caffeic acid has been identified as an inhibitor of DPP-4.[2]

Fyn Kinase

Fyn is a non-receptor tyrosine kinase involved in various cellular signaling pathways, including those related to inflammation and cancer. Caffeic acid directly inhibits Fyn kinase activity.

5-Lipoxygenase (5-LOX)

5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Caffeic acid is a selective inhibitor of 5-lipoxygenase.[3]

Quantitative Data on Enzyme Inhibition by Caffeic Acid

The following tables summarize the available quantitative data for the inhibition of various enzymes by caffeic acid.

Table 1: Inhibitory Constants (Ki) of Caffeic Acid

Enzyme TargetInhibition TypeKi (µM)Source
CYP1A2Competitive1.16[1]
CYP2C9Competitive0.95[1]
CYP2D6Competitive1.10[1]
CYP1A2Uncompetitive0.59[4]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Caffeic Acid

Enzyme TargetIC50 (µM)Source
MMP-988.99 ± 3.35[2]
DPP-4158.19 ± 11.30[2]
5-Lipoxygenase3.7[3]

Experimental Protocols

Protocol 1: Preparation of this compound

Since this compound is not as readily available as the trans-isomer, it can be prepared by UV irradiation of a trans-caffeic acid solution.

Materials:

  • trans-Caffeic acid

  • Methanol (B129727) (HPLC grade)

  • UV lamp (366 nm)

  • Quartz cuvette or beaker

  • High-Performance Liquid Chromatography (HPLC) system for monitoring isomerization

Procedure:

  • Prepare a solution of trans-caffeic acid in methanol (e.g., 1 mg/mL).

  • Place the solution in a quartz cuvette or beaker.

  • Expose the solution to UV radiation at 366 nm. The time of exposure will need to be optimized, but several hours may be required.

  • Monitor the isomerization process by periodically injecting an aliquot of the solution into an HPLC system equipped with a C18 column. The cis- and trans-isomers will have different retention times.

  • Once the desired ratio of cis- to trans-isomer is achieved, the solution can be used for enzymatic assays. Note that the solution will likely be a mixture of both isomers, and this should be accounted for in the analysis. Complete purification of the cis-isomer may require preparative HPLC.

Stability Considerations:

This compound is less stable than the trans-isomer and can revert back to the trans-form, especially when exposed to light and heat. It is crucial to store the this compound solution in the dark and at low temperatures (4°C or -20°C) and to use it in experiments as quickly as possible.

Protocol 2: General Procedure for Determining IC50 of Caffeic Acid

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of caffeic acid against a target enzyme.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Caffeic acid (cis-, trans-, or a mixture)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (if available)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of caffeic acid in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of concentrations.

    • Prepare a solution of the enzyme in the assay buffer. The concentration should be optimized to give a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in the assay buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for that substrate.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): Enzyme solution, substrate solution, and solvent vehicle.

      • Inhibitor: Enzyme solution, substrate solution, and caffeic acid at various concentrations.

      • Positive Control: Enzyme solution, substrate solution, and a known inhibitor of the enzyme.

    • Pre-incubate the enzyme with caffeic acid (or vehicle) for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure Activity:

    • Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each caffeic acid concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the caffeic acid concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).

Protocol 3: Determining the Inhibition Type and Ki of Caffeic Acid

This protocol outlines the steps to determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibitory constant (Ki).

Procedure:

  • Vary Substrate and Inhibitor Concentrations:

    • Perform a series of enzyme assays as described in Protocol 2.

    • For each fixed concentration of caffeic acid (including a zero-inhibitor control), vary the substrate concentration over a wide range (e.g., 0.2 to 5 times the Km).

  • Data Analysis:

    • Calculate the initial reaction rates (V0) for each combination of substrate and inhibitor concentration.

    • Create a Michaelis-Menten plot (V0 vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) for each inhibitor concentration.

  • Interpret Lineweaver-Burk Plot:

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines will be parallel (both apparent Vmax and apparent Km decrease).

    • Mixed Inhibition: Lines will intersect at a point other than on the axes.

  • Calculate Ki:

    • The Ki can be determined from secondary plots (e.g., a plot of the slope of the Lineweaver-Burk lines versus inhibitor concentration for competitive inhibition, or a plot of the y-intercept versus inhibitor concentration for non-competitive inhibition). Alternatively, non-linear regression analysis of the Michaelis-Menten data can be used to directly fit the data to the appropriate inhibition model and determine Ki.

Signaling Pathways and Experimental Workflows

Fyn Kinase Signaling Pathway

Caffeic acid directly inhibits Fyn kinase, which in turn can suppress downstream signaling cascades, such as the MAP kinase pathway, leading to reduced activation of transcription factors like AP-1 and NF-κB.

Fyn_Kinase_Pathway UVB UVB Fyn_Kinase Fyn_Kinase UVB->Fyn_Kinase Activates MAPK_Pathway MAPK_Pathway Fyn_Kinase->MAPK_Pathway Activates Caffeic_Acid Caffeic_Acid Caffeic_Acid->Fyn_Kinase Inhibits AP1_NFkB AP-1 / NF-κB MAPK_Pathway->AP1_NFkB Activates Inflammation_Cancer Inflammation & Cancer Progression AP1_NFkB->Inflammation_Cancer Promotes

Caption: Caffeic acid inhibits the Fyn kinase signaling pathway.

MMP-9 and the NF-κB Signaling Pathway

Caffeic acid can inhibit the expression of MMP-9, potentially through the modulation of the NF-κB signaling pathway, which is a key regulator of MMP-9 gene expression.[5]

MMP9_NFkB_Pathway Inflammatory_Stimuli Inflammatory_Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates MMP9_Expression MMP-9 Gene Expression NFkB_Pathway->MMP9_Expression Induces Caffeic_Acid Caffeic_Acid Caffeic_Acid->NFkB_Pathway Inhibits Tissue_Remodeling Tissue Remodeling & Metastasis MMP9_Expression->Tissue_Remodeling Promotes

Caption: Caffeic acid can inhibit MMP-9 expression via the NF-κB pathway.

DPP-4 and the Incretin (B1656795) Signaling Pathway

By inhibiting DPP-4, caffeic acid can increase the levels of incretin hormones like GLP-1, which leads to enhanced insulin (B600854) secretion and improved glucose control.

DPP4_Incretin_Pathway Food_Intake Food_Intake GLP1_Secretion GLP-1 Secretion Food_Intake->GLP1_Secretion Active_GLP1 Active GLP-1 GLP1_Secretion->Active_GLP1 DPP4 DPP4 Active_GLP1->DPP4 Degraded by Insulin_Secretion Insulin Secretion Active_GLP1->Insulin_Secretion Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Caffeic_Acid Caffeic_Acid Caffeic_Acid->DPP4 Inhibits Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control

Caption: Caffeic acid's inhibition of DPP-4 enhances incretin signaling.

5-Lipoxygenase and the Leukotriene Synthesis Pathway

Caffeic acid directly inhibits 5-LOX, thereby blocking the synthesis of pro-inflammatory leukotrienes from arachidonic acid.[6]

Caption: Caffeic acid inhibits the 5-lipoxygenase pathway.

General Experimental Workflow for Enzyme Inhibition Studies

The following diagram illustrates a typical workflow for investigating the inhibitory effects of caffeic acid on a target enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Prepare_cis_CA Prepare this compound (if required) Prepare_Reagents Prepare Enzyme, Substrate, & Caffeic Acid Solutions Prepare_cis_CA->Prepare_Reagents IC50_Determination IC50 Determination Prepare_Reagents->IC50_Determination Kinetic_Analysis Kinetic Analysis (Vary [S] and [I]) IC50_Determination->Kinetic_Analysis Plot_Data Michaelis-Menten & Lineweaver-Burk Plots Kinetic_Analysis->Plot_Data Determine_Parameters Determine IC50, Ki, & Inhibition Type Plot_Data->Determine_Parameters

Caption: General workflow for studying enzyme inhibition by caffeic acid.

Conclusion and Future Directions

The available evidence strongly suggests that caffeic acid is a versatile enzyme inhibitor with the potential for therapeutic applications. However, a significant knowledge gap exists regarding the specific activity of this compound. Future research should focus on:

  • Direct Comparison of cis- and trans-Isomers: Conducting parallel enzyme inhibition studies with purified cis- and trans-caffeic acid is essential to elucidate any isomer-specific effects.

  • Comprehensive Kinetic Profiling: Determining the full kinetic parameters (Km, Vmax, Ki) and inhibition mechanisms for a broader range of enzymes.

  • Cellular and In Vivo Studies: Validating the in vitro findings in cellular models and in vivo to assess the physiological relevance of caffeic acid's enzyme inhibitory properties.

These detailed application notes and protocols provide a solid foundation for researchers to explore the intricate interactions between caffeic acid isomers and various enzyme systems, ultimately contributing to the development of novel therapeutic strategies.

References

Application Notes and Protocols for Cellular Uptake and Imaging of cis-Caffeic Acid in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a phenolic compound abundant in various plant-based foods, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It exists as two geometric isomers, trans-caffeic acid and cis-caffeic acid, with the trans isomer being the more stable and common form. The less stable cis isomer can be formed from the trans isomer through UV irradiation. Understanding the cellular uptake and intracellular behavior of this compound is crucial for elucidating its specific mechanisms of action and for the development of novel therapeutic agents.

These application notes provide a detailed framework for studying the cellular uptake and imaging of this compound in live cells. The protocols are designed to be adaptable to various cell lines and microscopy systems. Caffeic acid possesses intrinsic fluorescent properties that are pH-dependent, which can be leveraged for live-cell imaging without the need for external fluorescent labels.

Data Presentation: Quantitative Analysis of Cellular Uptake

Quantitative analysis of this compound uptake can be achieved through both biochemical and imaging-based methods. Below is a summary of key parameters that can be measured.

ParameterMethodDescriptionExample Data (Hypothetical)
Uptake Kinetics HPLC-MS/MSTime-course measurement of intracellular this compound concentration following treatment.Cell Line: HeLaConcentration: 50 µMTime (min): 5, 15, 30, 60Intracellular Conc. (ng/10^6 cells): 1.2, 3.5, 5.8, 6.2
Permeability Coefficient (Papp) Caco-2 Transwell AssayMeasurement of the rate of transport across a confluent monolayer of Caco-2 cells.Direction: Apical to BasolateralPapp: 0.5 x 10^-6 cm/s
Intracellular Localization Confocal Fluorescence MicroscopyImaging of the subcellular distribution of this compound based on its intrinsic fluorescence.Localization: Predominantly cytoplasmic with some perinuclear accumulation.
Relative Fluorescence Intensity Fluorescence Microscopy/Plate ReaderQuantification of intracellular fluorescence as a proxy for uptake.Treatment: 50 µM cis-CA for 1hFold Change vs. Control: 3.5 ± 0.4
Effect of Uptake Inhibitors Fluorescence Microscopy/HPLCMeasurement of uptake in the presence of inhibitors for specific transport mechanisms (e.g., MCT inhibitors).Inhibitor: Phloretin (B1677691) (MCT inhibitor)Reduction in Uptake: 40%

Experimental Protocols

Protocol 1: Preparation of this compound from trans-Caffeic Acid

This compound is typically prepared by the photoisomerization of the more stable trans isomer.

Materials:

  • trans-Caffeic acid powder

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Quartz cuvette or flask

  • UV lamp (366 nm)

  • Stir plate and stir bar

  • HPLC system for purity analysis

Procedure:

  • Prepare a solution of trans-caffeic acid in methanol or THF. A typical concentration is 1 mg/mL.

  • Transfer the solution to a quartz cuvette or flask.

  • Place the vessel under a UV lamp emitting at 366 nm.[1]

  • Irradiate the solution for 4-6 hours with continuous stirring. The progress of isomerization can be monitored by HPLC.[1]

  • After irradiation, the solution will contain a mixture of cis and trans isomers. The cis isomer can be used directly or purified by preparative HPLC if a pure sample is required.

  • Confirm the formation of this compound, which is the only expected degradation product under these conditions, using GC-MS or LC-MS.[1]

  • Store the this compound solution protected from light to prevent reversion to the trans isomer.

Protocol 2: Live Cell Imaging of this compound Uptake

This protocol utilizes the intrinsic fluorescence of this compound to visualize its uptake in live cells using fluorescence microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound solution (prepared as in Protocol 1)

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or widefield) equipped with a suitable filter set (e.g., DAPI or custom set for near-UV excitation)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Preparation of Treatment Solution: Dilute the stock solution of this compound in phenol (B47542) red-free cell culture medium to the desired final concentration (e.g., 10-100 µM).

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Replace the culture medium with the this compound-containing medium.

    • Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 15 min, 30 min, 1h, 2h).

  • Live Cell Imaging:

    • Transfer the dish to the pre-warmed stage of the fluorescence microscope.

    • Excitation and Emission: Based on the spectral properties of caffeic acid and its derivatives, a starting point for imaging is an excitation wavelength of approximately 350-370 nm and detection of emission in the range of 440-500 nm.[2][3] These settings should be optimized for the specific microscope and experimental conditions.

    • Acquire images at different time points to observe the dynamics of uptake.

    • Include a control group of untreated cells to determine the level of cellular autofluorescence.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within the cells.

    • Correct for background fluorescence using the images of untreated cells.

    • Analyze the subcellular localization of the fluorescence signal.

Protocol 3: Quantification of this compound Uptake by HPLC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying the intracellular concentration of this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Acetonitrile (B52724) with 0.1% formic acid

  • HPLC-MS/MS system

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with this compound at the desired concentration and for various time points.

  • Cell Lysis:

    • At each time point, place the plate on ice and aspirate the medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Add an appropriate volume of lysis buffer to each well and scrape the cells.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Sample Preparation:

    • To the supernatant (cell lysate), add an equal volume of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • HPLC-MS/MS Analysis:

    • Analyze the samples using a validated HPLC-MS/MS method for the separation and quantification of this compound.

    • Generate a standard curve using known concentrations of pure this compound.

    • Normalize the quantified intracellular amount to the cell number or total protein content.

Visualizations

Cellular Uptake and Signaling Pathway of Caffeic Acid

G Cellular Uptake and Potential Signaling of Caffeic Acid cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cis_CA_ext This compound MCT Monocarboxylic Acid Transporter (MCT) cis_CA_ext->MCT Active Transport Passive_Diffusion Passive Diffusion cis_CA_ext->Passive_Diffusion cis_CA_int This compound MCT->cis_CA_int Passive_Diffusion->cis_CA_int ROS Reactive Oxygen Species (ROS) cis_CA_int->ROS Modulation ERK_Pathway ERK Signaling Pathway cis_CA_int->ERK_Pathway Activation Ca_Homeostasis Ca2+ Homeostasis Alteration cis_CA_int->Ca_Homeostasis Induction

Caption: Proposed mechanisms of this compound uptake and its potential intracellular targets.

Experimental Workflow for Live Cell Imaging

G Workflow for Live Cell Imaging of this compound Uptake Start Start Prepare_cis_CA Prepare this compound (UV irradiation of trans-isomer) Start->Prepare_cis_CA Seed_Cells Seed Cells on Glass-Bottom Dish Start->Seed_Cells Treat_Cells Treat Cells with This compound Prepare_cis_CA->Treat_Cells Seed_Cells->Treat_Cells Live_Imaging Live Cell Imaging (Fluorescence Microscopy) Treat_Cells->Live_Imaging Image_Analysis Image Analysis (Quantify Fluorescence) Live_Imaging->Image_Analysis Data_Interpretation Data Interpretation Image_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Step-by-step workflow for the visualization and analysis of this compound in live cells.

Discussion and Considerations

  • Autofluorescence: Cells naturally exhibit autofluorescence, which can interfere with the detection of the this compound signal. It is essential to image untreated control cells under the same conditions to establish the background fluorescence level.

  • Phototoxicity: Excitation with UV or near-UV light can be phototoxic to cells, especially during prolonged time-lapse imaging. It is crucial to minimize the exposure time and excitation light intensity to maintain cell health.

  • Isomer Stability: this compound can revert to the more stable trans isomer. Experiments should be conducted promptly after preparation of the cis form, and solutions should be protected from light.

  • pH Dependence: The fluorescence of caffeic acid is pH-dependent.[4][5] Changes in intracellular pH could potentially affect the fluorescence intensity. This should be considered when interpreting quantitative fluorescence data.

  • Uptake Mechanisms: The cellular uptake of caffeic acid is thought to be mediated by both passive diffusion and monocarboxylic acid transporters (MCTs).[6] To investigate the contribution of active transport, experiments can be performed in the presence of MCT inhibitors like phloretin or at 4°C to inhibit active transport processes.

References

In Vivo Administration of Caffeic Acid: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo administration protocols for caffeic acid (CA) in various animal models, based on published research. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of caffeic acid.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in a wide range of plant-based foods, including coffee, fruits, and vegetables.[1][2] It has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2] Preclinical in vivo studies are crucial for elucidating the pharmacological effects and safety profile of caffeic acid. This document outlines detailed protocols for its administration in animal models, summarizes key quantitative data from various studies, and provides visual representations of experimental workflows and associated signaling pathways.

Quantitative Data Summary

The following tables summarize the in vivo administration parameters for caffeic acid from various animal studies.

Table 1: Oral Administration of Caffeic Acid

Animal ModelDosageAdministration RouteFrequencyDurationStudy FocusReference
Mice (ICR)0.15, 5, 150 mg/kg/dayGavageDailyPre-mating to gestation day 6Reproductive & Developmental Toxicity[3][4]
Rats (Sprague-Dawley)10 mg/kgIntragastric (i.g.)Single doseN/ABioavailability[5]
Rats (Sprague-Dawley)5 mg/kgIntraduodenalSingle doseN/AIntestinal Absorption[5][6]
Rats20, 40 mg/kgOralDaily28 daysAflatoxin B1-induced Toxicity[7]
Rats (pMCAO model)0.4, 2, 10 mg/kg/dayIntragastric (i.g.)Daily3 consecutive days (pre- or post-surgery)Cerebral Ischemic Injury[8]
Mice6 mg/kgOralSingle dose (pretreatment)N/AHepatotoxicity (Paracetamol-induced)[9]
Rabbits5, 10, 25 mg/kgOralSingle doseN/APharmacokinetics & Bioavailability[10]

Table 2: Parenteral Administration of Caffeic Acid and its Esters

Animal ModelCompoundDosageAdministration RouteFrequencyDurationStudy FocusReference
Rats (Wistar)Caffeic Acid25, 50 mg/kgIntraperitoneal (i.p.)Daily30 daysAtherosclerosis[11]
Rats (Sprague-Dawley)Caffeic Acid2 mg/kgIntravenous (i.v.)Single doseN/ABioavailability[5]
Rats (Wistar)Caffeic Acid Phenethyl Ester (CAPE)20 mg/kgIntraperitoneal (i.p.)Single dose (12h before DEN)N/AHepatocarcinogenesis[12]
Rats (Sprague-Dawley)Caffeic Acid Phenethyl Ester (CAPE)5, 10, 20 mg/kgIntravenous (i.v.)Single doseN/APharmacokinetics[13]
RatsCaffeic Acid Phenethyl Ester (CAPE)15 µmol/kg/daySubcutaneous (s.c.)Daily21 daysCyclosporine A-induced Cardiotoxicity[14]

Table 3: Dietary Administration of Caffeic Acid

Animal ModelDosageFrequencyDurationStudy FocusReference
Rats (F344) & Mice (B6C3F1)2% in dietAd libitum104 weeks (rats), 96 weeks (mice)Carcinogenicity[15]
Rats (F344)0.05, 0.14, 0.40, 1.64% in dietAd libitum4 weeksCell Division Stimulation[16]

Experimental Protocols

Protocol for Oral Administration (Gavage) in a Toxicity Study

Objective: To assess the reproductive and developmental toxicity of caffeic acid in mice.[3][4]

Materials:

  • Caffeic acid

  • Vehicle (e.g., corn oil, distilled water, 0.5% carboxymethylcellulose)

  • Female ICR mice

  • Animal balance

  • Gavage needles (appropriate size for mice)

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare fresh solutions of caffeic acid at concentrations of 0.15, 5, and 150 mg/kg/day. The vehicle should be a control. Ensure complete dissolution or a homogenous suspension.

  • Animal Handling: Acclimatize female ICR mice for at least one week before the experiment.

  • Dose Administration:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Administer the prepared solutions or vehicle to the respective groups of mice via oral gavage.

    • Perform the administration daily from the pre-mating period until gestation day 6.

  • Monitoring: Observe the animals for any signs of maternal toxicity, changes in body weight, and effects on embryo implantation and fetal development.

Protocol for Intraperitoneal Administration in an Atherosclerosis Study

Objective: To investigate the effect of caffeic acid on an atherogenic diet-induced rat model.[11]

Materials:

  • Caffeic acid

  • Vehicle (e.g., normal saline)

  • Albino Wistar rats

  • Animal balance

  • Syringes and needles (appropriate size for i.p. injection in rats)

  • Atherogenic diet

Procedure:

  • Preparation of Dosing Solution: Dissolve caffeic acid in normal saline to achieve concentrations of 25 and 50 mg/kg.

  • Animal Groups:

    • Control group: Normal chow diet + vehicle.

    • Atherosclerosis control group: Atherogenic diet + vehicle.

    • Treatment groups: Atherogenic diet + caffeic acid (25 or 50 mg/kg).

  • Dose Administration:

    • Weigh each rat to calculate the required injection volume.

    • Administer the prepared solutions or vehicle via intraperitoneal injection once daily for 30 consecutive days.

  • Monitoring and Analysis: Monitor body weight throughout the study. At the end of the treatment period, collect blood and tissue samples to analyze lipid profiles, oxidative stress markers, and aortic lesions.

Diagrams

Experimental Workflows

G cluster_oral Oral Administration Workflow (Toxicity Study) cluster_ip Intraperitoneal Administration Workflow (Atherosclerosis Study) p1 Acclimatize Female Mice p2 Prepare Caffeic Acid Solutions (0.15, 5, 150 mg/kg/day) p1->p2 p3 Daily Oral Gavage (Pre-mating to Gestation Day 6) p2->p3 p4 Monitor for Maternal Toxicity, Embryo Implantation, and Fetal Development p3->p4 ip1 Acclimatize Wistar Rats ip2 Induce Atherosclerosis with High-Fat Diet ip1->ip2 ip4 Daily Intraperitoneal Injection (30 days) ip2->ip4 ip3 Prepare Caffeic Acid Solutions (25, 50 mg/kg) ip3->ip4 ip5 Monitor Body Weight ip4->ip5 ip6 Sample Collection and Analysis (Lipids, Oxidative Stress, Aortic Lesions) ip4->ip6

Caption: Experimental workflows for oral and intraperitoneal administration of caffeic acid.

Signaling Pathway

G cluster_pathway Caffeic Acid-Mediated Nrf2 Signaling Pathway in Cerebral Ischemia CA Caffeic Acid AKT p-AKT CA->AKT activates GSK3b p-GSK3β AKT->GSK3b phosphorylates Nrf2 Nrf2 GSK3b->Nrf2 promotes nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection leads to

Caption: Caffeic acid activates the Nrf2 signaling pathway to confer neuroprotection.[8]

Pharmacokinetics and Bioavailability

Studies in various animal models have shown that caffeic acid generally has low oral bioavailability.[5][6] In rats, the absolute bioavailability after oral administration was reported to be 14.7%.[5][6] The low bioavailability is attributed to poor intestinal absorption and permeability.[5][6] In rabbits, caffeic acid exhibited dose-independent pharmacokinetics in the range of 5 to 25 mg/kg, with an absolute bioavailability of approximately 36-40%.[10] The concentration-time profiles in rabbits showed a double-peak phenomenon, suggesting enterohepatic recirculation or 'flip-flop' pharmacokinetics.[10] To be absorbed, caffeic acid, which is often present in esterified forms in food, needs to be hydrolyzed by the colonic microflora.[1][2]

Toxicity Profile

Caffeic acid is generally considered safe at moderate doses. However, high doses and long-term administration have been associated with some adverse effects. In a reproductive and developmental toxicity study in mice, doses of 5 mg/kg/day and 150 mg/kg/day affected embryo implantation when administered before gestation day 6, and the highest dose also affected fetal weight gain.[3][4] No maternal toxicity or fetal teratogenesis was observed.[3][4] A long-term carcinogenicity study found that a diet containing 2% caffeic acid induced forestomach squamous cell carcinoma in rats and mice.[15] It is important to note that no major adverse effects were reported in rats at a dose range of 5-200 mg/kg.[11]

Concluding Remarks

The provided protocols and data serve as a valuable resource for researchers investigating the in vivo effects of caffeic acid. The choice of administration route, dosage, and animal model should be carefully considered based on the specific objectives of the study. It is essential to adhere to ethical guidelines for animal research and to conduct thorough safety and toxicity assessments. The information presented here, derived from peer-reviewed literature, should facilitate the design of robust and reproducible preclinical studies on caffeic acid.

References

Enhancing the Therapeutic Potential of cis-Caffeic Acid: Formulation Strategies for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a naturally occurring phenolic compound found in various plants, coffee, and wine, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2] It exists as cis and trans isomers, with the trans form being the more stable and predominant isomer found in nature.[3] The less stable cis-caffeic acid can be formed from the trans-isomer upon exposure to UV light.[3][4] Despite its therapeutic promise, the clinical application of caffeic acid is hampered by its poor oral bioavailability, which is attributed to low aqueous solubility, instability, and rapid metabolism in the gastrointestinal tract.[5][6] Studies in rats have shown the absolute oral bioavailability of caffeic acid to be as low as 14.7%.[5][7] To overcome these limitations, various formulation strategies are being explored to enhance the bioavailability and therapeutic efficacy of caffeic acid.

This document provides detailed application notes and protocols for several key formulation strategies aimed at improving the oral bioavailability of this compound and its more stable trans-isomer.

Formulation Strategies and Protocols

Several nano-based drug delivery systems have shown promise in improving the solubility, stability, and absorption of caffeic acid. These include polymeric micelles, solid lipid nanoparticles (SLNs), nanoemulsions, and solid dispersions.

Polymeric Micelles

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. The hydrophobic core can encapsulate poorly water-soluble drugs like caffeic acid, while the hydrophilic shell provides stability and prevents aggregation.

Experimental Protocol: Preparation of Caffeic Acid-Loaded Polymeric Micelles

This protocol is based on the direct dissolution method using Pluronic P123, a triblock copolymer.[8]

Materials:

  • Caffeic acid

  • Pluronic P123

  • Deionized water

Procedure:

  • Prepare a 10% or 20% (w/w) solution of Pluronic P123 in deionized water by stirring until the polymer is completely dissolved. This may require stirring overnight at 4°C.

  • Slowly add caffeic acid to the Pluronic P123 solution while stirring continuously. The maximum solubilized concentration is typically around 0.5% (w/w).[8]

  • Continue stirring the mixture at room temperature for 2-4 hours to ensure complete encapsulation of the caffeic acid within the micelles.

  • The resulting solution should be clear, indicating the formation of caffeic acid-loaded polymeric micelles.

  • Characterize the formulation for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high stability and controlled release.

Experimental Protocol: Preparation of Caffeic Acid-Loaded SLNs

This protocol describes the hot homogenization method.

Materials:

  • Caffeic acid

  • Solid lipid (e.g., tristearin, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Deionized water

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse the caffeic acid in the molten lipid.

  • In a separate vessel, heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion.

  • Cool the pre-emulsion to room temperature under continuous stirring to allow the lipid to recrystallize and form SLNs.

  • The resulting SLN dispersion can be further processed (e.g., lyophilized) or characterized directly.

Nanoemulsions

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm.

Experimental Protocol: Preparation of Caffeic Acid O/W Nanoemulsion

This protocol utilizes the spontaneous emulsification method.

Materials:

  • Caffeic acid

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., PEG 600, Transcutol P)

  • Deionized water

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Dissolve the caffeic acid in the selected oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing caffeic acid to the surfactant/co-surfactant mixture and stir gently to form the organic phase.

  • Slowly add the aqueous phase (deionized water) to the organic phase under constant, gentle magnetic stirring.

  • Continue stirring until a transparent or translucent nanoemulsion is formed.

  • Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.

Solid Dispersions

Solid dispersions refer to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This technique enhances the dissolution rate of poorly water-soluble drugs by reducing particle size and improving wettability.

Experimental Protocol: Preparation of Caffeic Acid Solid Dispersion

This protocol describes the solvent evaporation method.[9]

Materials:

  • Caffeic acid

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Organic solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve both the caffeic acid and the hydrophilic carrier in a common organic solvent.

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD).

Data Presentation

The following tables summarize the quantitative data from various studies on caffeic acid formulations.

Table 1: Physicochemical Properties of Caffeic Acid Nanoformulations

Formulation TypeCarrier/ExcipientsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Polymeric Micelles Pluronic P12311.70 - 17.70--[8]
SLNs Tristearin, Poloxamer214.0 ± 8.80-91.59 ± 4.97[10]
Nanoemulsion Isopropyl myristate, Tween 80, PEG 600< 100-0.0468-[11]
Chitosan-g-Caffeic Acid Micelles Chitosan (B1678972), Caffeic Acid375.6 ± 5.9-72.09[12]

Table 2: In Vitro Drug Release and Bioavailability of Caffeic Acid Formulations

Formulation TypeIn Vitro ReleaseRelative Bioavailability (vs. free drug)Animal ModelReference
Nanoemulsion 98.76% in 0.1N HCl, 98.57% in pH 6.8 buffer--[11]
Solid Dispersion (with Poloxamer 407) > 85.0% after 30 min--[6]
Solid Dispersion (with β-cyclodextrin) 85% after 60 min--[6]
Chitosan-g-Caffeic Acid Micelles (for Quercetin) Sustained release over 10h1.67-foldBroiler chickens[12]
Caffeic Acid Sheet (Solid Dispersion) -1.75-fold (76.5% vs 43.8%)-[9]

Note: Direct comparative in-vivo bioavailability data for different caffeic acid nanoformulations is limited. The data presented is from various studies and may not be directly comparable due to different experimental conditions.

Visualization of Mechanisms and Pathways

Experimental Workflow for Nanoformulation

The general workflow for developing and characterizing a nanoformulation to improve the bioavailability of caffeic acid is depicted below.

experimental_workflow cluster_formulation Formulation Formulation Formulation Strategy (e.g., SLNs, Micelles) Optimization Optimization of Formulation Parameters Formulation->Optimization Size Particle Size & PDI Optimization->Size Zeta Zeta Potential Optimization->Zeta EE Encapsulation Efficiency Optimization->EE Morphology Morphology (TEM/SEM) Optimization->Morphology Release In Vitro Release EE->Release Permeability Cell Permeability (e.g., Caco-2) Release->Permeability Stability Stability Studies PK In Vivo Pharmacokinetics Stability->PK Permeability->PK

General workflow for nanoformulation development.
Signaling Pathways Modulated by Caffeic Acid

Enhanced bioavailability of caffeic acid through nanoformulations can lead to more effective modulation of key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway Inhibition by Caffeic Acid

NFkB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB Bound/ Inactive NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Proteasome->IkB_P Degrades Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Induces CA Caffeic Acid (Enhanced Bioavailability) CA->IKK Inhibits CA->NFkB Inhibits Nuclear Translocation

Inhibition of the NF-κB signaling pathway by caffeic acid.

MAPK Signaling Pathway Modulation by Caffeic Acid

MAPK_Pathway Stress Cellular Stress (e.g., UV, Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1, MEKK) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, NF-κB) MAPK->TF Activates Response Cellular Responses (Inflammation, Apoptosis, Proliferation) TF->Response Regulates CA Caffeic Acid (Enhanced Bioavailability) CA->MAPK Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by caffeic acid.

Conclusion

The low oral bioavailability of this compound and its more stable trans-isomer presents a significant challenge to its clinical utility. Formulation strategies, particularly those based on nanotechnology, offer promising solutions to overcome these limitations. Polymeric micelles, solid lipid nanoparticles, nanoemulsions, and solid dispersions have demonstrated the potential to enhance the solubility, stability, and ultimately, the bioavailability of caffeic acid. By improving its systemic absorption, these advanced formulations can potentiate the therapeutic effects of caffeic acid, including its ability to modulate key signaling pathways involved in various diseases. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising natural compound. Further research focusing on direct comparative in-vivo studies of these formulations is warranted to establish a clear leader in bioavailability enhancement and to facilitate clinical translation.

References

Application Notes and Protocols for cis-Caffeic Acid-Based Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a ubiquitous phenolic compound, and its derivatives have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] While the naturally occurring trans-isomer of caffeic acid and its derivatives have been extensively studied, emerging evidence suggests that the corresponding cis-isomers may exhibit enhanced or novel bioactivities.[4] This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of cis-caffeic acid-based derivatives, with a focus on elucidating their therapeutic potential.

The primary challenge in studying this compound derivatives lies in their lower thermodynamic stability compared to the trans forms.[5] This guide outlines a robust workflow for the preparation of cis-isomers via photoisomerization of their readily synthesized trans-precursors and provides protocols for their subsequent biological assessment.

Data Presentation: Bioactivity of Caffeic Acid Derivatives

The following tables summarize the reported bioactivities of various caffeic acid derivatives. It is important to note that the majority of available quantitative data pertains to the trans-isomers. The data for cis-isomers is currently limited but suggests a promising area for further investigation.

Table 1: Antioxidant and Anti-inflammatory Activity of Caffeic Acid Derivatives

CompoundDerivative TypeBioactivity AssayIC50 / ActivityIsomerReference
Caffeic Acid Phenethyl Ester (CAPE)EsterDPPH Radical Scavenging~15 µg/mLtrans[6]
Caffeic Acid Phenylpropyl Ester (CAPPE)EsterInhibition of NO ProductionPotent activity reportedtrans[7]
Novel Caffeic Acid Amide 1AmideCOX-I/COX-II InhibitionComparable to celecoxibNot Specified[8]
Novel Caffeic Acid Amide 2AmideCOX-I/COX-II InhibitionComparable to celecoxibNot Specified[8]
cis-H5-CA (Caffeic acid-conjugated peptide)AmideAntinociceptive (formalin test)Stronger than trans isomercis[4]
cis-H7-KA (Caffeic acid-conjugated peptide)AmideAntinociceptive (formalin test)Stronger than trans isomercis[4]

Table 2: Anticancer and Cytotoxic Activity of Caffeic Acid Derivatives

CompoundDerivative TypeCell LineIC50 (µM)IsomerReference
Caffeic Acid Phenethyl Ester (CAPE)EsterHeLa, SK-OV-3, HT-29Activity reportedtrans[4]
Caffeic Acid Phenylpropyl Ester (CAPPE)EsterHCT-116, SW-480Dose-dependent inhibitiontrans[7][9]
CAPA (Caffeic Acid Phenethyl Amide)AmideHeLa112trans[10]
CAPA (Caffeic Acid Phenethyl Amide)AmideBE(2)-C (neuroblastoma)12trans[10]
cis-H5-CA (Caffeic acid-conjugated peptide)AmideAntiseizure (MES test)More potent than transcis[4]
cis-H7-CA (Caffeic acid-conjugated peptide)AmideAntiseizure (psychomotor)Effective (trans was not)cis[4]

Experimental Protocols

Protocol 1: Synthesis of trans-Caffeic Acid Derivatives (Esters and Amides)

This protocol describes a general method for synthesizing the stable trans-isomers of caffeic acid esters and amides, which serve as precursors for the cis-isomers.

1.1. Synthesis of trans-Caffeic Acid Esters via Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve trans-caffeic acid (1 equivalent) in the desired alcohol (e.g., phenethyl alcohol, 1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 drops).

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

1.2. Synthesis of trans-Caffeic Acid Amides

  • Activation of Caffeic Acid: In a flask, dissolve trans-caffeic acid (1 equivalent) in a suitable solvent (e.g., THF or DMF). Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 equivalents) and an activator like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents). Stir for 30 minutes at 0°C.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude amide by column chromatography.

Protocol 2: Photoisomerization of trans- to this compound Derivatives

This protocol outlines the conversion of the synthesized trans-isomers to the desired cis-isomers.

  • Sample Preparation: Dissolve the purified trans-caffeic acid derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL in a quartz tube.

  • UV Irradiation: Irradiate the solution with a UV lamp, typically at 254 nm or 365 nm, for 2-4 hours.[11] The optimal irradiation time may vary depending on the specific derivative and should be determined by monitoring the reaction.

  • Monitoring: Periodically take aliquots of the solution and analyze by HPLC-PDA to monitor the formation of the cis-isomer and the disappearance of the trans-isomer. The cis-isomer will typically have a different retention time.

  • Purification: Once the desired conversion is achieved, the solvent can be evaporated, and the resulting mixture of cis and trans isomers can be separated by preparative HPLC to isolate the pure cis-isomer.

Protocol 3: Analytical Characterization of cis and trans Isomers

Confirmation of the isomeric form is crucial. The following methods are recommended.

3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B) is common.

  • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance spectra, which may differ slightly between isomers.

  • Differentiation: cis and trans isomers will exhibit distinct retention times.[12]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The coupling constant (J-value) of the vinyl protons is the most definitive way to distinguish between the isomers. trans-isomers typically show a larger coupling constant (J ≈ 16 Hz), while cis-isomers have a smaller coupling constant (J ≈ 12-13 Hz).

Protocol 4: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for evaluating the effect of this compound derivatives on cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Protocol 5: Analysis of Signaling Pathway Modulation (Western Blotting)

This protocol is designed to investigate the effect of this compound derivatives on key signaling pathways like PI3K/Akt and ERK.

  • Cell Treatment and Lysis: Treat cells with the this compound derivative at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Isomerization cluster_bioactivity Biological Evaluation Trans_Synthesis Synthesis of trans-Derivatives Isomerization UV Photoisomerization Trans_Synthesis->Isomerization Precursor Cis_Purification Purification of cis-Isomers Isomerization->Cis_Purification MTT_Assay Cell Viability (MTT Assay) Cis_Purification->MTT_Assay Western_Blot Signaling Pathway (Western Blot) Cis_Purification->Western_Blot

Caption: Experimental workflow for the development and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cis_CA This compound Derivative RTK Receptor Tyrosine Kinase (RTK) Cis_CA->RTK Inhibition? PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized modulation of PI3K/Akt and ERK signaling pathways by this compound derivatives.

References

Application Notes and Protocols: cis-Caffeic Acid in Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a prominent hydroxycinnamic acid found in various plant-based foods, exists in two isomeric forms: trans-caffeic acid and cis-caffeic acid. While the trans-isomer is more abundant in nature, the cis-isomer also exhibits significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for the development of functional foods.[1] The conversion of the more stable trans-isomer to the cis-form can be achieved through exposure to UV light.[1] This document provides detailed application notes and protocols for researchers and professionals interested in utilizing this compound in the development of functional foods.

Biological Activities and Mechanism of Action

This compound shares many of the health-promoting benefits of its trans-isomer, primarily attributed to its potent antioxidant and anti-inflammatory effects.

Antioxidant Activity: this compound is an effective radical scavenger, comparable in activity to its trans-counterpart.[2] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals.[3]

Anti-inflammatory Effects: Caffeic acid has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4][5] The underlying mechanism often involves the inhibition of signaling pathways like NF-κB and MAPKs.[4]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and bioactivity of caffeic acid.

Table 1: Antioxidant Activity of Caffeic Acid Isomers

AssayIsomerIC50 / ActivityReference
DPPH Radical Scavengingcis-Ferulic Acid (structurally similar)Nearly identical to trans-isomer[2]
ABTS+ Radical Scavengingcis-Ferulic Acid (structurally similar)Nearly identical to trans-isomer[2]

Note: Data for this compound is limited; however, studies on the structurally similar cis-ferulic acid suggest comparable antioxidant activity to the trans-isomer.

Table 2: Anti-inflammatory Effects of Caffeic Acid

Cell LineStimulantCaffeic Acid Conc.Effect on Pro-inflammatory CytokinesReference
HMC-1PMA + A231871-100 µMSignificant reduction in TNF-α and IL-8[4]
Mouse Primary Peritoneal MacrophagesLPS10 µMSignificant inhibition of pro-inflammatory cytokines[6]
Colon MyofibroblastsIL-1β50 µMSignificant reduction in IL-8[7]

Table 3: Bioaccessibility of Caffeic Acid in In Vitro Digestion Models

Digestion ModelInitial AmountBioaccessible Amount (%)Reference
FiltrationNot specified~60%[2]
CentrifugationNot specified~60%[2]
DialysisNot specified~46%[2]

Experimental Protocols

Protocol 1: Isomerization of trans-Caffeic Acid to this compound

This protocol describes the conversion of the readily available trans-caffeic acid to its cis-isomer using UV radiation.

Materials:

  • trans-Caffeic acid

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Amber vials

  • UV lamp (254 nm and 366 nm)

  • HPLC system for analysis

Procedure:

  • Prepare a solution of trans-caffeic acid in either methanol or THF.

  • Place the solution in an amber vial.

  • Expose the solution to UV radiation at 254 nm or 366 nm. Isomerization is generally more efficient at 366 nm.[2]

  • Monitor the isomerization process by taking aliquots at different time points (e.g., 0, 2, 4, 6 hours) and analyzing them by HPLC.

  • The formation of this compound can be quantified by comparing the peak areas of the trans and cis isomers.[2]

Workflow for Isomerization of Caffeic Acid

cluster_prep Preparation cluster_isomerization Isomerization cluster_analysis Analysis prep_solution Prepare trans-Caffeic Acid Solution (Methanol or THF) uv_exposure Expose to UV Radiation (366 nm for higher efficiency) prep_solution->uv_exposure Transfer to amber vial hplc_analysis Monitor with HPLC uv_exposure->hplc_analysis Take aliquots over time quantification Quantify cis- and trans-isomers hplc_analysis->quantification

Caption: Workflow for the UV-induced isomerization of trans-caffeic acid to this compound.

Protocol 2: Incorporation of this compound into a Beverage Model

This protocol provides a general method for incorporating this compound into a simple beverage system.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Beverage base (e.g., water, fruit juice, or a formulated beverage)

  • Stirring plate and stir bar

  • pH meter

  • Amber bottles for storage

Procedure:

  • Determine the desired final concentration of this compound in the beverage.

  • Slowly add the prepared this compound solution to the beverage base while stirring continuously.

  • Adjust the pH of the beverage if necessary, as pH can affect the stability of caffeic acid.

  • Homogenize the mixture to ensure uniform distribution.

  • Transfer the fortified beverage into amber bottles to protect it from light and store at 4°C.

  • Analyze the concentration of this compound in the final product using HPLC to confirm the fortification level and assess stability over time.

Protocol 3: Determination of Antioxidant Activity (DPPH Assay)

This protocol outlines the measurement of the radical scavenging activity of this compound-fortified food.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound fortified food sample

  • Control food sample (without this compound)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Extract the phenolic compounds from the food samples using a suitable solvent (e.g., 80% methanol).

  • Prepare a series of dilutions of the food extracts.

  • In a 96-well plate, add a specific volume of the diluted extract to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Experimental Workflow for DPPH Assay

cluster_extraction Sample Preparation cluster_assay Assay cluster_measurement Measurement & Analysis extraction Extract Phenols from Food Sample dilution Prepare Serial Dilutions extraction->dilution plate_prep Add Extract and DPPH to 96-well Plate dilution->plate_prep incubation Incubate in Dark (30 min) plate_prep->incubation absorbance Measure Absorbance at 517 nm incubation->absorbance calculation Calculate % Inhibition absorbance->calculation

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Protocol 4: In Vitro Bioaccessibility Assessment

This protocol describes a simplified in vitro digestion model to assess the bioaccessibility of this compound from a functional food.

Materials:

  • Simulated gastric fluid (SGF) with pepsin

  • Simulated intestinal fluid (SIF) with pancreatin (B1164899) and bile salts

  • pH meter

  • Shaking water bath at 37°C

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Gastric Phase:

    • Homogenize a known amount of the this compound-fortified food.

    • Mix the homogenate with SGF.

    • Adjust the pH to 2.0.

    • Incubate in a shaking water bath at 37°C for 2 hours.

  • Intestinal Phase:

    • Take an aliquot of the gastric digest.

    • Add SIF and adjust the pH to 7.0.

    • Incubate in a shaking water bath at 37°C for 2 hours.

  • Sample Analysis:

    • Centrifuge the intestinal digest to separate the supernatant (bioaccessible fraction) from the pellet.

    • Filter the supernatant.

    • Analyze the concentration of this compound in the bioaccessible fraction using HPLC.

    • Calculate bioaccessibility as: (Amount of this compound in supernatant / Initial amount in food) x 100.

Signaling Pathway

Anti-inflammatory Signaling Pathway of Caffeic Acid

Caffeic acid exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Caffeic acid can inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and subsequent inflammation.[4]

cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Caffeic Acid cluster_response Inflammatory Response stimulus e.g., LPS, PMA IKK IKK Activation stimulus->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_deg IκB Degradation IkB_p->IkB_deg NFkB_act NF-κB Activation (p65/p50 translocation) IkB_deg->NFkB_act nucleus Nucleus NFkB_act->nucleus gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp cytokines TNF-α, IL-6, IL-8 gene_exp->cytokines caffeic_acid This compound caffeic_acid->IkB_p Inhibits

Caption: Caffeic acid's inhibition of the NF-κB inflammatory pathway.

Considerations for Functional Food Development

  • Stability: this compound is less stable than its trans-isomer and can be affected by light, heat, and pH.[8][9] Food processing and storage conditions should be carefully controlled to minimize degradation. Encapsulation techniques may be employed to enhance stability.

  • Sensory Properties: Caffeic acid and its degradation products can contribute to the sensory profile of foods, potentially imparting a bitter taste.[9] Sensory analysis should be conducted to evaluate the acceptability of the final product.

  • Bioavailability: The bioavailability of caffeic acid can be influenced by the food matrix.[10] Interactions with other food components, such as proteins in dairy products, may affect its absorption and efficacy.[11]

  • Regulatory Status: The regulatory status of this compound as a food ingredient should be considered in the target market.

Conclusion

This compound presents a promising opportunity for the development of novel functional foods with antioxidant and anti-inflammatory benefits. Careful consideration of its stability, bioaccessibility, and sensory impact within the food matrix is crucial for successful product development. The protocols and data provided in these application notes offer a foundational framework for researchers and professionals to explore the potential of this compound in promoting human health.

References

cis-Caffeic Acid: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a naturally occurring phenolic compound, is a well-established antioxidant and possesses a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] While the trans-isomer is the more common and thermodynamically stable form, the cis-isomer of caffeic acid presents a unique structural scaffold for the synthesis of novel derivatives with potentially enhanced or distinct biological activities. This document provides detailed application notes and experimental protocols for utilizing cis-caffeic acid as a precursor for synthesizing novel caffeic acid amides and esters. Furthermore, it explores the biological activities of these derivatives and the signaling pathways they modulate.

Data Presentation: Biological Activities of Novel Caffeic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various caffeic acid derivatives.

Table 1: Antioxidant and Anticancer Activities of Caffeic Acid Amides

CompoundDerivative TypeAssayIC50 ValueCell LineReference
Caffeic Acid-Tryptophan AmideAmideDPPH Radical Scavenging49% increase vs Caffeic Acid-[3]
Caffeic Acid-Tryptophan AmideAmideFerric Reducing Antioxidant Power (FRAP)47% increase vs Caffeic Acid-[3]
Anilide of Caffeic AcidAmideLipid Peroxidation Inhibition0.3 µM-[4]
CAPA Analogue 3fAmideCytotoxicity63 µMHeLa[5]
CAPA Analogue 3gAmideCytotoxicity92 µMBE(2)-C[5]
Caffeic Acid Phenethyl Amide (CAPA)AmideCytotoxicity112 µMHeLa[5]
Caffeic Acid Phenethyl Amide (CAPA)AmideCytotoxicity12 µMBE(2)-C[5]

Table 2: Antimicrobial and Neuroprotective Activities of Caffeic Acid Esters

CompoundDerivative TypeActivityMIC/EC50 ValueTargetReference
Caffeic Acid Phenethyl Ester (CAPE)EsterAntibacterial125 µg/mL (MIC)Paenibacillus larvae[6]
Caffeic Acid Isopropenyl Ester (CAIE)EsterAntibacterial125 µg/mL (MIC)Paenibacillus larvae[6]
Caffeic Acid Benzyl Ester (CABE)EsterAntibacterial125 µg/mL (MIC)Paenibacillus larvae[6]
Decyl Caffeate (CAF7)EsterNeurotrophic (ERK1/2 Phosphorylation)5 µMPC12 cells[7]
Dodecyl Caffeate (CAF8)EsterNeurotrophic (Akt Phosphorylation)5 µMPC12 cells[7]

Experimental Protocols

Protocol 1: Isomerization of trans-Caffeic Acid to this compound

This protocol describes the photoisomerization of the commercially available trans-caffeic acid to the cis-isomer.

Materials:

  • trans-Caffeic acid

  • Methanol (B129727) (ACS grade)

  • Quartz reaction vessel or a vessel transparent to sunlight

  • Sunlight or a UV lamp

  • Rotary evaporator

  • Deuterated methanol (for NMR analysis)

  • NMR spectrometer

Procedure:

  • Dissolve 1 gram of trans-caffeic acid in 30 mL of methanol in a quartz reaction vessel.

  • Expose the solution to direct sunlight or a UV lamp.

  • Stir the solution continuously for 48 hours.

  • Monitor the conversion by taking aliquots of the reaction mixture, evaporating the solvent under reduced pressure, and analyzing the residue by ¹H NMR using deuterated methanol as the solvent. The conversion to the cis-isomer can be tracked by the appearance of characteristic peaks for this compound.

  • Upon completion of the reaction (or reaching the desired equilibrium), evaporate the methanol under reduced pressure to obtain the crude product containing a mixture of cis- and trans-caffeic acid.

  • The cis-isomer can be purified from the mixture using techniques such as column chromatography or preparative HPLC.

Protocol 2: Synthesis of Novel this compound Amides

This protocol details the synthesis of novel amides starting from this compound using EDC and HOBt as coupling agents.[8]

Materials:

  • This compound

  • Desired amino acid ethyl ester hydrochloride (e.g., L-tyrosine ethyl ester hydrochloride, L-methionine ethyl ester hydrochloride, L-tryptophan ethyl ester hydrochloride)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (8.25 mmol), the desired amino acid ethyl ester hydrochloride (8.25 mmol), and HOBt (8.5 mmol) in 25 mL of DMF.

  • Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.

  • Add EDC (8.35 mmol) and triethylamine (24.75 mmol) to the mixture.

  • Continue stirring at 0 °C for 10 minutes, then allow the reaction to proceed at room temperature for 20 hours.

  • After the reaction is complete, add 100 mL of 5% NaHCO₃ solution to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (4 x 100 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound amide derivative.

  • Characterize the final product using MS, ¹H NMR, and ¹³C NMR.

Protocol 3: Synthesis of Novel this compound Esters via Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound esters using a Wittig reaction in an aqueous medium.[9]

Materials:

Procedure:

  • Prepare a suspension of the aromatic aldehyde (1 equivalent) and the phosphonium ylide (1.3-1.5 equivalents) in water (4-10 mL) in a round-bottom flask.

  • Stir the suspension at 90 °C for 0.5-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the heterogeneous mixture to room temperature.

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate the desired (E)-alkene as the major product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Signaling Pathways and Experimental Workflows

The biological activities of caffeic acid and its derivatives are often mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a general workflow for the synthesis and evaluation of novel this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation trans-Caffeic Acid trans-Caffeic Acid Photoisomerization Photoisomerization trans-Caffeic Acid->Photoisomerization This compound This compound Derivatization (Amidation/Esterification) Derivatization (Amidation/Esterification) This compound->Derivatization (Amidation/Esterification) Photoisomerization->this compound Novel this compound Derivatives Novel this compound Derivatives Biological Assays Biological Assays Novel this compound Derivatives->Biological Assays Derivatization (Amidation/Esterification)->Novel this compound Derivatives Signaling Pathway Analysis Signaling Pathway Analysis Biological Assays->Signaling Pathway Analysis Data Analysis Data Analysis Biological Assays->Data Analysis Signaling Pathway Analysis->Data Analysis

Caption: General workflow for synthesis and evaluation of novel this compound derivatives.

ERK_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription This compound Derivatives This compound Derivatives This compound Derivatives->Receptor Activates

Caption: Modulation of ERK1/2 and Akt signaling pathways by this compound derivatives.[7]

AMPK_Pathway cluster_cell Cancer Cell AMPK AMPK mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes This compound Derivatives This compound Derivatives This compound Derivatives->AMPK Activates

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of cis-Caffeic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of cis-caffeic acid in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of caffeic acid?

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound from aqueous buffers can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of your solution may be higher than the intrinsic solubility of this compound in that specific buffer.

  • pH of the Buffer: Caffeic acid's solubility is pH-dependent. At pH values close to its pKa, it will be less soluble.

  • Isomerization: this compound can isomerize to the less soluble trans-isomer, especially when exposed to light or heat, leading to precipitation of the trans-form.

  • Interactions with Buffer Components: Salts and other components in the buffer can interact with caffeic acid, reducing its solubility.

  • Temperature: Lower temperatures can decrease the solubility of caffeic acid.

Q3: How can I increase the solubility of this compound in my aqueous buffer?

Several methods can be employed to enhance the solubility of this compound:

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol (B145695) or DMSO can significantly increase solubility.

  • pH Adjustment: Modifying the pH of the buffer can increase solubility. Since caffeic acid is an acid, increasing the pH will deprotonate it, leading to a more soluble salt form.

  • Use of Solubilizing Agents: Incorporating agents like cyclodextrins or formulating the compound into polymeric micelles or hydrophilic gels can enhance its aqueous solubility.[3]

  • Preparation of Solid Dispersions: Creating a solid dispersion of caffeic acid in a hydrophilic carrier can improve its dissolution rate and apparent solubility.

Q4: What is the stability of this compound in solution?

This compound is the less stable isomer and can convert to the trans-isomer, a process that can be accelerated by exposure to UV light and heat. Alkaline conditions can also lead to degradation of caffeic acid.[4] It is recommended to prepare fresh solutions and protect them from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Caffeic acid precipitates immediately upon addition to the aqueous buffer.
Possible Cause Troubleshooting Step
Concentration exceeds solubility limit. 1. Reduce the final concentration of caffeic acid in the buffer. 2. Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and add it to the buffer with vigorous stirring to ensure rapid dispersion.
Improper mixing. 1. Add the caffeic acid stock solution dropwise to the pre-warmed buffer while vortexing or stirring. 2. Briefly sonicate the final solution to aid dissolution.
Low temperature of the buffer. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the caffeic acid stock solution.
Issue 2: Caffeic acid precipitates over time during incubation.
Possible Cause Troubleshooting Step
cis- to trans-isomerization. 1. Protect the solution from light at all times by using amber vials or covering the container with aluminum foil. 2. Prepare fresh solutions immediately before use.
Change in pH of the medium. Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Interaction with media components. If using cell culture media, consider using a serum-free medium or a different formulation if compatible with your experimental setup.

Quantitative Data Summary

The following tables summarize the solubility of caffeic acid in various solvents. Note that this data primarily pertains to the more stable trans-isomer.

Table 1: Solubility of Caffeic Acid in Different Solvents

SolventSolubility
Phosphate-Buffered Saline (PBS), pH 7.2~0.5 mg/mL[1]
Ethanol~25 mg/mL (warm)[1][5]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[1]
Dimethylformamide (DMF)~7 mg/mL[5]
Hot WaterFreely soluble[1]

Table 2: Comparison of Physicochemical Properties of Cinnamic Acid Isomers (as an analogue for Caffeic Acid)

Propertytrans-Cinnamic Acidcis-Cinnamic Acid
Melting Point133 °C42 °C, 58 °C, 68 °C (polymorphs)[2]
Water Solubility0.5 g/L (at 25 °C)[2]8.45 g/L (at 25°C)[6]
StabilityMore stableLess stable, can isomerize to the trans form[2]

Experimental Protocols

Protocol 1: Preparation of a Caffeic Acid Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mg/mL stock solution of caffeic acid in DMSO.

Materials:

  • Caffeic acid (predominantly trans-isomer)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 10 mg of caffeic acid and place it into a sterile amber vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes until the caffeic acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • If any particulates remain, sonicate the solution for 5-10 minutes.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Caffeic Acid Solid Dispersion using Solvent Evaporation Method

This protocol provides a general guideline for preparing a solid dispersion of caffeic acid with Polyvinylpyrrolidone (PVP) to enhance its aqueous dissolution.

Materials:

  • Caffeic acid

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure:

  • Determine the desired ratio of caffeic acid to PVP (e.g., 1:4 w/w).

  • Dissolve the calculated amounts of both caffeic acid and PVP in a suitable volume of methanol in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator at room temperature, protected from light and moisture.

Visualizations

Signaling Pathway

caffeic_acid_mapk_pathway extracellular_stimuli Extracellular Stimuli (e.g., UVB, Growth Factors) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor fyn_kinase Fyn Kinase receptor->fyn_kinase mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) fyn_kinase->mapk_cascade transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk_cascade->transcription_factors cellular_response Cellular Response (e.g., Inflammation, Proliferation) transcription_factors->cellular_response caffeic_acid Caffeic Acid caffeic_acid->fyn_kinase Inhibition caffeic_acid->mapk_cascade Inhibition

Caption: Caffeic acid's role in the MAPK signaling pathway.

Experimental Workflow

solubility_workflow start Start: Low solubility of This compound prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute check_solubility Check for precipitation dilute->check_solubility soluble Solution is clear Proceed with experiment check_solubility->soluble No insoluble Precipitation observed check_solubility->insoluble Yes troubleshoot Troubleshoot: - Use co-solvents - Adjust pH - Use solubilizing agents - Prepare solid dispersion insoluble->troubleshoot re_evaluate Re-evaluate solubility troubleshoot->re_evaluate re_evaluate->soluble Resolved re_evaluate->insoluble Persistent

Caption: Workflow for overcoming this compound solubility issues.

References

"preventing cis- to trans-isomerization of Caffeic acid during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the cis- to trans-isomerization of Caffeic Acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is caffeic acid isomerization and why is it a concern in experiments?

A1: Caffeic acid, a phenolic compound with significant biological activities, naturally exists predominantly in the trans-isomeric form.[1][2] However, it can convert to its cis-isomer under various experimental conditions. This isomerization is a concern because the different isomers can exhibit distinct biological activities and physicochemical properties. Uncontrolled isomerization can lead to inaccurate quantification, misinterpretation of experimental results, and inconsistencies in drug development studies.

Q2: What are the primary factors that induce the trans- to cis-isomerization of caffeic acid?

A2: The main factors that promote the isomerization of caffeic acid include:

  • Light Exposure: UV radiation and even ambient daylight can trigger photoisomerization.[1][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of isomerization.[1][5][6]

  • pH: Alkaline and, to a lesser extent, neutral pH conditions can promote isomerization. Caffeic acid is generally more stable in acidic environments (pH 2-3).[5][6][7]

  • Solvent: The choice of solvent is critical. For instance, methanol (B129727) has been shown to promote the isomerization of related compounds and can lead to significant degradation.[1][3][7]

Q3: How can I visually confirm if isomerization is occurring in my samples?

A3: The most common method for detecting and quantifying cis- and trans-isomers of caffeic acid is High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[2][4][8][9] The two isomers will typically appear as distinct peaks in the chromatogram. The trans-isomer is usually the major peak in a fresh, protected sample. An increase in the peak corresponding to the cis-isomer over time or after exposure to certain conditions indicates isomerization.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to the unwanted isomerization of caffeic acid.

Issue 1: My "pure" trans-caffeic acid standard shows a peak for the cis-isomer in my analysis.

  • Possible Cause: The standard may have been exposed to light, heat, or an inappropriate solvent during storage or preparation.

  • Solution:

    • Storage: Always store solid caffeic acid and its solutions in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed, light-protected container is recommended.[5][10]

    • Solvent Selection: Prepare stock solutions in solvents known to minimize degradation, such as ethanol (B145695) or DMSO, and purge with an inert gas.[11] For aqueous solutions, use a slightly acidic buffer (e.g., with 0.1% formic acid) and prepare them fresh before use.[3] Avoid storing aqueous solutions for more than a day.[11]

    • Handling: Use amber-colored glassware or wrap containers in aluminum foil to protect solutions from light.[3][10] Minimize the time solutions are kept at room temperature.

Issue 2: I observe increasing amounts of the cis-isomer in my experimental samples over the course of an experiment.

  • Possible Cause: The experimental conditions are promoting isomerization.

  • Solution:

    • Temperature Control: If your protocol involves heating, use the lowest possible temperature for the shortest duration.[12] Consider non-thermal methods where applicable.

    • pH Management: Maintain a slightly acidic pH (around 3-5) throughout the experiment if the protocol allows.[12] Buffer your solutions to prevent pH shifts.

    • Light Protection: Conduct experiments under subdued lighting conditions or use light-blocking containers.[3][12]

    • Oxygen Exclusion: Degas solvents by sonication or by sparging with an inert gas like nitrogen or argon to minimize oxidation, which can also contribute to degradation.[3][10]

Issue 3: My results are inconsistent between experimental runs.

  • Possible Cause: Variable isomerization due to inconsistencies in sample handling and preparation.

  • Solution:

    • Standardized Protocols: Implement and strictly adhere to a standard operating procedure (SOP) for preparing and handling all caffeic acid solutions.

    • Fresh Preparations: Always prepare fresh working solutions from a protected stock for each experiment.[3][10]

    • Aliquot Stock Solutions: If using a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.[10]

    • Quantify Before Use: For critical experiments, consider quantifying the concentration of your caffeic acid solution via HPLC immediately before use to ensure consistency.[10]

Data Presentation

The stability of caffeic acid is highly dependent on the experimental conditions. The following tables summarize the influence of various factors on its stability.

Table 1: Influence of pH on Caffeic Acid Derivative Stability

pHStability of 5-Caffeoylquinic Acid (5-CQA)
4.69Relatively stable with no isomerization observed.[7]
7.06Isomerization is most remarkable at this pH.[7]
7.96Degradation and isomerization occur.[7]
9.22Rapid initial increase in isomers, followed by their degradation.[7]
1299.99% degradation of 5-CQA within 2 hours.[6]

Table 2: Influence of Solvent on the Stability of 5-Caffeoylquinic Acid (5-CQA) under Ultrasound

SolventDegradation RateStability
50% Methanol (v/v)20.79%Highest degradation observed.[7]
Water14.13%Significant degradation.[7]
Pure Methanol-Obvious degradation.[7]
50% Ethanol (v/v)-Relatively stable.[7]
Pure Ethanol1.05%Most stable, with minimal degradation.[7]

Table 3: General Recommendations for Storage and Handling

ConditionRecommendationRationale
Solid Storage Store in a cool, dry, dark place.[5] For long-term, use refrigeration (2-8°C) or freezing (-20°C).[10]Minimizes thermal degradation and photoisomerization.[1][5]
Solution Storage Store stock solutions at -20°C in amber vials.[3] Prepare aqueous solutions fresh daily.[3][11]Prevents degradation in solution, which is faster than in solid form.[3][10]
pH Maintain a slightly acidic pH (e.g., with 0.1% formic acid).[3][12]Caffeic acid is more stable at lower pH values.[5]
Light Use amber vials or wrap containers in aluminum foil.[3][10] Work in a dimly lit area.[3]Prevents light-induced cis-trans isomerization.[1][4]
Temperature Avoid high temperatures during extraction and analysis.[12] Use cold extraction methods when possible.[3]Higher temperatures accelerate isomerization.[1][6]
Solvent Use ethanol-water mixtures for extraction.[3] Use DMSO or ethanol for stock solutions.[11]Methanol can promote isomerization and degradation.[1][3][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Caffeic Acid Standard Solution

  • Solvent Preparation: Prepare a diluent of ethanol and water (e.g., 80:20 v/v).[3] Alternatively, for HPLC analysis, use a mobile phase compatible solvent such as water:acetonitrile with 0.1% formic acid.[3] Degas the solvent by sonication or by sparging with nitrogen or argon for at least 15 minutes.

  • Standard Dissolution:

    • Accurately weigh the desired amount of trans-caffeic acid in an amber-colored volumetric flask.

    • Add the prepared, degassed solvent to achieve the target concentration.

    • Vortex briefly or sonicate at a low temperature to dissolve. Avoid vigorous or prolonged shaking.

  • Storage:

    • Store the stock solution at -20°C in small, single-use aliquots in amber vials to avoid freeze-thaw cycles.[3][10]

    • Prepare working standards fresh for each experiment by diluting the stock solution. Keep working standards in a cooled autosampler (e.g., 4°C) during analysis.[3]

Protocol 2: Cold Extraction of Caffeic Acid from Plant Material

  • Sample Preparation:

    • Freeze-dry (lyophilize) the plant material to remove water.

    • Grind the dried material into a fine powder using a cryogenic grinder or a mortar and pestle.

  • Extraction:

    • Weigh the powdered material and place it in an amber-colored flask.

    • Add pre-chilled 80% ethanol (ethanol:water, 80:20, v/v) at a solid-to-liquid ratio of 1:10 (w/v).[3]

    • Place the flask on an orbital shaker in a cold room (4°C) and extract for 12-24 hours.[3]

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper or centrifuge at 4°C to remove solid debris.[3]

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set at or below 35°C.[3]

  • Storage: Store the final extract at -20°C or below in amber vials, preferably under a nitrogen atmosphere to prevent oxidation.[3]

Visualizations

experimental_workflow start Start: Handling trans-Caffeic Acid storage Store Solid - Cool, Dark, Dry - Tightly Sealed start->storage Storage p1 start->p1 Direct Use storage->p1 prep_solution Prepare Solution - Amber Glassware - Acidic pH (e.g., 0.1% Formic Acid) - Degassed Solvent (Ethanol/Water) experiment Experimental Procedure - Minimize Light Exposure - Control Temperature (<35°C) - Maintain Acidic pH prep_solution->experiment Use Fresh analysis Analysis (e.g., HPLC) - Cooled Autosampler (4°C) - Prompt Injection experiment->analysis end End: Accurate Data analysis->end p1->prep_solution p2

Caption: Workflow for minimizing caffeic acid isomerization.

logical_relationship isomerization cis-trans Isomerization of Caffeic Acid light Light Exposure (UV, Daylight) light->isomerization promotes temp High Temperature temp->isomerization promotes ph Alkaline/Neutral pH ph->isomerization promotes solvent Inappropriate Solvent (e.g., Methanol) solvent->isomerization promotes protect_light Light Protection (Amber Vials, Dim Light) protect_light->isomerization prevents control_temp Temperature Control (Cold Storage/Extraction) control_temp->isomerization prevents control_ph Acidic Conditions (pH 2-5) control_ph->isomerization prevents select_solvent Proper Solvent Selection (Ethanol, DMSO) select_solvent->isomerization prevents

Caption: Factors influencing trans-to-cis isomerization.

References

Technical Support Center: Troubleshooting Poor Peak Resolution of cis-Caffeic Acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak resolution of cis-caffeic acid during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Poor peak resolution for this compound can manifest as peak tailing, fronting, broadening, or co-elution with the trans-isomer or other sample components. This guide provides a systematic approach to diagnosing and resolving these common issues.

Question: My this compound peak is showing poor resolution. Where do I start?

Answer:

Start by systematically evaluating the key components of your HPLC system and method. The logical flow for troubleshooting is typically:

  • Mobile Phase: It is often the easiest and most impactful parameter to adjust.

  • Column: The heart of the separation, its condition and chemistry are critical.

  • HPLC System: Mechanical issues can mimic chromatographic problems.

  • Sample Preparation: The sample itself can be the source of the problem.

dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Poor this compound\nPeak Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MobilePhase [label="Step 1: Evaluate Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Step 2: Assess Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; System [label="Step 3: Inspect HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Step 4: Check Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustpH [label="Adjust Mobile Phase pH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeOrganic [label="Change Organic Modifier\n(e.g., ACN vs. MeOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeGradient [label="Optimize Gradient Slope", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; WashColumn [label="Wash/Regenerate Column", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReplaceColumn [label="Replace Column", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLeaks [label="Check for Leaks", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MinimizeDeadVolume [label="Minimize Extra-Column Volume", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSampleSolvent [label="Ensure Sample is Dissolved\nin Mobile Phase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceConcentration [label="Reduce Sample Concentration/\nInjection Volume", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Optimized Separation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> MobilePhase; MobilePhase -> AdjustpH [label="Ionizable analyte"]; MobilePhase -> ChangeOrganic [label="Poor selectivity"]; MobilePhase -> OptimizeGradient [label="Complex sample"]; AdjustpH -> End [label="Improved"]; ChangeOrganic -> End [label="Improved"]; OptimizeGradient -> End [label="Improved"]; MobilePhase -> Column [label="No Improvement"]; Column -> WashColumn [label="Contamination suspected"]; Column -> ReplaceColumn [label="Column void or old"]; WashColumn -> End [label="Improved"]; ReplaceColumn -> End [label="Improved"]; Column -> System [label="No Improvement"]; System -> CheckLeaks [label="Pressure fluctuations"]; System -> MinimizeDeadVolume [label="Broad peaks"]; CheckLeaks -> End [label="Improved"]; MinimizeDeadVolume -> End [label="Improved"]; System -> Sample [label="No Improvement"]; Sample -> CheckSampleSolvent [label="Peak distortion"]; Sample -> ReduceConcentration [label="Peak fronting"]; CheckSampleSolvent -> End [label="Improved"]; ReduceConcentration -> End [label="Improved"]; } mend Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the likely causes and solutions?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues within the HPLC system.[1]

Potential Cause Recommended Solution
Mobile Phase pH Caffeic acid is acidic. Adjust the mobile phase pH to be at least 2 units below the pKa of caffeic acid (around 4.6) to ensure it is in a single, non-ionized form. Using a buffer is highly recommended for stable pH.
Active Sites on Column Residual silanol (B1196071) groups on the silica (B1680970) backbone can interact with polar analytes. Try a different, end-capped column or a column specifically designed for polar compounds.[1]
Column Contamination Strongly retained compounds from previous injections can accumulate at the column head. Flush the column with a strong solvent or replace the guard column.
Column Void A void at the column inlet can cause peak distortion. This is often indicated by a sudden drop in backpressure. Replace the column if a void is suspected.

Q2: I'm observing a fronting peak for this compound. What should I do?

A2: Peak fronting is typically a result of sample overload or issues with the sample solvent.[1][2]

Potential Cause Recommended Solution
Sample Overload The concentration of the analyte is too high for the column to handle, leading to a saturated stationary phase. Reduce the injection volume or dilute the sample.[1][2]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted. Whenever possible, dissolve the sample in the initial mobile phase.[2]
Low Column Temperature In some cases, low temperatures can contribute to peak fronting. Try increasing the column temperature in small increments (e.g., 5°C).[1]

Q3: How can I improve the separation between cis- and trans-caffeic acid isomers?

A3: Separating geometric isomers can be challenging. Optimizing selectivity is key.

Parameter Recommendation
Column Chemistry The choice of stationary phase is critical. While C18 columns are common, phenyl-based columns can offer alternative selectivity for aromatic compounds like caffeic acid due to π-π interactions.[3][4]
Organic Modifier The organic component of the mobile phase affects selectivity. Methanol may provide better separation for some phenolic isomers compared to acetonitrile (B52724) due to different solvent-analyte interactions.[3][4]
Temperature Increasing the column temperature can sometimes improve the resolution between isomers.[3] However, be aware that it can also promote on-column isomerization.
Flow Rate Lowering the flow rate can increase efficiency and may improve the resolution of closely eluting peaks.[5][6]
Gradient Elution A shallow gradient can help to better separate closely related compounds.[7]

dot graph IsomerSeparation { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Co-elution of\ncis/trans Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ColumnChem [label="Optimize Column Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MobilePhase [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempFlow [label="Adjust Temperature & Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhenylCol [label="Test Phenyl Column", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C18Col [label="Test different C18 Columns", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OrganicMod [label="Switch Organic Modifier\n(MeOH vs. ACN)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ShallowGradient [label="Use a Shallow Gradient", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="Increase Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DecreaseFlow [label="Decrease Flow Rate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Improved Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> ColumnChem; Start -> MobilePhase; Start -> TempFlow; ColumnChem -> PhenylCol; ColumnChem -> C18Col; MobilePhase -> OrganicMod; MobilePhase -> ShallowGradient; TempFlow -> IncreaseTemp; TempFlow -> DecreaseFlow; PhenylCol -> End; C18Col -> End; OrganicMod -> End; ShallowGradient -> End; IncreaseTemp -> End; DecreaseFlow -> End; } mend Caption: Key parameters to optimize for separating geometric isomers.

Q4: Can the this compound isomerize during analysis?

A4: Yes, trans-caffeic acid can isomerize to the cis-form when exposed to UV light.[3][8] This is an important consideration during sample preparation and storage. To minimize this, protect samples and standards from light by using amber vials or covering them with foil. The isomerization can also occur to some extent during the analysis itself, especially with prolonged exposure to the UV detector lamp.

Experimental Protocols

Protocol 1: General HPLC Method for Caffeic Acid Analysis

This protocol provides a starting point for the analysis of caffeic acid. Optimization will likely be required for specific sample matrices and to resolve the cis-isomer.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% to 0.5% acetic acid or phosphoric acid (pH adjusted to ~2.5-3.0).[9][11][12]

    • Solvent B: Acetonitrile or Methanol.[9][11]

  • Elution: A gradient elution is often used for complex samples. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 325-330 nm.[10][11]

  • Injection Volume: 10-20 µL.

Protocol 2: Column Washing and Regeneration

If column contamination is suspected, a thorough washing procedure can restore performance.

  • Disconnect the column from the detector.

  • Flush with mobile phase without buffer: Run HPLC-grade water/organic modifier mix (at the last used ratio) for 15-20 minutes to remove any precipitated buffer salts.

  • Flush with 100% Acetonitrile: Run for 30-60 minutes.

  • Flush with 100% Isopropanol (optional, for highly non-polar contaminants): Run for 30 minutes.

  • Flush with 100% Acetonitrile: Run for 15 minutes.

  • Equilibrate the column: Re-introduce the initial mobile phase composition and run until the baseline is stable.

  • Reconnect the detector.

Data Presentation

Table 1: Typical Mobile Phase Compositions for Caffeic Acid Analysis
Solvent A (Aqueous)Solvent B (Organic)Ratio/GradientReference
0.5% Acetic Acid in WaterMethanolGradient[11]
Water with 0.1% Glacial Acetic AcidAcetonitrile with 0.1% Glacial Acetic AcidGradient[12]
0.2% Ortho-phosphoric Acid in WaterAcetonitrile81:19 (v/v) Isocratic[13]
Water (pH 2.5 with Acetic Acid)Ethanol60:40 (v/v) Isocratic[10]
Table 2: Influence of HPLC Parameters on Peak Resolution
ParameterEffect of ChangeRationale
Decrease % Organic Increases retention time, may improve resolution.Increases interaction with the stationary phase.[4]
Increase Column Temperature Decreases retention time, may improve or decrease resolution. Can improve peak shape.Reduces mobile phase viscosity, can alter selectivity.[3][5]
Decrease Flow Rate Increases run time, generally improves resolution.Allows more time for mass transfer between mobile and stationary phases.[5][6]
Decrease Particle Size Increases efficiency and resolution.Provides more theoretical plates per unit length of the column.
Increase Column Length Increases run time and resolution.Increases the number of theoretical plates.

References

"optimizing reaction conditions for the enzymatic synthesis of cis-Caffeic acid esters"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of cis-caffeic acid esters.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound esters, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the conversion yield of my caffeic acid ester synthesis unexpectedly low?

A1: Low conversion yield can stem from several factors. Consider the following possibilities and troubleshooting steps:

  • Suboptimal Reaction Conditions: The efficiency of enzymatic reactions is highly sensitive to conditions. Ensure that the temperature, pH, and solvent are optimized for your specific enzyme. For instance, with Novozym 435, a common lipase (B570770) used for this synthesis, temperatures around 60-70°C often yield good results.[1][2] The solubility of caffeic acid increases at higher temperatures, which can improve the conversion rate.[1]

  • Inappropriate Substrate Molar Ratio: An excess of either the caffeic acid or the alcohol can inhibit or inactivate the enzyme.[1][3] The optimal molar ratio is highly dependent on the specific substrates and reaction system. For the synthesis of caffeic acid phenethyl ester (CAPE), ratios of caffeic acid to phenethyl alcohol have been optimized to as high as 1:92 in isooctane (B107328) to achieve high conversion.[1][3][4]

  • Water Content: The presence of water produced during the esterification reaction can inhibit the enzyme.[1][3] The addition of molecular sieves can effectively remove this water and drive the reaction forward.[1][3]

  • Enzyme Inactivation: The enzyme may have been inactivated by components in the reaction mixture or by suboptimal conditions. High concentrations of certain alcohols can lead to enzyme inactivation.[1][3]

  • Poor Substrate Solubility: Caffeic acid has low solubility in many non-polar organic solvents, which can limit the reaction rate.[1] While non-polar solvents often lead to higher conversion rates, ensuring adequate mixing is crucial.[1][4] Using alternative solvent systems like ionic liquids or deep eutectic solvents (DES) can improve solubility and yield.[5][6][7]

Q2: My enzyme activity appears to decrease significantly upon reuse. What could be the cause?

A2: Loss of enzyme activity during reuse is a common challenge. Here are the likely reasons and solutions:

  • Mechanical Stress: High stirring speeds can cause mechanical stress on the immobilized enzyme, leading to its degradation.[3][4] It has been shown that a low stirring speed (e.g., 50 rpm) is sufficient for adequate mixing and can improve enzyme stability.[3][4]

  • Solvent-Induced Denaturation: The organic solvent used can affect the enzyme's stability. It is crucial to select a solvent that maintains the enzyme's conformational integrity.

  • Product Inhibition: The accumulation of the ester product or by-products can inhibit the enzyme's activity.

  • Improper Storage and Handling: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions to maintain its activity.

Q3: I am observing the formation of unwanted by-products. How can I minimize them?

A3: By-product formation can be minimized by optimizing the reaction's specificity and conditions:

  • Enzyme Specificity: The choice of enzyme is critical. Lipases, for instance, are known for their high selectivity, which can reduce the formation of unwanted side products.[5]

  • Reaction Conditions: Milder reaction conditions, a hallmark of enzymatic synthesis, generally lead to fewer by-products compared to chemical synthesis methods.[5] Fine-tuning the temperature and pH can further enhance the specificity of the reaction.

  • Purity of Reactants: Ensure the caffeic acid and alcohol used are of high purity to avoid side reactions from contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used enzymes for synthesizing caffeic acid esters?

A1: Lipases are the most frequently employed enzymes for this purpose.[8][9] Specifically, the immobilized lipase B from Candida antarctica, commercially known as Novozym 435, is widely cited for its high efficiency and stability in catalyzing the esterification of caffeic acid.[1][2][3][10]

Q2: What are the advantages of using an enzymatic approach over chemical synthesis for caffeic acid esters?

A2: Enzymatic synthesis offers several advantages over traditional chemical methods, including:

  • Milder Reaction Conditions: Enzymes operate under less harsh temperature and pressure, which helps to preserve the integrity of the reactants and products.[5]

  • High Specificity: Enzymes are highly selective, leading to fewer by-products and a purer final product.[5]

  • Environmental Friendliness: Enzymatic reactions are considered a "green" alternative as they often use less toxic solvents and generate less waste.[9]

  • Reduced Downstream Processing: The high specificity of enzymes often simplifies the purification process of the final ester.

Q3: How does the choice of solvent affect the synthesis of caffeic acid esters?

A3: The solvent plays a crucial role in the reaction by influencing substrate solubility and enzyme activity. While caffeic acid has low solubility in non-polar solvents like isooctane, these solvents often result in higher conversion rates.[1][4] Polar solvents, on the other hand, can sometimes lead to lower yields.[1] Innovative solvent systems such as ionic liquids and deep eutectic solvents (DES) are being explored to enhance substrate solubility and improve reaction efficiency.[5][6][7]

Q4: Can ultrasound be used to enhance the reaction?

A4: Yes, studies have shown that applying ultrasonic power can accelerate the enzymatic synthesis of caffeic acid esters. For instance, the reaction time for the synthesis of CAPE using Novozym 435 was significantly reduced with the application of ultrasound, achieving high conversion in a shorter period.[10]

Data Presentation

Table 1: Optimization of Reaction Parameters for CAPE Synthesis using Novozym 435

ParameterOptimized ValueReported Conversion/YieldReference
Solvent Isooctane~100%[4]
tert-Butyl alcohol40%[1][3]
Ionic Liquid ([Bmim][Tf2N])41.0%[5]
Deep Eutectic Solvent17.5%[6]
Temperature 69-70 °C>90%[1][2]
Reaction Time 48-59 hours~100%[2][3][4]
Substrate Molar Ratio (Caffeic Acid:Alcohol) 1:92 (Phenethyl alcohol)~100%[1][3][4]
1:72 (Phenethyl alcohol)91.65%[2]
1:10 (1-Propanol)41.0%[5]
Enzyme Amount 1:15 (w/w Caffeic Acid:Enzyme)~100%[1][3]
351 PLU91.65%[2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Caffeic Acid Phenethyl Ester (CAPE) in an Organic Solvent

This protocol is based on methodologies described for synthesis using Novozym 435 in isooctane.[2][4]

  • Reactant Preparation: In a screw-capped vial, add caffeic acid and 2-phenylethanol (B73330) to isooctane. A typical molar ratio of caffeic acid to 2-phenylethanol is 1:72 to 1:92.[2][4]

  • Enzyme Addition: Add Novozym 435 to the mixture. A common enzyme loading is a 1:15 weight ratio of caffeic acid to enzyme.[1][3]

  • Reaction Incubation: Place the vial in a shaker incubator set to the optimal temperature, typically around 69-70°C.[1][2] Set the stirring speed to a low value (e.g., 50 rpm) to ensure good mixing without damaging the enzyme.[3][4]

  • Reaction Monitoring: Monitor the progress of the reaction over time (e.g., 24-72 hours) by taking aliquots and analyzing them using a suitable analytical technique such as HPLC.[2]

  • Product Isolation: Once the reaction has reached the desired conversion, stop the reaction and separate the enzyme from the mixture by filtration. The solvent can then be evaporated, and the product purified using techniques like column chromatography.

Protocol 2: "One Pot" Enzymatic Synthesis of CAPE in a Deep Eutectic Solvent (DES)

This protocol is adapted from a method utilizing a choline (B1196258) chloride-based DES.[6][7][11]

  • DES Formation: In a reaction vessel, mix caffeic acid and choline chloride (e.g., at a 1:2 molar ratio). Heat the mixture (e.g., to 90°C) with stirring until a homogenous DES is formed.[6][11]

  • Reactant and Enzyme Addition: Cool the DES to the desired reaction temperature (e.g., 70-80°C). Add 2-phenylethanol and the selected lipase to the mixture.[6][11]

  • Reaction Incubation: Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 24 hours).[6][11]

  • Reaction Monitoring and Product Isolation: Monitor the reaction progress via HPLC. After the reaction, the product can be extracted and purified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reactants Prepare Reactants (Caffeic Acid, Alcohol, Solvent) add_enzyme Add Immobilized Lipase prep_reactants->add_enzyme incubation Incubate with Stirring (Optimized Temperature & Time) add_enzyme->incubation monitoring Monitor Conversion (e.g., HPLC) incubation->monitoring monitoring->incubation Continue Reaction filter_enzyme Filter to Recover Enzyme monitoring->filter_enzyme Reaction Complete purification Purify Product (e.g., Chromatography) filter_enzyme->purification analysis Analyze Final Product purification->analysis

Caption: General experimental workflow for enzymatic synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion Yield cause1 Suboptimal Conditions (Temp, pH, Solvent) start->cause1 cause2 Incorrect Molar Ratio start->cause2 cause3 Water Inhibition start->cause3 cause4 Enzyme Inactivation start->cause4 sol1 Optimize Reaction Parameters cause1->sol1 sol2 Titrate Substrate Ratio cause2->sol2 sol3 Add Molecular Sieves cause3->sol3 sol4 Check Enzyme Health & Handling cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

"challenges and solutions for the in vivo delivery of cis-Caffeic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of cis-Caffeic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of this compound?

The primary challenges for the in vivo delivery of this compound stem from its inherent physicochemical properties:

  • Isomeric Instability: this compound is the less stable isomer compared to the naturally predominant trans-Caffeic acid. It is susceptible to isomerization to the trans-form, particularly when exposed to light (UV) and heat. This instability can lead to a loss of the specific biological activity attributed to the cis-isomer.

  • Poor Solubility: Caffeic acid, in general, has low solubility in aqueous solutions at physiological pH, which can limit its absorption and bioavailability.[1][2][3][4] It is sparingly soluble in cold water but more soluble in hot water and ethanol (B145695).[5][6] The solubility in PBS (pH 7.2) is approximately 0.5-0.65 mg/mL.[2][3]

  • Low Bioavailability: Caffeic acid exhibits low oral bioavailability.[1][7] Studies in rats have shown an absolute bioavailability of around 14.7%.[7][8] This is attributed to its low intestinal absorption and poor permeability across intestinal cells.[7][8]

  • Rapid Metabolism and Elimination: Once absorbed, caffeic acid is subject to rapid metabolism, primarily in the intestine and liver, through conjugation and methylation.[9] It also has a relatively short elimination half-life.[10][11]

Q2: Are there any particular stability concerns for this compound under physiological conditions?

Yes, the stability of the cis-isomer is a major concern. Solutions of caffeic acid are unstable in sunlight and UV light, which can cause the trans-form to convert to the cis-form, and the cis-form can then be partially converted to the lactone, aesculetin.[5] This degradation can occur under various stress conditions. Researchers should take precautions to protect this compound formulations from light and heat to maintain the integrity of the isomer.

Q3: What are the potential solutions to overcome the delivery challenges of this compound?

Several formulation strategies can be employed to address the challenges of this compound delivery, drawing from research on caffeic acid in general:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its bioavailability.[12] Common systems include:

    • Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations of caffeic acid have shown high entrapment efficiency and the potential for sustained release.[13][14][15]

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic compounds like caffeic acid, offering controlled release and improved stability.

    • Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, providing protection and controlled release.

  • Micellar Formulations: Polymeric micelles can be used to encapsulate hydrophobic drugs like caffeic acid, increasing their solubility and stability.

  • Excipient Complexation: Using excipients like cyclodextrins can improve the solubility and dissolution of caffeic acid.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low drug loading/encapsulation efficiency. Poor affinity of this compound for the carrier material.Optimize the drug-to-carrier ratio. Modify the surface of the carrier to enhance interaction. Use a different encapsulation technique (e.g., switch from thin-film hydration to reverse-phase evaporation for liposomes).
Instability of the formulation (e.g., aggregation, drug leakage). Suboptimal formulation parameters (e.g., lipid composition, polymer type, surfactant concentration).Adjust the formulation composition to improve stability (e.g., add cholesterol to liposomes, use a polymer with a suitable degradation rate). Optimize the zeta potential to ensure sufficient electrostatic repulsion between particles. Lyophilize the formulation for long-term storage.
Cis- to trans-isomerization during formulation or storage. Exposure to light, heat, or certain solvents.Protect the formulation from light at all stages of preparation and storage by using amber vials and working under low-light conditions. Avoid high temperatures during formulation processes. Select solvents that are known to not promote isomerization.
Low in vivo efficacy despite successful formulation. Poor release profile at the target site. Rapid clearance of the delivery system from circulation.Modify the formulation to achieve a more desirable release profile (e.g., use a polymer with a different degradation rate for nanoparticles). Surface-modify the delivery system with polyethylene (B3416737) glycol (PEG) to increase circulation time. Consider targeted delivery by attaching ligands to the surface of the carrier.
Difficulty in detecting and quantifying this compound in biological samples. Low concentrations and potential interference from metabolites and the trans-isomer.Utilize a highly sensitive and selective analytical method such as LC-MS/MS for quantification.[16] Develop a robust extraction method to isolate the analyte from the biological matrix. Use a validated method for separating cis- and trans-isomers, such as reverse-phase HPLC.[5]

Data Presentation: In Vitro Characteristics of Caffeic Acid Delivery Systems

The following table summarizes in vitro data for various caffeic acid delivery systems. While this data is for "caffeic acid" (likely the trans-isomer), it provides a valuable starting point for developing formulations for this compound.

Delivery SystemCompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LiposomesPhosphatidylcholine~100-5570[14][15]
LiposomesVarious Phospholipids40 - 500Variesup to 76[13]
Liposomes (Tf-modified)-~140Neutral-[12]
PLGA NanoparticlesPLGA, PVA163 ± 2-34.4 ± 2.589 ± 3[17]

Experimental Protocols

Preparation of this compound Solution for In Vivo Studies

Note: Due to the instability of this compound, it is often prepared fresh by photoisomerization of the trans-isomer immediately before use.

  • Prepare a stock solution of trans-Caffeic acid: Dissolve trans-Caffeic acid in a suitable solvent (e.g., ethanol or a mixture of ethanol and water). The concentration will depend on the final desired dose.

  • Photoisomerization: Expose the trans-Caffeic acid solution to UV light (e.g., using a UV lamp at a specific wavelength, such as 254 nm or 366 nm) for a defined period.[18] The optimal exposure time should be determined experimentally by monitoring the conversion to the cis-isomer using HPLC.

  • Solvent Removal (if necessary): If the solvent used for isomerization is not suitable for in vivo administration, it should be removed under reduced pressure.

  • Reconstitution: Reconstitute the resulting mixture (containing both cis- and trans-isomers) in a biocompatible vehicle, such as saline or PBS, for injection.

  • Analysis: Immediately before administration, analyze an aliquot of the solution by HPLC to determine the exact concentration of this compound.[5]

Preparation of Caffeic Acid-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is for general caffeic acid and would need to be adapted and optimized for this compound, with particular attention to minimizing light and heat exposure.

  • Lipid Film Formation: Dissolve the chosen lipids (e.g., phosphatidylcholine and cholesterol) and caffeic acid in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated caffeic acid by methods such as dialysis or ultracentrifugation.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

Signaling Pathways Modulated by Caffeic Acid

G

Experimental Workflow for In Vivo Delivery of this compound

G

References

Technical Support Center: Stabilization of cis-Caffeic Acid in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of cis-caffeic acid solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution? A1: this compound is susceptible to two primary degradation pathways in solution. The first is photoisomerization, where exposure to UV radiation or daylight can cause its conversion to the more stable trans-isomer.[1][2] The second, and often more problematic, pathway is oxidation. The catechol group (the two hydroxyl groups on the phenyl ring) is easily oxidized, leading to the formation of o-quinones and subsequent polymerization, which often results in a yellowish or brownish discoloration of the solution.[3] This oxidation can be accelerated by high pH, the presence of oxygen, trace metal ions, and elevated temperatures.[3][4]

Q2: My solution of this compound has turned yellow/brown. What happened and is it still usable? A2: A color change is a primary indicator of oxidative degradation.[3] The yellow or brown color is due to the formation of o-quinones and their polymers. The usability of the solution depends on your specific application. If your experiment relies on the specific stereochemistry and unoxidized form of this compound, the solution should be discarded. If your assay measures total antioxidant capacity, the degraded solution may still show activity, but it will not be representative of pure this compound.[3]

Q3: What is the ideal pH for storing caffeic acid solutions? A3: Caffeic acid is significantly more stable in acidic conditions.[3] An ideal pH for aqueous solutions is below 6.0, as this minimizes the deprotonation of the hydroxyl groups, making them less susceptible to oxidation.[3] Caffeic acid and its derivatives are not stable at high pH (7-11), and the resulting transformations are often irreversible.[5][6]

Q4: Will adding antioxidant stabilizers interfere with my experiment? A4: This is a critical consideration if you are studying the antioxidant properties of this compound. Adding other antioxidants like ascorbic acid (Vitamin C) will contribute to the total antioxidant reading and confound your results.[3] In such cases, using a chelating agent like EDTA is a better alternative, as it prevents metal-catalyzed oxidation without directly scavenging free radicals.[3] Always run appropriate controls with the stabilizer alone to measure its individual contribution to the assay.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Solution Discoloration (Yellow/Brown) 1. Oxidation: Exposure to atmospheric oxygen. 2. High pH: pH of the solvent is neutral or alkaline. 3. Metal Ion Contamination: Trace metals (e.g., Fe, Cu) catalyzing oxidation.1. Prepare solutions using deoxygenated solvents and purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.[3] 2. Adjust the pH of aqueous solutions to be slightly acidic (pH < 6.0).[3] 3. Add a chelating agent like EDTA (e.g., 10-50 µM) to the solution to sequester metal ions.[3]
Loss of Compound Potency / Inconsistent Results 1. Isomerization: Exposure to UV light or ambient daylight causing conversion to trans-caffeic acid.[1] 2. Degradation: Due to oxidation, improper temperature, or prolonged storage.[1][7]1. Protect solutions from light at all times by using amber vials and storing them in the dark.[3][7] 2. Prepare fresh solutions before use. For storage, aliquot into single-use vials and store at -80°C.[3]
Precipitation in Aqueous Solution 1. Low Solubility: Caffeic acid is sparingly soluble in cold water.[2] 2. pH Effects: Changes in pH can affect solubility.1. Use a co-solvent like ethanol (B145695) or DMSO for initial stock solutions before diluting in aqueous media.[3] Consider gentle warming to aid dissolution in hot water.[2] 2. Ensure the pH is maintained in the desired range.

Quantitative Data on Stability

The stability of caffeic acid is highly dependent on environmental conditions. The following tables summarize the impact of solvent, temperature, and light exposure on its degradation.

Table 1: Effect of Storage Conditions on trans-Caffeic Acid Isomerization (Note: Data for trans-CA is presented as it is the most studied isomer; cis-CA is a primary product of its degradation and is subject to similar stability concerns).

Storage ConditionSolventDurationIsomerization to this compound (%)Reference
Room Temperature, DaylightPolar Solvents (e.g., Methanol)1 MonthUp to 43%[1][8]
Freezer (-18 °C)Methanol (B129727) / THF60 DaysStatistically insignificant (1-3%)[1]
UV Radiation (366 nm)Tetrahydrofuran (THF)6 Hours31.1%[1]
UV Radiation (366 nm)Methanol (MeOH)6 Hours>20% (estimated from graph)[1]

Table 2: Effect of Temperature on Caffeic Acid Degradation in 80% Ethanol (Under Ultrasound) (Note: This study shows that under sonication, higher temperatures can paradoxically decrease degradation due to effects on cavitation. However, for long-term storage without sonication, lower temperatures are universally recommended).

TemperatureRemaining Caffeic Acid (%)Reference
-5 °C83%[9][10]
65 °C98%[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of Caffeic Acid

This protocol is designed to maximize the stability of a caffeic acid stock solution for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Amber glass vials with Teflon-lined caps

  • Single-use amber microcentrifuge tubes

  • Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing

  • Analytical balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in an amber glass vial.

  • Dissolution: Add the desired volume of anhydrous DMSO or ethanol to the vial. A common stock concentration is 100 mM.[3]

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen gas for 15-20 seconds to displace oxygen, which is a key driver of oxidation.[3]

  • Sealing and Mixing: Immediately cap the vial tightly and vortex until the powder is completely dissolved.

  • Aliquoting: For long-term storage, aliquot the stock solution into smaller, single-use amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and exposure of the main stock to air.

  • Final Purge and Storage: Before capping each aliquot, flush the headspace with inert gas again.

  • Storage: Store the aliquots protected from light at -80°C.[3]

Protocol 2: Monitoring Caffeic Acid Stability by HPLC

This protocol provides a general framework for assessing the stability of your caffeic acid solution over time by separating and quantifying the cis and trans isomers.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile Phase A: 0.5% Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Standard solutions of trans- and this compound for peak identification and calibration

  • Sample from your stability study (stored solution)

Procedure:

  • Sample Preparation: Thaw a stored aliquot of your this compound solution. Dilute it to a suitable concentration (e.g., within the 1-100 µg/mL range) using the mobile phase. Filter through a 0.22 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 320-330 nm.[11][12]

    • Injection Volume: 10-20 µL.

    • Gradient Elution: Use a gradient elution program with methanol and acidified water to achieve separation of the isomers and any degradation products. An example gradient could be starting with a higher percentage of aqueous phase and gradually increasing the methanol percentage.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks for cis- and trans-caffeic acid based on the retention times of your standards.

    • Integrate the peak areas for each isomer.

    • Calculate the percentage of each isomer present and monitor how this ratio changes over time and under different storage conditions. The appearance of new peaks may indicate oxidative degradation products.

Visual Guides and Diagrams

Degradation Pathways of Caffeic Acid

G cluster_oxidation trans_CA trans-Caffeic Acid (Stable Isomer) cis_CA This compound trans_CA->cis_CA Isomerization quinone o-Quinone Intermediate cis_CA->quinone Oxidation polymers Degradation Products (Brown Polymers) quinone->polymers Polymerization light UV Light / Daylight light->trans_CA factors O₂, High pH, Metal Ions factors->cis_CA

Caption: Key degradation pathways for caffeic acid isomers in solution.

Workflow for Preparing and Storing Stable Solutions

G start Start weigh 1. Weigh Caffeic Acid (Use Amber Vial) start->weigh dissolve 2. Dissolve in Anhydrous Solvent (DMSO, EtOH) weigh->dissolve stabilize 3. Add Stabilizers (Optional) (e.g., EDTA) dissolve->stabilize purge1 4. Purge Headspace with Inert Gas (Ar/N₂) stabilize->purge1 aliquot 5. Aliquot into Single-Use Amber Tubes purge1->aliquot purge2 6. Purge Aliquot Headspace aliquot->purge2 store 7. Store at -80°C in the Dark purge2->store end End store->end

References

"minimizing degradation of cis-Caffeic acid during sample extraction and preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of cis-caffeic acid during sample extraction and preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: My this compound standard/sample is degrading rapidly. What are the main causes?

A1: The degradation of this compound is primarily caused by several factors:

  • Isomerization: this compound can isomerize to the more thermodynamically stable trans-caffeic acid, especially when exposed to light (UV and daylight) and heat.[1][2][3]

  • Oxidation: The catechol structure of caffeic acid makes it highly susceptible to oxidation, which can be accelerated by high pH (alkaline conditions), the presence of oxygen, elevated temperatures, and transition metal ions.[4] This oxidation can lead to the formation of o-quinones and subsequent colored polymeric products.

  • Enzymatic Degradation: If working with plant or biological matrices, endogenous enzymes like polyphenol oxidase (PPO) can rapidly oxidize caffeic acid.[5][6]

  • pH: Caffeic acid is unstable in alkaline solutions (pH > 7), leading to degradation.[7] It shows better stability in slightly acidic conditions.

Q2: I am observing a loss of this compound during my extraction process. How can I minimize this?

A2: To minimize degradation during extraction, consider the following:

  • Solvent Choice: Use deoxygenated solvents. Mixtures of ethanol (B145695) or methanol (B129727) with water are effective for extracting phenolic acids.[8][9] For ultrasound-assisted extraction (UAE), 80% ethanol has shown significant degradation, while water resulted in less degradation.[8]

  • Temperature Control: Avoid high temperatures. While slightly elevated temperatures can increase extraction efficiency, temperatures above 70-80°C can accelerate degradation.[9] For UAE, surprisingly, lower temperatures (-5°C to 25°C) can sometimes lead to higher degradation rates compared to higher temperatures (up to 65°C), a phenomenon linked to cavitation intensity.[8][10][11]

  • Light Protection: Protect your samples from light throughout the extraction process by using amber glassware or wrapping containers in aluminum foil.[4]

  • Use of Antioxidants: Add antioxidants like ascorbic acid (vitamin C) or citric acid to your extraction solvent.[4][6] These agents can inhibit polyphenol oxidase activity and scavenge oxidative species.

  • Enzyme Inactivation: For plant samples, a blanching step (brief heat treatment) before extraction can help inactivate degradative enzymes like PPO.[5]

  • Extraction Time: Keep extraction times as short as possible to minimize exposure to degradative conditions.[9]

Q3: My HPLC analysis shows poor separation between cis- and trans-caffeic acid isomers. What can I do?

A3: Improving the separation of cis and trans isomers on HPLC often requires methodological adjustments:

  • Column Choice: A standard C18 column is commonly used. However, if co-elution is an issue, consider a phenyl-hexyl or a PFP (pentafluorophenyl) column, which can offer different selectivities for isomers.

  • Mobile Phase Optimization:

    • pH: Adjusting the pH of the aqueous component of your mobile phase can alter the ionization state of the isomers and improve separation. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective.

    • Organic Modifier: Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the gradient profile. A shallow gradient can enhance resolution.

  • Temperature Control: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times and selectivity.

  • Flow Rate: Optimizing the flow rate can also improve resolution.

  • On-Column Isomerization: Be aware that trans- to cis-isomerization can sometimes occur on the column, especially if the analysis is lengthy or exposed to light. Ensure your autosampler is cooled and protected from light.

Q4: I am seeing unexpected peaks in my chromatogram when analyzing caffeic acid. What could they be?

A4: Unexpected peaks can arise from several sources:

  • cis- and trans-Isomers: If you are only expecting one isomer, the other may be present due to isomerization.

  • Degradation Products: Oxidation of caffeic acid can lead to the formation of o-quinones and their subsequent polymerization products. Thermal degradation can produce compounds like 3,4-dihydroxy-phenylethylene.[1]

  • Matrix Effects: If analyzing complex samples, other compounds from the matrix may be co-eluting. Proper sample clean-up is crucial.

  • Solvent Impurities or Additives: Ghost peaks can sometimes originate from impurities in the mobile phase or from the breakdown of additives.

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of caffeic acid isomers under various conditions.

Table 1: Isomerization of trans-Caffeic Acid to this compound under UV Radiation

SolventUV Wavelength (nm)Exposure Time (hours)Percentage of this compound Formed
Methanol25421.8%
43.5%
64.9%
366214.2%
424.1%
628.3%
Tetrahydrofuran (THF)25422.9%
45.2%
67.1%
366218.5%
427.8%
631.1%
Data adapted from a study on the stability of trans-caffeic acid. The formation of the cis-isomer was quantified.[1][2][3][12]

Table 2: Degradation of Caffeic Acid during Ultrasound-Assisted Extraction (UAE) in Different Solvents

SolventTreatment% Caffeic Acid Remaining
WaterMaceration (Control)99.8%
UAE98.98%
20% EthanolMaceration (Control)99.5%
UAE97.4%
40% EthanolMaceration (Control)99.2%
UAE95.6%
60% EthanolMaceration (Control)98.9%
UAE93.1%
80% EthanolMaceration (Control)98.6%
UAE91.1%
Data adapted from a study on the sonodegradation of caffeic acid.[8][10]

Table 3: Effect of Temperature on Caffeic Acid Degradation during Ultrasound-Assisted Extraction in 80% Ethanol

Temperature (°C)% Caffeic Acid Remaining after UAE
-583%
588%
2594%
4597%
6598%
Data adapted from a study on the sonodegradation of caffeic acid, showing that at these conditions, higher temperatures led to less degradation.[8][10][11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Caffeic Acid from Plant Material with Minimized Degradation

Objective: To extract caffeic acid from a solid plant matrix while minimizing isomerization and oxidative degradation.

Materials:

  • Dried, powdered plant material

  • Extraction solvent: 50% Ethanol (v/v) in water, deoxygenated by sparging with nitrogen for 20 minutes.

  • Antioxidant solution: 0.1% (w/v) Ascorbic acid in the extraction solvent.

  • Ultrasonic bath or probe sonicator

  • Amber glass vials or tubes

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant material into a 50 mL amber centrifuge tube.

  • Add 20 mL of the extraction solvent containing 0.1% ascorbic acid.

  • Vortex briefly to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic bath. For optimal extraction of phenolic compounds, a frequency of 37 kHz can be used.[13]

  • Sonicate for 15-20 minutes. Maintain a low temperature (e.g., 25°C) by adding ice to the water bath if necessary.

  • Immediately after sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean amber vial.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Store the extract at -20°C and protected from light until HPLC analysis.

Protocol 2: HPLC Analysis of cis- and trans-Caffeic Acid Isomers

Objective: To separate and quantify cis- and trans-caffeic acid in an extract or standard solution.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas all mobile phases before use.

Chromatographic Conditions:

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 40% B

    • 25-30 min: Hold at 40% B

    • 30-32 min: Linear gradient from 40% to 10% B

    • 32-40 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 325 nm (for optimal detection of both isomers).

Procedure:

  • Prepare standard solutions of trans-caffeic acid. To generate a mixed standard containing the cis-isomer, expose a solution of trans-caffeic acid in methanol to UV light (366 nm) for several hours.[1] Monitor the formation of the cis-peak by HPLC.

  • Prepare a calibration curve using the mixed standard for both isomers.

  • Inject the prepared sample extracts.

  • Identify the cis- and trans-caffeic acid peaks based on their retention times relative to the standards. Typically, the cis-isomer will elute slightly earlier than the trans-isomer on a C18 column.

  • Quantify the isomers using the calibration curves.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis Sample Sample Grinding Grinding Sample->Grinding Weighing Weighing Grinding->Weighing Sonication Sonication (e.g., 20 min, 25°C) Weighing->Sonication Solvent Solvent (e.g., 50% EtOH + Ascorbic Acid) Solvent->Sonication Centrifugation Centrifugation (4000 rpm, 10 min) Sonication->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing

Caption: Workflow for UAE of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues Start Poor Peak Shape or Resolution in HPLC Peak_Tailing Peak Tailing? Start->Peak_Tailing Co_elution Co-elution of Isomers? Start->Co_elution Check_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Peak_Tailing->Check_pH Yes Check_Column Use High Purity Silica Column or End-capped Column Peak_Tailing->Check_Column Yes Optimize_Gradient Optimize Gradient (shallower gradient) Co_elution->Optimize_Gradient Yes Change_Solvent Change Organic Modifier (ACN vs. MeOH) Co_elution->Change_Solvent Yes Change_Column Try Different Column Chemistry (e.g., Phenyl-Hexyl) Co_elution->Change_Column Yes

Caption: HPLC troubleshooting for this compound.

References

"method development for the selective detection of cis-Caffeic acid in complex mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the selective detection of cis-Caffeic acid in complex mixtures.

Troubleshooting Guides

Issue 1: Poor Resolution Between cis- and trans-Caffeic Acid Peaks

Possible Cause Suggested Solution
Inappropriate HPLC Column Use a C18 column, as they are commonly effective for separating phenolic acid isomers. For enhanced separation, consider columns with different stationary phases like phenyl-hexyl or biphenyl.[1]
Suboptimal Mobile Phase Composition Modify the mobile phase. A common mobile phase is a gradient of acetonitrile (B52724) or methanol (B129727) with an acidified aqueous phase (e.g., 0.1-0.5% formic or acetic acid).[2][3][4][5] Adjusting the gradient slope or the organic solvent ratio can improve separation.
Isocratic Elution is Insufficient Switch to a gradient elution method. A gradient allows for better separation of isomers with similar polarities.[1][4]
Inadequate Column Temperature Optimize the column temperature. While ambient temperature is often used[6], controlling the temperature (e.g., 30°C or 35°C) can enhance resolution and reproducibility.[2][3]
Flow Rate is Not Optimized Adjust the flow rate. A lower flow rate can sometimes improve the separation between closely eluting peaks. Typical flow rates range from 0.3 to 1.0 mL/min.[2][3][4][5]

Issue 2: Low Sensitivity or Poor Detection of this compound

Possible Cause Suggested Solution
Suboptimal Detection Wavelength The UV absorption maxima for cis- and trans-caffeic acid differ slightly. The cis isomer typically has a hypsochromic shift (absorbs at a shorter wavelength) compared to the trans isomer.[7] While 320-330 nm is often used for the trans isomer[2][4][6], check the UV spectrum of your this compound standard to determine its optimal detection wavelength.
Insufficient Sample Concentration Concentrate the sample extract. This can be achieved by evaporation of the solvent under reduced pressure.[2][3]
Matrix Effects in LC-MS/MS Matrix components can suppress the ionization of this compound. Improve sample cleanup using techniques like solid-phase extraction (SPE).[8] Diluting the sample may also mitigate matrix effects. For LC-MS/MS, operate in negative electrospray ionization (ESI) mode and use selected reaction monitoring (SRM) for enhanced selectivity and sensitivity.[9]
Inadequate Detector For very low concentrations, consider using a more sensitive detector like a mass spectrometer (MS) or a fluorescence detector. Although caffeic acid has native fluorescence, derivatization might be necessary to enhance the signal for trace analysis.[10][11][12]

Issue 3: In-source Isomerization or Degradation of this compound

Possible Cause Suggested Solution
Exposure to UV Light trans-Caffeic acid can isomerize to this compound upon exposure to UV light.[1][13][14] Conversely, the stability of the cis isomer can also be affected. Prepare and store samples and standards in amber vials or protect them from light.
Unstable pH of the Sample/Mobile Phase Caffeic acid is more stable at lower pH values (acidic conditions).[15] Ensure the sample and mobile phase are acidified (e.g., with formic or acetic acid) to maintain stability.
High Temperature Elevated temperatures can promote degradation.[13][16][17] Avoid excessive heat during sample preparation and storage. Store samples at low temperatures (-20°C) for long-term stability.[4]
Oxidation Caffeic acid is susceptible to oxidation.[6] Consider adding an antioxidant to your sample if permitted by the analytical method. Prepare samples fresh and analyze them promptly.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective detection of this compound?

A1: The main challenge is its separation from the more abundant and stable trans isomer. Due to their structural similarity, they often co-elute. Furthermore, the trans isomer can convert to the cis form upon exposure to UV light, potentially leading to inaccurate quantification of the endogenous cis isomer.[1][13][14]

Q2: Which analytical technique is most suitable for the selective quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique.[2][3][4][9] HPLC allows for the separation of the isomers, while DAD provides spectral information to confirm peak identity, and MS offers high sensitivity and selectivity, which is particularly useful for complex matrices.[9]

Q3: How can I prepare a this compound standard for method development?

A3: A this compound standard can be prepared by irradiating a solution of the commercially available trans-caffeic acid with UV light (e.g., at 254 nm or 366 nm).[1][13] The resulting mixture will contain both cis and trans isomers, which can then be used to optimize the chromatographic separation.

Q4: What are the typical mass transitions for this compound in LC-MS/MS analysis?

A4: In negative ion mode, the precursor ion for caffeic acid is [M-H]⁻ at m/z 179. A common product ion for fragmentation is at m/z 135.[9]

Experimental Protocols

HPLC Method for Separation of cis- and trans-Caffeic Acid

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.2% Formic acid in water.[2]

  • Mobile Phase B: Acetonitrile or Methanol.[2][4]

  • Gradient Program:

    • Start with a low percentage of mobile phase B (e.g., 10-25%).

    • Linearly increase the percentage of mobile phase B over 15-20 minutes to achieve separation.

    • Include a column wash with a high percentage of mobile phase B and a re-equilibration step at the initial conditions.

  • Flow Rate: 0.8 - 1.0 mL/min.[2][4]

  • Column Temperature: 30 °C.[2]

  • Detection: Monitor at the UV absorbance maximum for this compound (determine this using a standard, it will be slightly lower than the trans-isomer's maxima of ~325 nm).[6][7]

  • Injection Volume: 10 µL.[4]

Sample Preparation from Plant Material

  • Extraction: Extract the ground plant material with a solvent such as 70% ethanol (B145695) using sonication or reflux.[5]

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.[2]

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge can be employed to remove interfering substances.[8]

  • Reconstitution: Dissolve the dried extract in the initial mobile phase.[3]

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.[3]

Data Presentation

Table 1: HPLC Method Parameters for Caffeic Acid Isomer Separation

ParameterMethod 1Method 2Method 3
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2]ZORBAX SB-C18 (4.6 x 250 mm, 5.0 µm)BDS Hypersil C18 (4.6 x 100 mm, 3 µm)[4]
Mobile Phase Acetonitrile:Methanol:Aqueous Formic Acid (10:10:80 v/v)[2]Methanol and 0.2% Acetic Acid (Gradient)0.5% Acetic Acid in Water and Methanol (Gradient)[4]
Flow Rate 0.9 mL/min[2]1.0 mL/min1.0 mL/min[4]
Detection 324 nm[2]340 nm330 nm[4]
Temperature 27 °C[2]30 °C25 °C[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Sample Complex Mixture (e.g., Plant Extract) Extraction Solvent Extraction (e.g., 70% Ethanol) Sample->Extraction Filtration Filtration Extraction->Filtration Concentration Evaporation under Reduced Pressure Filtration->Concentration Cleanup SPE Cleanup (Optional) Concentration->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Final_Filtration 0.22 µm Syringe Filtration Reconstitution->Final_Filtration Injection HPLC Injection Final_Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (DAD or MS) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Isomerization_Pathway trans_CA trans-Caffeic Acid (More Stable) cis_CA This compound (Less Stable) trans_CA->cis_CA UV Light, Heat Degradation Degradation Products trans_CA->Degradation Harsh Conditions cis_CA->trans_CA Heat, Light cis_CA->Degradation Oxidation, High pH

Caption: Factors influencing the isomerization and stability of Caffeic acid.

References

"improving the yield and purity of synthesized cis-Caffeic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cis-caffeic acid. The focus is on improving the yield and purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound from the photoisomerization of trans-caffeic acid consistently low?

Potential Causes & Solutions:

  • Suboptimal UV Wavelength: The wavelength of UV irradiation is critical for efficient trans to cis isomerization.

    • Solution: While broad-spectrum UV light can induce isomerization, specific wavelengths might be more effective. Studies have shown that UV radiation at 366 nm can lead to significant isomerization.[1] Experiment with different UV lamps and filters to identify the optimal wavelength for your setup.

  • Inappropriate Solvent Choice: The solvent can influence the photostationary state and the rate of isomerization.

    • Solution: Methanol (B129727) is a commonly used solvent for this process.[2] However, other solvents like tetrahydrofuran (B95107) (THF) have also been shown to be effective, with studies indicating up to 31.1% formation of this compound in THF after 6 hours of UV exposure at 366 nm.[1] Consider solvent screening to find the most efficient medium for the reaction.

  • Insufficient Irradiation Time: The conversion to the cis-isomer is a time-dependent process.

    • Solution: Increase the duration of UV exposure. Monitor the reaction progress at different time points using a suitable analytical method like HPLC to determine the optimal irradiation time for reaching the photostationary state.

  • High Concentration of trans-Caffeic Acid: Highly concentrated solutions can lead to self-quenching and dimerization byproducts, reducing the yield of the desired cis-isomer.[3]

    • Solution: Perform the reaction in moderately concentrated solutions. The ideal concentration will depend on the specific reaction vessel and light source.

Question 2: How can the purity of the synthesized this compound be improved?

Potential Causes & Solutions:

  • Inefficient Separation of Isomers: The final product is often a mixture of cis and trans isomers, which can be challenging to separate due to their similar properties.

    • Solution: Employ advanced purification techniques. High-speed countercurrent chromatography (HSCCC) has been successfully used for the purification of caffeic acid from crude extracts, achieving purities of up to 96.0%.[4][5] Reverse-phase high-performance liquid chromatography (HPLC) is another effective method for separating cis and trans isomers.[6] Fractional crystallization and vacuum distillation have also been reported as viable purification methods.[2]

  • Product Degradation: this compound can degrade under certain conditions, such as prolonged exposure to light or heat, or at alkaline pH.[1][6][7]

    • Solution: Handle the purified this compound under controlled conditions. Store it in a cool, dark, and dry place.[7] For processes requiring heating, use the lowest possible temperature and shortest duration. Ensure the pH of solutions containing this compound is maintained in the acidic range (pH 2-3) to enhance stability.[7]

  • Presence of Byproducts: Besides the trans-isomer, other byproducts like esculetin (B1671247) can form, especially in the presence of oxygen and at alkaline pH.[1][6]

    • Solution: Conduct the photoisomerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Control the pH of the reaction mixture to prevent the formation of pH-dependent byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for preparing this compound is through the photochemical isomerization of the more stable and naturally abundant trans-caffeic acid.[2][3][8] This process typically involves dissolving trans-caffeic acid in a suitable solvent, such as methanol, and irradiating the solution with ultraviolet light.[2]

Q2: What analytical techniques are suitable for monitoring the isomerization and assessing the purity of this compound?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying cis and trans isomers.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the isomers and any degradation products.[1]

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to follow the course of the photochemical conversion by integrating the signals of the olefinic protons of the cis and trans isomers.[9]

Q3: What are the key stability concerns for this compound?

This compound is thermodynamically less stable than its trans counterpart.[9] Its stability is influenced by several factors:

  • Light: Exposure to UV light can cause further reactions or back-isomerization to the trans form.[6]

  • Heat: Thermal isomerization back to the more stable trans form can occur at elevated temperatures.[3]

  • pH: this compound is more stable in acidic conditions (pH 2-3).[7] Alkaline conditions can promote degradation and the formation of byproducts like esculetin.[1][6]

  • Solvent: The choice of solvent can impact the rate of degradation. Protic solvents may facilitate degradation over longer storage times.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis and stability of this compound.

Table 1: Isomerization of trans-Caffeic Acid under Different Conditions

ParameterConditionResultReference
Solvent & UV Wavelength THF, UV at 366 nm, 6 hours31.1% formation of this compound[1]
Solvent & UV Wavelength Methanol, UV at 366 nm, 6 hours33.6% formation of cis-ferulic acid (a related compound)[1]
Storage Conditions Polar solutions, daylight, room temperature, 1 monthUp to 43% isomerization[1]

Table 2: Purity of Caffeic Acid after Purification

Purification MethodStarting MaterialPurity AchievedReference
High-Speed Countercurrent Chromatography (HSCCC) Crude extract from Eupatorium adenophorum96.0%[4][5]
Macroporous Resin Column & Silica Gel Chromatography Extract from Elsholtzia splendens98.46%[10]

Experimental Protocols

Protocol 1: Photochemical Synthesis of this compound

This protocol describes a general method for the photochemical isomerization of trans-caffeic acid to this compound.

  • Preparation of Solution: Dissolve trans-caffeic acid in a suitable solvent (e.g., methanol or THF) in a quartz flask to a moderate concentration.

  • Inert Atmosphere (Optional but Recommended): Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can participate in side reactions.

  • UV Irradiation: While stirring, irradiate the solution with a UV lamp. A wavelength of 366 nm is recommended if available.[1] The irradiation time will vary depending on the setup but can range from several hours to a full day.

  • Monitoring the Reaction: Periodically take aliquots of the reaction mixture and analyze them by HPLC or ¹H NMR to monitor the formation of the cis-isomer and determine when the photostationary state is reached.[9]

  • Solvent Removal: Once the desired conversion is achieved, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Proceed with a suitable purification method as described in Protocol 2.

Protocol 2: Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)

This protocol provides a general guideline for purifying this compound using HSCCC, a technique effective for separating compounds from complex mixtures.

  • Solvent System Selection: A two-phase solvent system is required. A common system for separating phenolic compounds is composed of ethyl acetate-methanol-water. A volume ratio of 10:1:10 (v/v) has been reported for the purification of caffeic acid.[4][5]

  • Preparation of Solvent System: Prepare the chosen solvent system by mixing the components in a separatory funnel. Allow the phases to separate and degas both the upper and lower phases before use.

  • HSCCC Instrument Setup:

    • Fill the column with the stationary phase (typically the lower phase).

    • Set the desired rotation speed and temperature.

    • Pump the mobile phase (typically the upper phase) through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude this compound mixture in a small volume of the biphasic solvent system and inject it into the HSCCC system.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions at regular intervals.

  • Analysis of Fractions: Analyze the collected fractions by HPLC or another suitable analytical method to identify the fractions containing pure this compound.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & QC start trans-Caffeic Acid dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve irradiate UV Irradiation (e.g., 366 nm) dissolve->irradiate crude Crude cis/trans Mixture irradiate->crude analyze_crude Reaction Monitoring (HPLC, NMR) irradiate->analyze_crude purify Purification (e.g., HSCCC, HPLC) crude->purify pure Pure this compound purify->pure analyze_pure Purity Assessment (HPLC, GC-MS) purify->analyze_pure

Caption: Workflow for the synthesis and purification of this compound.

degradation_pathway trans_CA trans-Caffeic Acid cis_CA This compound trans_CA->cis_CA UV Light dimers Dimerization Products trans_CA->dimers High Concentration, UV Light cis_CA->trans_CA UV Light, Heat esculetin Esculetin cis_CA->esculetin O₂, Alkaline pH

Caption: Isomerization and potential degradation pathways of caffeic acid.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of cis-Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of cis-Caffeic acid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis of this compound.

Issue 1: Poor reproducibility of results and inconsistent peak areas between samples.

  • Question: My peak areas for this compound are highly variable across different injections of the same sample and between different samples. What could be the cause?

  • Answer: Inconsistent peak areas are a classic sign of variable matrix effects. This occurs when co-eluting endogenous components from your sample matrix (e.g., plasma, urine, plant extracts) interfere with the ionization of this compound, causing either ion suppression or enhancement.[1] The composition and concentration of these interfering substances can vary from sample to sample, leading to poor reproducibility.[2]

    Troubleshooting Steps:

    • Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects.[3] Consider optimizing your current protocol or switching to a more effective technique.

      • Recommendation: For complex matrices like plasma, Solid-Phase Extraction (SPE) is often more effective at removing interfering phospholipids (B1166683) and other matrix components than simple protein precipitation (PPT).[3] Liquid-Liquid Extraction (LLE) can also be a good alternative.

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C-labeled Caffeic Acid, will co-elute with the analyte and experience similar matrix effects.[4] By monitoring the ratio of the analyte to the SIL-IS, you can compensate for variations in ionization efficiency.

    • Optimize Chromatography: Improve the separation of this compound from co-eluting matrix components by modifying your chromatographic method. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[4]

    • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[4][5]

Issue 2: Low signal intensity or complete signal loss for this compound in matrix samples compared to standards in neat solvent.

  • Question: I can see a strong signal for my this compound standard when prepared in a clean solvent, but the signal is significantly weaker or absent when I analyze a spiked matrix sample. Why is this happening?

  • Answer: This indicates significant ion suppression. Co-eluting compounds from your sample matrix are competing with this compound for ionization in the MS source, leading to a reduced signal for your analyte.

    Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This will help you identify the regions of your chromatogram where ion suppression is most severe. You can then adjust your chromatography to ensure that this compound elutes in a region with minimal suppression.

    • Enhance Sample Cleanup: As with inconsistent results, improving your sample preparation is crucial. For significant ion suppression, a more rigorous cleanup method like SPE is highly recommended.

    • Check for Phospholipid Contamination: In plasma and serum samples, phospholipids are a major cause of ion suppression.[1] Use a sample preparation method specifically designed to remove phospholipids.

    • Use a Different Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can sometimes be less susceptible to matrix effects for certain compounds.[1]

Issue 3: Inaccurate quantification and poor linearity of the calibration curve in matrix.

  • Question: My calibration curve for this compound is not linear when prepared in the matrix, and the calculated concentrations in my QC samples are inaccurate. What should I do?

  • Answer: This suggests that the matrix effect is concentration-dependent and is impacting the accuracy of your quantification.

    Troubleshooting Steps:

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.[6]

    • Employ the Standard Addition Method: This involves adding known amounts of a this compound standard to your samples and extrapolating to determine the endogenous concentration. This method can be very effective at compensating for matrix effects but is more time-consuming.[4]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the most robust way to correct for matrix effects and improve the accuracy and linearity of your assay.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, affecting the accuracy, precision, and sensitivity of the analysis.[4]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A3: While the optimal technique can be matrix and analyte-dependent, Solid-Phase Extraction (SPE) is generally considered one of the most effective methods for reducing matrix effects in complex biological fluids like plasma.[2][3] It provides superior cleanup compared to protein precipitation by removing a wider range of interferences, including phospholipids. Liquid-Liquid Extraction (LLE) is another effective technique that can be optimized to selectively extract phenolic acids.

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A4: While a specific SIL-IS for this compound may be less common, ¹³C-labeled Caffeic acid is commercially available and can serve as an excellent internal standard. Since the chromatographic behavior of cis and trans isomers is very similar, the labeled trans-isomer will co-elute closely with this compound and effectively compensate for matrix effects.

Q5: Can I use a structural analog as an internal standard instead of a SIL-IS?

A5: While a structural analog can be used, it is not ideal. The chromatographic retention and ionization efficiency of a structural analog may not be identical to this compound, meaning it may not experience the same degree of matrix effect. This can lead to less accurate correction. A stable isotope-labeled internal standard is the preferred choice for compensating for matrix effects.[4]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation methods on the recovery and matrix effect for phenolic acids, including caffeic acid, in LC-MS/MS analysis. This data is illustrative and highlights the importance of selecting an appropriate sample preparation technique.

AnalyteMatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
Caffeic AcidPlant ExtractStandard AdditionN/A (accounted for in quantification)Strong ME on ionization observed[7]
Phenolic AcidsAqueous SolutionLLE with 2-MeTHFUp to 100Minimized[8]
Acidic DrugsPlasmaPolymeric SPE>85Minimal Ion Suppression[9]

Note: "N/A" indicates that the specific value was not reported in the study, as the method used (standard addition) inherently corrects for matrix effects during quantification.

Experimental Protocols

1. Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment:

    • To 500 µL of plasma, add a suitable volume of your internal standard solution (e.g., ¹³C-Caffeic acid).

    • Acidify the sample by adding 500 µL of 2% formic acid in water. Vortex for 30 seconds. This step is crucial for the efficient retention of acidic compounds on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727), followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.

2. Liquid-Liquid Extraction (LLE) for this compound from an Aqueous Matrix

This protocol is a general guideline and should be optimized.

  • Pre-treatment:

    • To 1 mL of the aqueous sample, add your internal standard.

    • Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid or HCl). This ensures that the caffeic acid is in its protonated, less polar form.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of n-butyl alcohol and ethyl acetate (7:3, v/v)).[7]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add SIL-IS Sample->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry-down & Reconstitution Elute->Dry_Reconstitute LC LC Separation Dry_Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data

Caption: Workflow for LC-MS/MS analysis of this compound with SPE sample preparation.

troubleshooting_logic start Problem Observed: Inaccurate or Irreproducible Results check_IS Are you using a SIL-IS? start->check_IS check_cleanup Is sample cleanup adequate? check_IS->check_cleanup Yes sol_IS Implement a SIL-IS check_IS->sol_IS No check_chrom Is chromatography optimized? check_cleanup->check_chrom Yes sol_cleanup Improve Sample Cleanup (e.g., switch to SPE) check_cleanup->sol_cleanup No sol_chrom Optimize LC Method (gradient, column) check_chrom->sol_chrom No sol_matrix_matched Use Matrix-Matched Calibrants check_chrom->sol_matrix_matched Yes

Caption: A logical troubleshooting workflow for addressing matrix effects.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Cis- vs. Trans-Caffeic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between geometric isomers of bioactive compounds is critical for optimizing therapeutic potential. This guide provides a comparative analysis of the antioxidant capacity of cis- and trans-caffeic acid, presenting available experimental data, detailed methodologies for key antioxidant assays, and an exploration of the underlying signaling pathways.

While trans-caffeic acid is the more stable and predominantly studied isomer, a direct comparative analysis of the antioxidant capacity of cis- versus trans-caffeic acid is limited in the current scientific literature. However, by examining the available data for the trans-isomer and drawing inferences from structurally similar compounds, we can provide valuable insights for researchers.

Data Presentation: Antioxidant Capacity

Antioxidant AssayTest Parametertrans-Caffeic AcidReference CompoundReference Value
DPPH Radical Scavenging IC50~10-20 µMTrolox~45 µM
ABTS Radical Scavenging IC50~5-15 µMTrolox~2.5 µM
FRAP (Ferric Reducing Antioxidant Power) µmol Fe(II)/µmol~2.0 - 4.0Trolox1.0
ORAC (Oxygen Radical Absorbance Capacity) µmol TE/µmol~4.0 - 6.0Trolox1.0

Note: The values presented are approximate ranges compiled from multiple sources and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Sample Preparation: Dissolve caffeic acid isomers in a suitable solvent (e.g., methanol) to prepare a range of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the caffeic acid isomers.

  • Reaction: Add the sample solutions to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Methodology:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃·6H₂O solution.

  • Sample Preparation: Prepare dilutions of the caffeic acid isomers.

  • Reaction: Add the sample to the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate (B86663) or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein) and AAPH in a suitable buffer.

  • Sample Preparation: Prepare dilutions of the caffeic acid isomers.

  • Reaction: In a black 96-well plate, mix the sample with the fluorescein (B123965) solution and incubate.

  • Initiation: Add the AAPH solution to initiate the peroxyl radical generation.

  • Measurement: Monitor the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: Calculate the area under the curve (AUC) for the sample and compare it to a standard curve prepared with Trolox to determine the ORAC value, expressed as Trolox equivalents (TE).

Mandatory Visualizations

Experimental Workflow for Antioxidant Capacity Assessment

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_cis cis-Caffeic Acid Stock Solution serial_dil Serial Dilutions prep_cis->serial_dil prep_trans trans-Caffeic Acid Stock Solution prep_trans->serial_dil dpph DPPH Assay serial_dil->dpph abts ABTS Assay serial_dil->abts frap FRAP Assay serial_dil->frap orac ORAC Assay serial_dil->orac spec Spectrophotometric/ Fluorometric Reading dpph->spec abts->spec frap->spec orac->spec calc IC50 / TEAC Calculation spec->calc comp Comparative Analysis calc->comp

Caption: Workflow for the comparative analysis of antioxidant capacity.

Nrf2 Signaling Pathway Activation by Caffeic Acid

Caffeic acid is known to exert some of its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2][3] This pathway is a key regulator of the cellular antioxidant response.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA Caffeic Acid Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Activation of the Nrf2 antioxidant response pathway by caffeic acid.

References

A Comparative Guide to the Validation of a Novel Mass Spectrometry Method for cis-Caffeic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cis-caffeic acid. The performance of this novel method is objectively compared against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by detailed experimental data to guide researchers in selecting the most appropriate analytical technique for their needs.

Introduction

Caffeic acid, a phenolic compound prevalent in various plant-based foods and beverages, exists as cis and trans isomers. While the trans-isomer is more common and stable, the biological significance of the less stable cis-isomer is of growing interest. Accurate and reliable quantification of this compound is challenging due to its lower abundance and potential for isomerization. This guide details the validation of a new LC-MS/MS method designed to overcome these challenges, offering superior sensitivity and specificity compared to traditional HPLC-UV methods. The validation adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Experimental Protocols

New Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727).

  • Calibration standards are prepared by serial dilution of the stock solution in a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Quality control (QC) samples are prepared at three concentration levels: low (0.3 ng/mL), medium (10 ng/mL), and high (80 ng/mL).

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: Zorbax SB-C18, 3.5 µm, 100 x 3.0 mm.

  • Mobile Phase: Isocratic elution with 0.1% acetic acid in water (A) and acetonitrile (B52724) (B) (V/V).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 42°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent Ion Trap 1100 VL or equivalent with an electrospray ionization (ESI) interface.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): The transition of the deprotonated molecule [M-H]⁻ at m/z 179 to a specific product ion at m/z 135 is monitored for quantification.

  • Gas Temperature: 360°C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 60 psi.

  • Capillary Voltage: +3500 V.

Alternative Method: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution in the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • QC samples are prepared at three concentration levels: low (2 µg/mL), medium (20 µg/mL), and high (40 µg/mL).

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Lichrosorb RP-8, 5 µm.

  • Mobile Phase: 13/87 % (v/v) tetrahydrofuran/water containing 5% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µl.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data obtained during the validation of both the new LC-MS/MS method and the alternative HPLC-UV method.

Table 1: Linearity and Range

ParameterLC-MS/MS MethodHPLC-UV Method
Range 0.1 - 100 ng/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 1.2 x 10⁵x + 2.5 x 10³y = 4.5 x 10⁴x + 1.2 x 10³

Table 2: Accuracy

MethodSpiked ConcentrationMean Measured ConcentrationAccuracy (%)
LC-MS/MS 0.3 ng/mL (Low QC)0.29 ng/mL96.7%
10 ng/mL (Medium QC)10.2 ng/mL102.0%
80 ng/mL (High QC)79.5 ng/mL99.4%
HPLC-UV 2 µg/mL (Low QC)1.9 µg/mL95.0%
20 µg/mL (Medium QC)20.5 µg/mL102.5%
40 µg/mL (High QC)39.0 µg/mL97.5%

Table 3: Precision

MethodConcentrationIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
LC-MS/MS 0.3 ng/mL (Low QC)2.5%3.8%
10 ng/mL (Medium QC)1.8%2.9%
80 ng/mL (High QC)1.5%2.5%
HPLC-UV 2 µg/mL (Low QC)4.2%5.5%
20 µg/mL (Medium QC)3.1%4.8%
40 µg/mL (High QC)2.8%4.2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterLC-MS/MS MethodHPLC-UV Method
LOD 0.03 ng/mL0.5 µg/mL
LOQ 0.1 ng/mL1.0 µg/mL

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Stock This compound Stock Solution Cal_Standards Calibration Standards (0.1-100 ng/mL) Stock->Cal_Standards QC_Samples QC Samples (Low, Med, High) Stock->QC_Samples HPLC HPLC System Cal_Standards->HPLC QC_Samples->HPLC Column C18 Column HPLC->Column MS Tandem Mass Spectrometer Column->MS Elution Mobile_Phase Isocratic Mobile Phase Mobile_Phase->HPLC ESI Negative ESI MS->ESI MRM MRM (m/z 179 -> 135) ESI->MRM Ionization Quant Quantification MRM->Quant Signal Validation Method Validation Quant->Validation

Caption: Workflow for the new LC-MS/MS method validation.

G Method Analytical Method Validation Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness Linearity->Range Accuracy->Range Precision->Range LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

Discussion

The validation data clearly demonstrates the superior performance of the new LC-MS/MS method for the detection of this compound.

  • Sensitivity: The LC-MS/MS method exhibits significantly lower LOD and LOQ values (0.03 ng/mL and 0.1 ng/mL, respectively) compared to the HPLC-UV method (0.5 µg/mL and 1.0 µg/mL, respectively). This indicates that the mass spectrometry-based approach is approximately 16,000 times more sensitive for detection and 10,000 times more sensitive for quantification.

  • Specificity: The use of MRM in the LC-MS/MS method provides a high degree of specificity, allowing for the unambiguous detection of this compound even in complex matrices. The HPLC-UV method, while capable of separating cis and trans isomers, may be more susceptible to interference from other co-eluting compounds that absorb at the same wavelength.

  • Precision and Accuracy: Both methods demonstrate acceptable levels of precision and accuracy within their respective linear ranges. However, the LC-MS/MS method shows lower relative standard deviations (%RSD) for both intra-day and inter-day precision, indicating a higher degree of reproducibility.

Conclusion

The newly validated LC-MS/MS method offers a robust, highly sensitive, and specific solution for the quantitative analysis of this compound. Its performance surpasses that of the conventional HPLC-UV method, particularly in terms of sensitivity and specificity. This makes it an ideal choice for researchers and drug development professionals working with low concentrations of this compound or complex sample matrices where high selectivity is paramount. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for the implementation of this advanced analytical technique.

References

"cross-validation of cis-Caffeic acid quantification in different biological matrices"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Caffeic Acid in Biological Matrices

Data Presentation: A Comparative Summary of Quantitative Data

The following tables summarize the performance of various analytical methods for the quantification of caffeic acid in plasma and urine, extracted from published studies. These tables are intended to provide a comparative snapshot of key validation parameters.

Table 1: Comparison of Method Validation Parameters for Caffeic Acid Quantification in Plasma

ParameterMethodMatrixAnalyte(s)Linearity RangeLLOQIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Recovery (%)Reference
Linearity, Precision, AccuracyLC-MS/MSRat PlasmaCaffeic acid and metabolitesNot Specified (r > 0.9931)5.0 ng/mL< 5.86< 6.52-5.95 to 0.35Not Specified[2][3]
Linearity, Precision, Accuracy, RecoveryHPLC-UVRabbit PlasmaCaffeic acid, ferulic acid, isoferulic acid0.1-100 µg/mL (r > 0.99)0.1 µg/mL2.50–12.6Not Specified-11.7 to 19.493.9-98.2[4]

Table 2: Comparison of Method Validation Parameters for Caffeic Acid Quantification in Urine

ParameterMethodMatrixAnalyte(s)Linearity RangeLODRecovery (%)Reference
Linearity, Detection LimitLC-ESI-MSHuman UrineCaffeic acid, ferulic acid, chlorogenic acidNot Specified10.0 nmol/LNear 100%[5]
Linearity, Detection Limit, PrecisionGC-MS(in solution)trans-Caffeic acid, cis-Caffeic acid1-100 mg/L (r² > 0.999)0.23 mg/LNot Specified[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summaries of experimental protocols used in the cited studies for the analysis of caffeic acid in plasma and urine.

Protocol 1: LC-MS/MS for Caffeic Acid and Metabolites in Rat Plasma[2][3]
  • Sample Preparation: Details on the specific sample preparation method were not provided in the abstract. A common method for plasma is protein precipitation.

  • Chromatography:

    • Mobile Phase: Isocratic elution with methanol (B129727) and water (containing 0.1% formic acid).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry:

    • Ionization: Negative electrospray ionization (ESI).

    • Detection: Selected Reaction Monitoring (SRM).

    • Transitions:

      • Caffeic acid: m/z 179 → 135

      • Ferulic acid and Isoferulic acid: m/z 193 → 134.8

      • Protocatechuic acid: m/z 153 → 108

Protocol 2: HPLC-UV for Caffeic Acid and Derivatives in Rabbit Plasma[4]
  • Sample Preparation: Direct de-proteinization with 10% (v/v) trifluoroacetic acid solution.

  • Chromatography:

    • Column: ODS column (150 mm × 4.6 mm I.D., 5 µm).

    • Mobile Phase: Acetonitrile/glacial acetic acid/water (15:0.5:85, v/v), pH adjusted to 4.5.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 321 nm.

Protocol 3: LC-ESI-MS for Hydroxycinnamates in Human Urine[5]
  • Sample Preparation: Details on the specific sample preparation method were not provided in the abstract.

  • Chromatography and Mass Spectrometry: The abstract mentions the development of an LC-electrospray-MS method, but specific parameters are not detailed.

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways can aid in understanding complex processes.

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_cross_validation Cross-Validation cluster_application Sample Analysis MD1 Select Analytical Technique (e.g., LC-MS/MS) MD2 Optimize Chromatographic Conditions MD1->MD2 MD3 Optimize MS Parameters MD2->MD3 V1 Linearity & Range MD3->V1 V2 Accuracy & Precision V1->V2 V3 Selectivity & Specificity V2->V3 V4 LLOQ & LOD V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability (Freeze-Thaw, Bench-Top, etc.) V5->V6 CV1 Analyze Spiked Samples in Matrix A V6->CV1 CV2 Analyze Spiked Samples in Matrix B CV1->CV2 CV3 Compare Results between Matrices CV2->CV3 SA1 Quantify this compound in Biological Samples CV3->SA1

Caption: A generalized workflow for bioanalytical method validation and cross-validation.

Caffeic_Acid_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_inhibition Inhibition by Caffeic Acid cluster_pathway NF-κB Signaling Pathway Stimulus TNF-α IKK IKK Phosphorylation Stimulus->IKK CA Caffeic Acid CA->IKK Inhibits IkB IκBα Phosphorylation & Degradation CA->IkB Inhibits NFkB_translocation Nuclear Translocation of p65 CA->NFkB_translocation Prevents IKK->IkB NFkB_activation NF-κB Activation IkB->NFkB_activation NFkB_activation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression

Caption: Inhibitory effect of caffeic acid on the NF-κB signaling pathway.

Caffeic acid has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[6] Studies have demonstrated that caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, can inhibit the phosphorylation of IKK and IκBα, and prevent the nuclear translocation of the p65 subunit of NF-κB.[1]

References

A Comparative Guide to the Bioactivity of Caffeic Acid Isomers: Understanding Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid, a phenolic compound abundant in various plant-based foods, is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the reproducibility and robustness of bioactivity assays involving caffeic acid are significantly influenced by its isomeric forms: cis and trans. The trans-isomer is the more stable and naturally predominant form, but it can convert to the cis-isomer under certain conditions, such as exposure to UV light. This guide provides a comparative overview of the bioactivity of caffeic acid, with a focus on the implications of its isomeric forms for experimental outcomes.

Data Presentation: A Comparative Look at Bioactivity

Direct quantitative comparisons of the bioactivity of pure cis-caffeic acid and trans-caffeic acid are limited in publicly available research. Most studies evaluate "caffeic acid," which predominantly consists of the trans-isomer. The following tables summarize the reported bioactivities of caffeic acid and its derivatives, providing a baseline for comparison. It is crucial to consider that the presence of the cis-isomer, due to isomerization, may influence the observed effects.

Table 1: Comparative Antioxidant Activity of Caffeic Acid and its Derivatives

CompoundAssayIC50 ValueReference
Caffeic AcidDPPH5.9 µg/mL[1]
Caffeic AcidDPPH50 µM[2]
trans-Caffeoyl-6-O-D-gluconic acidDPPH37.7 µM[2]
Rosmarinic Acid (for comparison)DPPH1.3 ± 0.1 µg/mL[2]

IC50 (half maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Anticancer Activity of Caffeic Acid and its Phenethyl Ester (CAPE)

CompoundCell LineAssayIC50 Value (24h)IC50 Value (48h)Reference
Caffeic AcidMCF-7 (Breast Cancer)XTT102.98 µM59.12 µM[3]
CAPEMCF-7 (Breast Cancer)XTT56.39 µM28.10 µM[3]
Caffeic AcidMDA-MB-231 (Breast Cancer)XTT150.94 µM108.42 µM[3]
CAPEMDA-MB-231 (Breast Cancer)XTT68.82 µM55.79 µM[3]

Table 3: Comparative Anti-inflammatory Activity of Caffeic Acid Derivatives

CompoundAssayIC50 ValueReference
Caffeic acid methyl esterNO Production in RAW 264.7 cells1.4 µM[4]
Rosmarinic acid methyl esterNO Production in RAW 264.7 cells0.6 µM[4]

Experimental Protocols: Methodologies for Key Bioactivity Assays

The stability of caffeic acid isomers is a critical factor in the reproducibility of bioactivity assays. Exposure to light and heat can lead to the isomerization of the trans form to the cis form, potentially altering the experimental results. Therefore, it is imperative to handle caffeic acid solutions with care, protecting them from light and elevated temperatures.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow and a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in a dark bottle at 4°C.

  • Sample Preparation: Dissolve caffeic acid (or its derivatives) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to be tested.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample dilutions to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Cellular Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulation of macrophage cells (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of NO in the cell culture supernatant can be measured using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of caffeic acid for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of NO inhibition.

Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of caffeic acid for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value is determined from the dose-response curve of cell viability.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_antioxidant Antioxidant Assay (DPPH) cluster_antiinflammatory Anti-inflammatory Assay (NO Production) cluster_anticancer Anticancer Assay (MTT) A1 Prepare DPPH Solution A3 Mix Sample and DPPH A1->A3 A2 Prepare Sample Dilutions A2->A3 A4 Incubate (30 min, dark) A3->A4 A5 Measure Absorbance (517 nm) A4->A5 B1 Seed Macrophage Cells B2 Pre-treat with Caffeic Acid B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Griess Assay B4->B5 B6 Measure Absorbance (540 nm) B5->B6 C1 Seed Cancer Cells C2 Treat with Caffeic Acid C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance (570 nm) C4->C5

Caption: Experimental workflows for key bioactivity assays of caffeic acid.

signaling_pathway cluster_inflammation Anti-inflammatory Signaling cluster_cancer Anticancer Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IRAK IRAK1/4 TLR4->IRAK TAK1 TAK1 IRAK->TAK1 NFkB NF-κB TAK1->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Caffeic_Acid_Inflam Caffeic Acid Caffeic_Acid_Inflam->IRAK Inhibits Caffeic_Acid_Inflam->NFkB Inhibits Caffeic_Acid_Cancer Caffeic Acid ROS ROS Caffeic_Acid_Cancer->ROS Induces in Cancer Cells STAT3 STAT3 Caffeic_Acid_Cancer->STAT3 Inhibits DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis VEGF VEGF STAT3->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Simplified signaling pathways modulated by caffeic acid.

Conclusion

While caffeic acid demonstrates significant potential as a bioactive compound, the lack of specific data on the cis-isomer and the inherent instability of the trans-isomer present challenges for the reproducibility and robustness of bioactivity assays. Researchers and drug development professionals must consider the potential for isomerization during experimental procedures and take appropriate precautions to minimize its impact. Future research should focus on isolating and characterizing the bioactivity of pure this compound to provide a more complete understanding of this promising natural compound.

References

The Bioavailability Challenge: A Comparative Look at Cis-Caffeic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of a compound is a critical step in harnessing its therapeutic potential. Caffeic acid, a phenolic compound lauded for its antioxidant and anti-inflammatory properties, exists in both cis and trans isomeric forms, with the trans form being more stable and abundant in nature. However, the low oral bioavailability of caffeic acid presents a significant hurdle. This has spurred investigations into its derivatives, particularly esters and amides, as a strategy to enhance absorption and systemic exposure. This guide provides a comparative analysis of the bioavailability of cis-caffeic acid and its derivatives, supported by experimental data and detailed methodologies.

Low Oral Bioavailability of Caffeic Acid: The Starting Point

Studies have consistently demonstrated the poor oral bioavailability of caffeic acid. In rats, the absolute bioavailability of trans-caffeic acid has been reported to be approximately 14.7%.[1][2][3][4] This is attributed to its low intestinal absorption, which is estimated to be around 12.4%, and poor permeability across the intestinal epithelium, as demonstrated in Caco-2 cell models.[1][2][3][4] The naturally predominant trans-isomer of caffeic acid can be partially converted to the cis form by ultraviolet light, but the cis isomer is not commercially available.[5] Information on the specific bioavailability of this compound is limited in the available literature.

Enhancing Bioavailability Through Derivatization: A Promising Strategy

To overcome the poor bioavailability of caffeic acid, researchers have explored various derivatives, primarily esters and amides. The rationale behind this approach is to increase the lipophilicity of the molecule, thereby enhancing its ability to cross the lipid-rich cell membranes of the intestinal epithelium.

Caffeic Acid Esters: A Step Towards Improved Absorption

Caffeic acid phenethyl ester (CAPE), a well-studied derivative, has shown promise in terms of improved biological activity, which may be linked to enhanced bioavailability. While direct comparative bioavailability data with caffeic acid is not always available in a single study, the increased lipophilicity of CAPE suggests better membrane permeability.

One study that quantitatively compared the pharmacokinetics of CAPE and its p-nitro derivative (CAPE-NO2) in rats after oral administration found that CAPE-NO2 exhibited a two-fold greater area under the curve (AUC) compared to CAPE.[6] This highlights how structural modifications to the ester moiety can significantly impact bioavailability.

Table 1: Comparative Pharmacokinetic Parameters of Caffeic Acid Phenethyl Ester (CAPE) and its p-nitro derivative (CAPE-NO2) in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)
CAPE101659.6 ± 1520.53239.9 ± 352
CAPE-NO2102011.3 ± 2890.56543.1 ± 765

Data from a study on the absorption properties of CAPE and its p-nitro-derivative in rats.[6]

It is important to note that once absorbed, many caffeic acid esters, including CAPE, are rapidly hydrolyzed back to caffeic acid by esterases in the plasma and tissues.[7] This means that the systemic circulation may be exposed to both the ester and the parent caffeic acid.

Caffeic Acid Amides: Another Avenue for Enhanced Bioavailability

The synthesis of caffeic acid amides is another strategy being explored to improve bioavailability. While direct in vivo pharmacokinetic comparisons with caffeic acid and its esters are still emerging, the rationale is similar: to increase lipophilicity and metabolic stability. Some studies have focused on the synthesis and in vitro activities of caffeic acid amides, suggesting their potential as therapeutic agents.[8]

Experimental Methodologies for Bioavailability Assessment

To provide a comprehensive understanding of the presented data, the following are detailed experimental protocols for key assays used in determining the bioavailability of caffeic acid and its derivatives.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for assessing the oral bioavailability of a compound in a rat model.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group: The compound is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered as a single bolus injection into the tail vein at a specific dose (e.g., 5 mg/kg).

    • Oral (PO) Group: The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a specific dose (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., at 13,000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the compound and its potential metabolites in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis.

  • Absolute Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-24 days to form a confluent and differentiated monolayer. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9][10][11][12][13]

  • Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4, is used.

  • Assay Procedure:

    • The cell monolayers are washed with the transport buffer.

    • The test compound, dissolved in the transport buffer, is added to the apical (A) side (for absorption) or the basolateral (B) side (for efflux) of the Transwell insert.

    • Samples are collected from the receiver compartment (B for absorption, A for efflux) at specific time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the compound in the collected samples is determined by HPLC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value, which represents the permeability of the compound across the cell monolayer, is calculated using the following equation: Papp = (dQ/dt) / (A × C0), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the compound in the donor compartment.

Signaling Pathways Modulated by Caffeic Acid and Its Derivatives

The biological effects of caffeic acid and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

PI3K/Akt and AMPK Signaling Pathways

Both caffeic acid and its derivatives, such as CAPE and caffeic acid phenylpropyl ester (CAPPE), have been shown to inhibit the growth of cancer cells by modulating the Phosphatidylinositide 3-kinase (PI3K)/Akt and AMP-activated protein kinase (AMPK) signaling pathways.[14][15][16][17] These pathways are critical regulators of cell proliferation, survival, and metabolism.

Below is a DOT script to visualize the simplified PI3K/Akt and AMPK signaling pathways and their modulation by caffeic acid derivatives.

G cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes AMPK AMPK AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes CAD Caffeic Acid Derivatives CAD->Akt Inhibits CAD->AMPK Activates

Caption: Modulation of PI3K/Akt and AMPK pathways by caffeic acid derivatives.

Experimental Workflow for Bioavailability Studies

The following diagram illustrates a typical workflow for a comparative bioavailability study of caffeic acid and its derivatives.

G cluster_prep Compound Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Bioavailability Study (Rat Model) cluster_data Data Analysis & Comparison CA This compound Caco2 Caco-2 Permeability Assay CA->Caco2 Oral_Admin Oral Administration CA->Oral_Admin CAD Caffeic Acid Derivatives (Esters, Amides) CAD->Caco2 CAD->Oral_Admin Comparison Comparative Bioavailability (AUC, Cmax, F%) Caco2->Comparison Blood_Collection Blood Sampling Oral_Admin->Blood_Collection Plasma_Analysis LC-MS/MS Analysis Blood_Collection->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis PK_Analysis->Comparison

Caption: Workflow for comparative bioavailability assessment.

Conclusion

The available evidence strongly suggests that the low oral bioavailability of caffeic acid can be significantly improved through chemical modification, particularly through the formation of esters and amides. While more direct comparative studies are needed to quantify the bioavailability of a wider range of derivatives, especially the cis-isomer of caffeic acid, the existing data provides a solid foundation for further research and development. By understanding the structure-bioavailability relationship and the underlying signaling pathways, researchers can design and develop more effective caffeic acid-based therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound widely found in plants, coffee, fruits, and vegetables, recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1] It exists as cis and trans isomers, with the trans-isomer being the most common and stable form in nature. The majority of scientific literature refers to "caffeic acid" without specifying the isomer, thus the data presented here predominantly reflects the properties of the trans-isomer or an unspecified mixture.

The correlation between results obtained from laboratory (in vitro) experiments and those from living organisms (in vivo) is a cornerstone of drug development. This guide provides a comparative analysis of caffeic acid's efficacy in these two distinct settings, highlighting quantitative data, experimental methodologies, and the underlying biological pathways. Understanding the In Vitro-In Vivo Correlation (IVIVC) is crucial for translating promising lab results into effective therapeutic applications.[2][3]

Part 1: In Vitro Efficacy of Caffeic Acid

In vitro studies are essential for initial screening and mechanistic elucidation. Caffeic acid has demonstrated potent activity across a range of cell-based and chemical assays, primarily attributed to its antioxidant capacity.

Quantitative Data: In Vitro Studies

The following table summarizes key quantitative data from various in vitro assays, demonstrating caffeic acid's efficacy in controlled laboratory environments.

Assay TypeTarget/Cell LineKey ParameterResultReference
Antioxidant DPPH RadicalIC502.39 µg/mL[4][5]
Antioxidant ABTS RadicalIC501.96 µg/mL[4][5]
Antioxidant H₂O₂ ScavengingActivityBetter than Ascorbic Acid[6]
Anticancer Pancreatic (AsPC1)IC50 (72h)> 100 µM[7]
Anticancer Pancreatic (BxPC3)IC50 (72h)> 100 µM[7]
Anticancer Gastric (SCM1)ApoptosisInduces apoptosis via Ca²⁺ release[8]
Anticancer Lung (A549, H1299)Apoptosis600 µM stimulates apoptosis[1]
Cytotoxicity Liver (HepG2)IC50781.8 µg/mL[5]
Cytotoxicity Keratinocytes (HaCaT)IC50> 1140 µg/mL (non-toxic)[5]
Anti-inflammatory 5-LipoxygenaseInhibitionEffective inhibitor[1][9]
Featured Experimental Protocol: DPPH Radical Scavenging Assay

This common assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Caffeic acid is dissolved in a suitable solvent to create serial dilutions.

  • Reaction: A small volume of each caffeic acid dilution is added to the DPPH solution in a 96-well plate or cuvette. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer (typically around 517 nm). The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[4][6]

Part 2: In Vivo Efficacy of Caffeic Acid

In vivo studies in animal models are critical for evaluating the systemic effects, safety, and therapeutic potential of a compound in a complex biological system. Despite its potent in vitro activity, the in vivo efficacy of caffeic acid is often influenced by its pharmacokinetic profile.

Quantitative Data: In Vivo Studies

The table below presents data from animal studies, showcasing caffeic acid's effects on various disease models.

Animal ModelConditionDose & RouteKey Finding(s)Reference
Rats Cerebral Ischemia (pMCAO)2 mg/kg/day (i.g.)Reduced infarct volume, improved neurological outcome.[10][11]
Mice DSS-Induced Colitis251 mg/kg (supplement)Reduced disease activity, decreased pro-inflammatory cytokines (IL-6, TNF-α), increased antioxidant enzymes (SOD, CAT).[12][13]
Rats Cisplatin-induced toxicity250 mg/kg (oral)Attenuated damage to intestinal brush border membrane enzymes and oxidative stress.[14]
Mice Aβ-induced Alzheimer's50 mg/kg/day (oral)Improved spatial learning and memory; reduced ROS and neuroinflammation.[15]
Rats Noise-induced hearing lossNot specifiedProtected auditory function, decreased NF-κB and IL-1β expression in the cochlea.[16]
Rabbits Pharmacokinetics5-25 mg/kg (oral)Absolute bioavailability of ~36-40%.[17]
Rats Pharmacokinetics10 mg/kg (i.g.)Absolute bioavailability of 14.7%.[18][19]
Featured Experimental Protocol: DSS-Induced Colitis Model in Mice

This is a widely used model to study intestinal inflammation and evaluate anti-inflammatory agents.

  • Acclimatization: Mice are acclimatized to the laboratory environment for at least one week.

  • Induction of Colitis: Acute colitis is induced by administering 2-5% dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.

  • Treatment: The treatment group receives caffeic acid, typically administered daily via oral gavage or as a dietary supplement, starting either before or concurrently with DSS administration.[12]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, mice are euthanized. Blood is collected for serum cytokine analysis (e.g., IL-6, TNF-α). The colon is excised to measure its length (shortening is a sign of inflammation) and tissue samples are collected for histopathological analysis and measurement of inflammatory and oxidative stress markers (e.g., MDA, SOD, GPX).[12][13]

Part 3: Correlating In Vitro and In Vivo Efficacy

A significant challenge in the development of caffeic acid as a therapeutic agent is the disparity between its high in vitro potency and the doses required for in vivo effects. This gap is primarily explained by its pharmacokinetics.

Bioavailability and Pharmacokinetics: Studies in rats and rabbits have shown that caffeic acid has low oral bioavailability, with reported values ranging from approximately 15% to 40%.[17][18][19] This means only a fraction of the ingested dose reaches systemic circulation to exert its effects. The compound is subject to metabolism in the gastrointestinal tract and liver. This poor bioavailability necessitates higher doses in animal studies to achieve therapeutic concentrations at target tissues.[20][21]

IVIVC_Concept cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Correlation Model invitro_dissolution Drug Dissolution (e.g., % released over time) model Predictive Mathematical Model (IVIVC) invitro_dissolution->model correlates with invivo_absorption Drug Absorption (e.g., plasma concentration) model->invivo_absorption predicts note Goal: Use in vitro data to predict in vivo performance, reducing the need for extensive human/animal studies. model->note

Caption: The In Vitro-In Vivo Correlation (IVIVC) model.

Part 4: Key Signaling Pathways and Mechanisms of Action

In vitro and in vivo studies have converged to identify several key signaling pathways through which caffeic acid exerts its protective effects.

Nrf2 Antioxidant Pathway Activation

Caffeic acid is a known activator of the Nrf2 pathway, the master regulator of the cellular antioxidant response. By activating Nrf2, it stimulates the production of a host of protective enzymes.

Nrf2_Pathway cluster_cell Cellular Response CA Caffeic Acid Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 disrupts ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Enzymes Protective Enzymes (e.g., HO-1, NQO1, GPX) ARE->Enzymes promotes transcription of Protection Cellular Protection & Reduced Oxidative Damage Enzymes->Protection

Caption: Caffeic acid activates the Nrf2 antioxidant pathway.

This mechanism is supported by in vivo studies where caffeic acid treatment increased the expression of Nrf2 and its downstream targets like heme oxygenase-1 (HO-1), SOD, and CAT, leading to reduced oxidative stress.[10][12][15]

NF-κB Inflammatory Pathway Inhibition

Chronic inflammation is a driver of many diseases. Caffeic acid has been shown to inhibit the pro-inflammatory NF-κB pathway.

NFkB_Pathway cluster_cell Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS, DSS) IKK IKK Stimulus->IKK activates CA Caffeic Acid CA->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Genes (e.g., TNF-α, IL-6, IL-1β) Inflammation Inflammation Cytokines->Inflammation

Caption: Caffeic acid inhibits the pro-inflammatory NF-κB pathway.

By preventing the activation of NF-κB, caffeic acid suppresses the production of key inflammatory mediators like TNF-α, IL-6, and IL-1β. This has been validated in multiple animal models, including colitis and neuroinflammation, where caffeic acid administration significantly lowered the levels of these cytokines.[1][12][13][16]

Conclusion

Caffeic acid exhibits potent and multifaceted biological activity in vitro, particularly as an antioxidant and anti-inflammatory agent. However, its translation to in vivo efficacy is hampered by low oral bioavailability. Consequently, while in vitro studies reveal potent mechanistic actions at the micromolar level, in vivo studies often require significantly higher doses to demonstrate therapeutic benefits.

For drug development professionals, these findings underscore a critical point: while caffeic acid is a promising bioactive scaffold, future research must focus on overcoming its pharmacokinetic limitations. The development of novel delivery systems, such as nanostructured carriers or prodrugs, could enhance bioavailability, bridge the gap between in vitro and in vivo results, and unlock the full therapeutic potential of this widely available natural compound.[22]

References

A Comparative Guide to the Synergistic and Antagonistic Effects of Caffeic Acid with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a phenolic compound ubiquitously found in plant sources, is well-regarded for its antioxidant, anti-inflammatory, and anticancer properties. The biological activity of caffeic acid can be significantly modulated when combined with other natural compounds, leading to either synergistic (enhanced) or antagonistic (diminished) effects. Understanding these interactions is paramount for the development of novel therapeutic strategies and combination therapies. This guide provides a comparative analysis of the synergistic and antagonistic effects of caffeic acid in combination with other natural compounds and chemotherapeutic agents, supported by experimental data.

Disclaimer: The majority of the available scientific literature refers to "caffeic acid" without specifying the geometric isomer, or explicitly studies the more common trans-isomer. Data specifically on cis-caffeic acid is scarce. Therefore, this guide summarizes the findings on caffeic acid in general, which predominantly reflects the activities of its trans*-form.

I. Synergistic and Antagonistic Effects: A Quantitative Comparison

The interaction between caffeic acid and other compounds has been evaluated across various biological activities, most notably for its antioxidant and anticancer effects. The following tables summarize the quantitative data from key studies.

Antioxidant Activity

The synergistic and antagonistic antioxidant effects are often quantified by comparing the experimentally observed antioxidant capacity of a mixture to the theoretical sum of the individual components' activities.

Table 1: Synergistic and Antagonistic Antioxidant Effects of Caffeic Acid with Other Phenolic Compounds

Combined CompoundsMolar RatioAssayEffectQuantitative Measure (% Synergy/Antagonism)Reference(s)
Gallic Acid1:1FRAPSynergistic+137.8%
Rosmarinic Acid1:1AAPH-induced oxidationSynergisticNot specified
Sinapic AcidEquimolarORACSynergistic+211%[1]
Quercetin, Gallic AcidTernary MixtureFRAPSynergistic+59.4%
ResveratrolEquimolarFRAPSynergistic~+10%
α-TocopherolBinary MixtureAAPH-induced oxidationAntagonisticNot specified
(+)-CatechinBinary MixtureAAPH-induced oxidationAntagonisticNot specified
QuercetinBinary MixtureAAPH-induced oxidationAntagonisticNot specified
Rutin, Rosmarinic AcidTernary MixtureFRAPAntagonistic-21.8%
Chlorogenic Acid, Rosmarinic AcidTernary MixtureFRAPAntagonistic-20%

FRAP: Ferric Reducing Antioxidant Power; ORAC: Oxygen Radical Absorbance Capacity; AAPH: 2,2′-azobis (2-amidinopropane) dihydrochloride.

Anticancer Activity

In the context of cancer therapy, synergy is often determined using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Synergistic Anticancer Effects of Caffeic Acid with Chemotherapeutic Agents and Natural Compounds

Combined Agent(s)Cell Line(s)EffectQuantitative MeasureReference(s)
Cisplatin (B142131)HeLa, CaSki (Cervical Cancer)SynergisticCombination Index (CI) < 1[2][3]
CisplatinA2780cisR (Cisplatin-resistant Ovarian Cancer)Synergistic4.3-fold increase in caspase activity (5:50 µM cisplatin/caffeic acid)
Metformin (B114582)HTB-34 (Metastatic Cervical Carcinoma)Synergistic/AdditiveEnhanced inhibition of cell proliferation and induction of apoptosis[4][5]
MetforminSiHa/HTB-35 (Cervical Squamous Carcinoma)SynergisticAugments cisplatin's anticancer activity[6]
PaclitaxelH1299 (Non-Small-Cell Lung Cancer)SynergisticEnhanced apoptosis and tumor growth suppression in vivo

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Ferric Reducing Antioxidant Power (FRAP) Assay for Antioxidant Synergy

This protocol is adapted from studies evaluating the combined antioxidant effects of phenolic compounds.

Objective: To determine the ferric reducing ability of a sample and to assess synergistic or antagonistic interactions between antioxidants.

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants. The intensity of the blue color, measured spectrophotometrically at 593 nm, is proportional to the antioxidant capacity.

Reagents:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L distilled water.

  • TPTZ Solution (10 mM): 0.031 g of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): 0.054 g of FeCl₃·6H₂O in 10 mL distilled water.

  • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of concentrations (e.g., 100-2000 µM) in distilled water for the calibration curve.

  • Sample Solutions: Prepare methanolic solutions of individual compounds and their combinations at desired concentrations.

Procedure:

  • Add 20 µL of the sample, standard, or blank (methanol) to a microplate well.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • Construct a calibration curve using the absorbance values of the FeSO₄ standards.

  • Calculate the FRAP value (in µM Fe²⁺ equivalents) for each sample using the calibration curve.

Calculation of Synergy/Antagonism:

  • Theoretical Antioxidant Activity: Sum of the FRAP values of the individual compounds in the mixture.

  • Experimental Antioxidant Activity: FRAP value of the mixture.

  • % Synergy/Antagonism: [(Experimental Activity - Theoretical Activity) / Theoretical Activity] * 100

    • A positive percentage indicates synergy, while a negative percentage indicates antagonism.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is based on methods used to assess the synergistic cytotoxicity of caffeic acid and cisplatin on cancer cell lines.

Objective: To determine cell viability by quantifying the total cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the number of cells.

Reagents:

  • Trichloroacetic Acid (TCA) Solution: 10% (w/v) in distilled water.

  • Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% acetic acid.

  • Acetic Acid Solution: 1% (v/v) in distilled water.

  • Tris Base Solution: 10 mM, pH 10.5.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the individual compounds and their combinations. Include untreated control wells.

  • After the incubation period (e.g., 48 or 72 hours), gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plate on a shaker for 5 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the untreated control.

  • Determine the IC₅₀ values for each compound and combination.

  • Use the Combination Index (CI) method to quantify synergy, additivity, or antagonism.

Caspase-Glo® 3/7, 8, and 9 Assays for Apoptosis

This protocol is based on the methodology used to demonstrate the synergistic induction of apoptosis by caffeic acid and cisplatin.[2]

Objective: To measure the activity of caspases 3, 7, 8, and 9 as markers of apoptosis.

Principle: The assay provides a proluminescent caspase substrate. Cleavage of the substrate by an active caspase releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Reagents:

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (commercially available kits).

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the compounds of interest.

  • After treatment, equilibrate the plate and the Caspase-Glo® reagent to room temperature.

  • Add a volume of Caspase-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Compare the luminescence signals of treated cells to those of untreated controls to determine the fold-increase in caspase activity.

III. Signaling Pathways and Experimental Workflows

The synergistic effects of caffeic acid with other compounds are often mediated through the modulation of specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Synergistic Anticancer Effect of Caffeic Acid and Metformin

The combination of caffeic acid and metformin has been shown to synergistically inhibit the growth of cervical cancer cells by targeting cellular metabolism and inducing apoptosis.

Synergistic_Anticancer_Metformin cluster_CA Caffeic Acid cluster_Met Metformin cluster_Outcome Synergistic Outcome CA Caffeic Acid AMPK AMPK CA->AMPK activates PDH Pyruvate Dehydrogenase AMPK->PDH activates TCA TCA Cycle PDH->TCA fuels ROS ↑ Oxidative Stress TCA->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis Met Metformin FASN Fatty Acid Synthase (FASN) Met->FASN downregulates SCD1 Stearoyl-CoA Desaturase-1 (SCD1) Met->SCD1 downregulates FattyAcid Fatty Acid Synthesis Proliferation ↓ Cell Proliferation FattyAcid->Proliferation required for Synergistic_Apoptosis_Cisplatin cluster_Mitochondria Mitochondrial Pathway Cisplatin Cisplatin Mitochondria Mitochondria Cisplatin->Mitochondria induces damage CaffeicAcid Caffeic Acid CaffeicAcid->Mitochondria enhances damage Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase37 Caspase-3, -7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis Synergy_Workflow start Cell Culture (e.g., HeLa, A549) treatment Treatment: - Compound A (Caffeic Acid) - Compound B - Combination (A+B) start->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability ic50 Determine IC50 Values viability->ic50 ci Calculate Combination Index (CI) ic50->ci synergy_eval Evaluate Interaction: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci->synergy_eval mechanism Mechanism of Action Studies synergy_eval->mechanism If Synergistic apoptosis Apoptosis Assay (e.g., Caspase-Glo) mechanism->apoptosis western Western Blot (Signaling Proteins) mechanism->western end Conclusion apoptosis->end western->end

References

A Head-to-Head Comparison of Caffeic Acid Isomers and Their Synthetic Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Found predominantly in its trans-isomer form in nature, the cis-isomer also exists, although it is less stable.[1][3] The therapeutic potential of caffeic acid has spurred the development of numerous synthetic analogs, primarily esters and amides, to enhance its bioavailability and biological efficacy.[4][5][6] This guide provides a head-to-head comparison of cis-caffeic acid and its synthetic analogs, presenting supporting experimental data, detailed methodologies, and key signaling pathway diagrams to aid in research and drug development.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of caffeic acid and its various synthetic analogs. It is important to note that the majority of the available literature focuses on the more stable trans-isomer of caffeic acid and its derivatives. Direct comparative data for this compound is limited.

Table 1: Antioxidant Activity of Caffeic Acid and Its Analogs

CompoundAssayIC50 Value (µM)Reference
Caffeic Acid DPPH Radical Scavenging10.491 ± 1.20[7]
Superoxide Anion Scavenging10.491 ± 1.20[7]
Caftaric Acid Superoxide Anion Scavenging9.510 ± 0.96[7]
Cichoric Acid Superoxide Anion Scavenging8.062 ± 0.59[7]
Cynarin Superoxide Anion Scavenging6.880 ± 0.31[7]
N-trans-caffeoyl-L-cysteine methyl ester DPPH Radical ScavengingLower than Caffeic Acid
N-trans-caffeoyldopamine DPPH Radical ScavengingLower than Caffeic Acid
Caffeic acid phenethyl ester (CAPE) DPPH Radical ScavengingHigher than Caffeic Acid

Table 2: Anti-inflammatory Activity of Caffeic Acid Esters

CompoundAssayIC50 Value (µM)Reference
Caffeic Acid Methyl Ester Nitric Oxide (NO) Production in RAW 264.7 Macrophages21.0[8]
Caffeic Acid Ethyl Ester Nitric Oxide (NO) Production in RAW 264.7 Macrophages12.0[8]
Caffeic Acid Butyl Ester Nitric Oxide (NO) Production in RAW 264.7 Macrophages8.4[8]
Caffeic Acid Octyl Ester Nitric Oxide (NO) Production in RAW 264.7 Macrophages2.4[8]
Caffeic Acid Benzyl Ester Nitric Oxide (NO) Production in RAW 264.7 Macrophages10.7[8]
Caffeic Acid Phenethyl Ester (CAPE) Nitric Oxide (NO) Production in RAW 264.7 Macrophages4.80[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[9]

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.[9]

Procedure: [10][11]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly made and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the test compounds (this compound, analogs) in methanol at various concentrations.

  • Reaction: In a 96-well plate, add 100 µL of the test sample solution to a well. Then, add 100 µL of the DPPH solution. A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The concentration of NO in the cell culture supernatant can be measured using the Griess reagent.

Procedure: [12][13]

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add 100 µL of supernatant to a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the treated and untreated (LPS only) cells.

Key Signaling Pathways

Caffeic acid and its analogs exert their biological effects by modulating various signaling pathways. The diagrams below, generated using the DOT language, illustrate two critical pathways involved in inflammation and cancer: the NF-κB and ERK1/2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses.[14][15][16] Caffeic acid has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[2][17]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression induces Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK_complex inhibits ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Caffeic_Acid Caffeic Acid Caffeic_Acid->ERK inhibits phosphorylation

References

"confirming the binding targets of cis-Caffeic acid using biophysical methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cis-Caffeic acid, a geometric isomer of the more common trans-caffeic acid, is a phenolic compound of interest for its potential therapeutic properties. Identifying and validating its direct molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. Biophysical methods offer a powerful suite of tools to directly measure the interaction between a small molecule like this compound and its putative protein targets, providing quantitative data on binding affinity, kinetics, and thermodynamics. This guide compares key biophysical techniques for confirming these binding targets and provides supporting experimental frameworks.

Biophysical Methods for Target Validation: A Comparative Overview

Several biophysical techniques can be employed to confirm and characterize the binding of this compound to its protein targets. The choice of method often depends on the specific research question, the properties of the target protein, and the availability of instrumentation. The following table provides a comparison of the most commonly used methods.

Method Principle Information Provided Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[1]Binding affinity (KD), association rate constant (kon), dissociation rate constant (koff).[1]Real-time, label-free detection; provides kinetic information; high sensitivity.[2]Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can affect results.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a ligand to a macromolecule.[3]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[4]Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[3]Requires relatively large amounts of sample; sensitive to buffer mismatches; may not be suitable for very weak or very tight interactions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of atomic nuclei upon ligand binding.[5]Binding site information; structural changes upon binding; binding affinity (KD).[5][6]Provides detailed structural information at the atomic level; can detect very weak interactions.[5]Requires larger amounts of isotopically labeled protein for detailed studies; lower throughput compared to other methods.
Fluorescence Spectroscopy Measures changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or an extrinsic fluorescent probe upon ligand binding.Binding affinity (KD); information about conformational changes.High sensitivity; relatively low sample consumption; widely available instrumentation.Requires the protein to have suitable fluorescent properties or the use of a fluorescent label, which could perturb the interaction.

Quantitative Binding Data for Caffeic Acid

While specific quantitative binding data for this compound is limited in the literature, studies on the more general "caffeic acid" provide valuable insights into its interaction with various proteins. The following table summarizes some of the reported binding affinities.

Target Protein Biophysical Method Binding Affinity (KD) Reference
α-AmylaseFluorescence Quenching~104 M-1 (Ka)[7]
UreaseIsothermal Titration CalorimetryData indicates binding, but KD not explicitly stated.[8]
Protein Kinase C-ι (PKC-ι) Inhibitors (for comparison)Microscale Thermophoresis (MST)9.14 ± 0.19 µM[9][10]

Note: The binding constant for α-Amylase is presented as an association constant (Ka). It is important to distinguish this from the dissociation constant (KD).

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible biophysical data. Below are generalized protocols for the key techniques discussed.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of this compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of the Target Protein:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein in the immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active groups by injecting ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the sensor surface.

    • Monitor the change in response units (RU) over time to obtain association and dissociation curves.

    • After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[1]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between this compound and a target protein.

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES)

Procedure:

  • Sample Preparation:

    • Dialyze the target protein and dissolve the this compound in the same buffer to minimize heats of dilution.[4]

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the target protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the binding site of this compound on a target protein and determine the binding affinity.

Materials:

  • NMR spectrometer (≥600 MHz)

  • 15N-labeled target protein

  • This compound

  • NMR buffer (e.g., phosphate (B84403) buffer in D2O)

Procedure:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled target protein in NMR buffer.

    • Prepare a stock solution of this compound in the same buffer.

  • NMR Titration:

    • Acquire a 1H-15N HSQC spectrum of the protein alone.

    • Add increasing amounts of this compound to the protein sample and acquire a 1H-15N HSQC spectrum at each concentration point.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon addition of the ligand.

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

    • Plot the magnitude of the CSPs as a function of the ligand concentration and fit the data to a binding equation to determine the dissociation constant (KD).[5]

Signaling Pathways and Experimental Workflows

The binding of this compound to its targets can modulate various cellular signaling pathways. Experimental evidence suggests that caffeic acid can influence pathways involved in cancer, inflammation, and metabolic regulation.

Signaling Pathways Modulated by Caffeic Acid
  • AMPK Signaling: Caffeic acid has been shown to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][12] This can lead to the inhibition of anabolic processes and the activation of catabolic pathways.

  • JAK-STAT-3 Signaling: Caffeic acid can inhibit the IL-6 mediated Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[13]

  • MAPK Signaling: Studies have indicated that caffeic acid can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[13]

  • NF-κB Signaling: Caffeic acid can suppress the activation of NF-κB, a key transcription factor that regulates inflammatory responses and cell survival.[3]

The following diagrams illustrate the general workflow for confirming a binding target and a simplified representation of a signaling pathway that could be affected by this compound.

Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 Biophysical Confirmation cluster_2 Data Analysis cluster_3 Target Validation a Putative Target Identification b SPR a->b This compound Screening c ITC a->c This compound Screening d NMR a->d This compound Screening e Fluorescence Spectroscopy a->e This compound Screening f Quantitative Binding Data (Kd, Kon, Koff, Thermodynamics) b->f c->f d->f e->f g Confirmed Target f->g Signaling_Pathway cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Cellular Response receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf response Gene Expression (e.g., Proliferation, Apoptosis) tf->response ligand This compound target Target Protein (e.g., Kinase) ligand->target Binding target->kinase1 Inhibition

References

Safety Operating Guide

Proper Disposal of cis-Caffeic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cis-Caffeic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with handling and disposal of this compound.

This compound, a phenolic compound, requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that caffeic acid is suspected of causing cancer and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Carcinogenicity Suspected of causing cancer.[1][2][3][4][5][6]Wear protective gloves, protective clothing, eye protection, and face protection.[1][6][7]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear tight-sealing safety goggles.[5]
Respiratory Irritation May cause respiratory irritation.[1][2][3]Use only outdoors or in a well-ventilated area.[5] If ventilation is inadequate, use a full-face supplied air respirator.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with all applicable local, regional, and national regulations.[2][4] Under no circumstances should it be disposed of down the drain or in regular trash.[8]

1. Waste Identification and Segregation:

  • Identify the waste as "Hazardous Waste: this compound".
  • Segregate solid this compound waste from liquid waste.[9]
  • Keep this compound waste separate from other incompatible chemical wastes, such as strong oxidizing agents, strong acids, and strong bases.[5]

2. Containerization:

  • Use a dedicated, compatible, and clearly labeled hazardous waste container.[8] The container should be in good condition, with no leaks or cracks, and have a tightly sealing lid.[8]
  • For solid waste, a sealed plastic bag or other suitable container can be used.[10]
  • For solutions, use a glass or plastic bottle.[11] Ensure the container is compatible with any solvents used.
  • Label the container with "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any associated hazards.[8][12] Chemical abbreviations or formulas are not acceptable.[8]

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[12][13]
  • The storage area should be away from incompatible materials and foodstuff containers.[10]
  • Ensure secondary containment, such as a spill tray, is in place.[8][9]

4. Disposal:

  • Arrange for professional disposal through a licensed hazardous waste disposal service.[12]
  • Provide the disposal service with a complete and accurate description of the waste.
  • Some regulations may permit the dissolution of the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by qualified professionals at a licensed facility.

5. Spill Response:

  • In case of a spill, immediately alert personnel in the area.[10]
  • For dry spills, avoid generating dust.[10] Dampen with water before sweeping.[10]
  • For wet spills, absorb with an inert material and place in a labeled container for disposal.[7]
  • Ensure adequate ventilation and wear appropriate PPE during cleanup.[4]
  • Prevent spillage from entering drains or water courses.[4][10]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[8]
  • The rinsate must be collected and treated as hazardous waste.[8]
  • After triple-rinsing, the container may be disposed of in the regular trash, depending on local regulations.[8]

Below is a diagram outlining the decision-making process for the proper disposal of this compound.

cluster_start cluster_identification cluster_containerization cluster_storage cluster_disposal cluster_end start This compound Waste Generated identify 1. Identify & Segregate - Is it solid or liquid? - Are there incompatibles? start->identify Begin Procedure containerize 2. Containerize - Use compatible, sealed container - Label clearly: 'Hazardous Waste' identify->containerize storage 3. Store Safely - Designated, ventilated area - Secondary containment containerize->storage disposal 4. Arrange Professional Disposal - Contact licensed waste service storage->disposal end_node Proper Disposal Complete disposal->end_node

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for cis-Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of cis-Caffeic acid, a photosensitive organic compound. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the compound. The following procedures outline the necessary personal protective equipment (PPE), operational steps for a typical experimental workflow, and proper disposal methods.

Hazard Summary and Personal Protective Equipment

This compound, like its more common trans-isomer, should be handled as a hazardous substance. While specific toxicity data for the cis-isomer is limited, the hazards associated with caffeic acid include skin, eye, and respiratory tract irritation.[1] It is also classified as a suspected carcinogen and may pose a risk to fertility.[1] Given that this compound is often generated from the trans-isomer through UV exposure, it is crucial to handle it with the assumption that it carries similar health risks. Furthermore, its photosensitive nature requires specific precautions to prevent isomerization.[2]

A comprehensive list of recommended personal protective equipment is detailed in the table below.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash GogglesMust be worn at all times to protect against splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Nitrile GlovesProvide adequate protection against incidental contact. Double gloving is recommended for extended handling.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.
Chemical-Resistant ApronRecommended when handling larger volumes or during procedures with a high splash potential.
Respiratory Protection N95 Respirator or higherRecommended when handling the solid compound to prevent inhalation of dust particles.[1]

Operational Plan: Experimental Protocol

The following protocol details the preparation of a this compound solution from trans-Caffeic acid via photoisomerization and its subsequent use in a cell viability assay. This procedure is representative of a common workflow and highlights the necessary safety and handling considerations.

Objective: To prepare a this compound solution and evaluate its effect on the viability of a cultured cell line.

Materials:

  • trans-Caffeic acid (solid)

  • Methanol (B129727) (ACS grade or higher)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., HT-29)

  • Cell viability reagent (e.g., MTT, WST-1)

  • UV lamp (254 nm)

  • Amber or foil-wrapped glassware and centrifuge tubes

  • Standard laboratory equipment (vortex mixer, sonicator, centrifuge, incubator, plate reader)

Procedure:

Part 1: Preparation of this compound Solution via Photoisomerization

  • Work in a dimly lit area or under a yellow safelight to minimize unwanted photo-conversion. [3][4]

  • Prepare a stock solution of trans-Caffeic acid in methanol (e.g., 1 mg/mL) in an amber glass vial.

  • Expose the solution to a 254 nm UV lamp. The duration of exposure will determine the extent of isomerization to the cis-form. A typical exposure time can range from minutes to hours.[2][5] It is recommended to monitor the conversion by a suitable analytical method like HPLC if a specific ratio of isomers is required.

  • Throughout the UV exposure, ensure the vial is properly sealed to prevent solvent evaporation.

  • After irradiation, immediately store the resulting solution containing this compound in the dark at a low temperature (e.g., -20°C) to prevent reversion to the trans-isomer and other degradation.[4]

Part 2: Cell Viability Assay

  • All cell culture manipulations should be performed in a certified biological safety cabinet.

  • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • In a dimly lit area, prepare serial dilutions of the this compound stock solution in cell culture medium. Use amber or foil-wrapped tubes for all dilutions.

  • Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (medium only, vehicle control).

  • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the control.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for hazardous waste. This includes unused solid this compound and any contaminated items such as weigh boats and paper towels.
Liquid Waste Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.
Sharps Any contaminated needles, pipette tips, or glassware should be disposed of in a designated sharps container for hazardous chemical waste.

Quantitative Hazard Data

The following table summarizes available toxicity data for caffeic acid. It is important to note that this data may not be specific to the cis-isomer.

Data PointValueSpeciesRouteReference
LD50 (Lethal Dose, 50%)>100 mg/kgRedwing BlackbirdOral[6]
LDLo (Lowest Published Lethal Dose)1500 mg/kgRatIntraperitoneal[1]

Visualized Workflow

The following diagram illustrates the key steps and decision points in the handling and experimental use of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experiment cluster_safety Safety & Disposal start Start: Obtain trans-Caffeic Acid ppe Wear Appropriate PPE start->ppe weigh Weigh Solid in Dim Light dissolve Dissolve in Methanol (Amber Vial) weigh->dissolve dispose_solid Dispose of Solid Waste weigh->dispose_solid irradiate UV Irradiation (254 nm) dissolve->irradiate dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid store_stock Store Stock Solution (-20°C, Dark) irradiate->store_stock prepare_dilutions Prepare Dilutions in Media (Dim Light) store_stock->prepare_dilutions treat_cells Treat Cells in 96-Well Plate prepare_dilutions->treat_cells prepare_dilutions->dispose_liquid incubate Incubate (e.g., 24-72h) treat_cells->incubate treat_cells->dispose_liquid add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data read_plate->analyze ppe->weigh

Caption: A flowchart outlining the key procedural and safety steps for the preparation and experimental use of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Caffeic acid
Reactant of Route 2
Reactant of Route 2
cis-Caffeic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.